molecular formula C9H12FNO B1365721 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine CAS No. 35253-23-7

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B1365721
CAS No.: 35253-23-7
M. Wt: 169.2 g/mol
InChI Key: JFNGTRVLHDCFOX-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine (CAS 35253-23-7) is a fluorinated chiral amine building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol , this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structure, featuring a stereocenter and a substituted aromatic ring with both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, makes it a valuable scaffold for constructing compounds with potential neurological and psychiatric activity . This compound is part of the substituted phenylethylamine family, a class known for its diverse biological properties. The specific substitution pattern on the phenyl ring can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in the design of pharmacologically active agents . Researchers utilize this amine in various synthetic applications, including reductive amination and as an intermediate for the development of targeted therapeutic candidates. It is related to the (R)-enantiomer hydrochloride salt (CAS 2769990-88-5), which is also available for specialized research requiring a specific stereoisomer . Please be advised: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)ethanamine
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InChI

InChI=1S/C9H12FNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNGTRVLHDCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252917
Record name 5-Fluoro-2-methoxy-α-methylbenzenemethanamine
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Molecular Weight

169.20 g/mol
Source PubChem
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CAS No.

35253-23-7
Record name 5-Fluoro-2-methoxy-α-methylbenzenemethanamine
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Record name 5-Fluoro-2-methoxy-α-methylbenzenemethanamine
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Record name 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, a chiral primary amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of both fluorine and a methoxy group on the phenyl ring makes this compound a valuable synthon for accessing novel chemical entities with potentially enhanced pharmacological profiles. This document details a robust and scalable synthetic protocol via reductive amination, outlines a thorough analytical workflow for structural verification and purity assessment, and explores the principles of its asymmetric synthesis to yield enantiomerically pure forms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The precise three-dimensional arrangement of substituents around a stereogenic amine center is often critical for target engagement and biological activity. Furthermore, the introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, frequently leading to improvements in metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, synergistically combines these key features, making it a highly sought-after intermediate for the synthesis of next-generation therapeutics.

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of the corresponding ketone, 5-fluoro-2-methoxyacetophenone.[2] This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the desired primary amine.[3]

Reaction Rationale and Choice of Reagents

Reductive amination is favored for its operational simplicity and the ready availability of starting materials.[2] The choice of a reducing agent is critical to the success of this transformation. While strong reducing agents like lithium aluminum hydride could be used, they are often less selective. Sodium borohydride (NaBH₄) presents a milder and more practical option for laboratory-scale synthesis.[2] To facilitate the imine formation, an ammonium source such as ammonium acetate or aqueous ammonia is required. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Detailed Experimental Protocol

Materials:

  • 5-Fluoro-2-methoxyacetophenone

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-methoxyacetophenone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Isolation: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amine.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Fluoro-2-methoxyacetophenone Imine In-situ Imine Formation Start->Imine 1.0 eq Reagents Ammonium Acetate, Methanol Reagents->Imine Reduction Reduction with NaBH₄ Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Reductive amination workflow.

Asymmetric Synthesis: Accessing Enantiopure Amines

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral amine is essential. The reductive amination of prochiral ketones like 5-fluoro-2-methoxyacetophenone can be rendered asymmetric through the use of chiral catalysts or chiral auxiliaries.[4][5]

Catalytic Asymmetric Reductive Amination

A powerful approach involves the use of a transition metal catalyst bearing a chiral ligand. Ruthenium-based catalysts, in particular, have shown great promise in the asymmetric reductive amination of aryl ketones.[6] For instance, a catalyst system comprising a ruthenium precursor and a chiral diphosphine ligand can facilitate the hydrogenation of the in-situ formed imine with high enantioselectivity.[6] This method offers the advantage of catalytic turnover, making it highly efficient.

Asymmetric Synthesis Workflow using a Chiral Catalyst

Asymmetric_Synthesis Ketone 5-Fluoro-2-methoxyacetophenone Reaction Asymmetric Reductive Amination Ketone->Reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Reaction Catalyst Chiral Ru-Diphosphine Catalyst Catalyst->Reaction H2 H₂ (Hydrogenation) H2->Reaction Product Enantiopure This compound Reaction->Product

Caption: Asymmetric reductive amination.

Comprehensive Characterization

The unambiguous identification and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.[7][8] The expected chemical shifts and coupling patterns provide a detailed fingerprint of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic6.8 - 7.2m3HAr-H
Methine~4.2q1HCH-NH₂
Methoxy~3.8s3HOCH₃
Amine1.5 - 2.5 (broad)s2HNH₂
Methyl~1.4d3HCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic150 - 160 (C-F)Ar-C
Aromatic110 - 140Ar-C
Methine~50CH-NH₂
Methoxy~55OCH₃
Methyl~24CH₃

Note: Predicted values are based on standard substituent effects and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9] In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected. Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of a methyl radical.[9]

Table 2: Expected Mass Spectrometry Data

Technique Expected m/z Assignment
ESI-MS[M+H]⁺Protonated Molecular Ion
EI-MSM⁺Molecular Ion
EI-MSM-15[M-CH₃]⁺ (from α-cleavage)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the N-H, C-N, C-O, and C-F bonds are key diagnostic features.

Table 3: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (primary amine)3300 - 3500Two bands, medium
C-H Stretch (aromatic)3000 - 3100Sharp, medium
C-H Stretch (aliphatic)2850 - 3000Sharp, medium
N-H Bend (primary amine)1590 - 1650Medium to strong
C=C Stretch (aromatic)1450 - 1600Medium to weak
C-O Stretch (aryl ether)1230 - 1270Strong
C-F Stretch (aryl fluoride)1100 - 1250Strong

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The reductive amination protocol described herein offers a reliable and scalable route to this valuable building block. The comprehensive characterization data serves as a benchmark for quality control and structural verification. Furthermore, the discussion on asymmetric synthesis highlights a pathway to obtaining enantiomerically pure forms of the target molecule, which is often a prerequisite for its application in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-characterized and readily accessible synthons like this compound will undoubtedly play a pivotal role in accelerating the pace of pharmaceutical innovation.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of chiral bisphosphines on the reductive amination of acetophenone and p‐tosylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Morressier. (2019). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. Retrieved from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0211946). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... Retrieved from [Link]

  • National Institutes of Health. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubMed. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analytical Characterization of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

This document provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and characterization of this compound, a key intermediate in contemporary pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to apply Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity, purity, and structure of such molecules.

Introduction: The Significance of Precise Characterization

This compound is a substituted phenethylamine derivative. The presence of a fluorine atom and a methoxy group on the phenyl ring, along with a chiral center at the benzylic position, makes it a valuable building block in medicinal chemistry. These functional groups can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its potential role in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development efforts. In this guide, we will explore the core analytical techniques—NMR and Mass Spectrometry—and detail the expected data and its interpretation, providing a virtual blueprint for the characterization of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data and established principles from analogous structures to provide an authoritative framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted spectrum is analyzed based on chemical shifts (δ), multiplicity (splitting pattern), and integration (number of protons).

  • Causality Behind Predictions: The electron-donating methoxy group (-OCH₃) shields nearby protons, shifting them upfield (lower δ), while the electron-withdrawing fluorine atom (-F) deshields them, shifting them downfield (higher δ). The aromatic protons will exhibit complex splitting due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.05dd1HAr-HDeshielded by fluorine, ortho-coupling to H and meta-coupling to F.
~6.85ddd1HAr-HInfluenced by both methoxy and fluoro groups.
~6.75dd1HAr-HShielded by methoxy group, ortho-coupling to H and ortho-coupling to F.
~4.15q1HCH-NH₂Benzylic proton, split into a quartet by the adjacent methyl group.
~3.80s3HOCH₃Singlet as there are no adjacent protons.
~1.60br s2HNH₂Broad singlet due to quadrupole broadening and exchange; may not be observed.
~1.40d3HCH₃Doublet due to coupling with the adjacent methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment.

  • Causality Behind Predictions: The carbon attached to the electronegative fluorine atom will show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Similarly, carbons further away will show smaller couplings (²JCF, ³JCF). The carbon attached to the oxygen of the methoxy group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)AssignmentRationale
~158.0d, ¹JCF ≈ 240C-FDirectly attached to fluorine, large downfield shift and coupling.
~150.0sC-OCH₃Attached to electron-donating oxygen.
~130.0d, ²JCF ≈ 10Quaternary Ar-CIspo-carbon to the ethylamine group, coupled to fluorine.
~118.0d, ²JCF ≈ 25Ar-CHOrtho to fluorine, deshielded and coupled.
~115.0d, ³JCF ≈ 8Ar-CHMeta to fluorine, smaller coupling.
~112.0sAr-CHOrtho to methoxy group, shielded.
~55.5sOCH₃Typical shift for a methoxy carbon.
~48.0sCH-NH₂Aliphatic carbon attached to nitrogen.
~24.0sCH₃Aliphatic methyl carbon.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of an internal standard is a critical self-validating step, ensuring accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A good shim is validated by a narrow half-height width of the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Visualization: NMR Interpretation Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation A1 Sample Preparation (CDCl3, TMS) A2 Instrument Setup (Lock, Shim) A1->A2 A3 Acquire 1H & 13C Spectra A2->A3 P1 Fourier Transform A3->P1 P2 Phase & Baseline Correction P1->P2 P3 Chemical Shift Calibration (Ref: TMS/Solvent) P2->P3 I1 Analyze 1H NMR: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) P3->I1 I2 Analyze 13C NMR: - Number of Signals - Chemical Shift (δ) - C-F Coupling P3->I2 I3 Correlate 1H and 13C Data I1->I3 I2->I3 I4 Propose Structure I3->I4 Final Structure Confirmation I4->Final Fragmentation_Pathway cluster_info Predicted Fragmentation parent [M+H]⁺ m/z = 184.1 frag1 Loss of NH₃ m/z = 167.1 parent->frag1 -NH₃ frag2 Benzylic Cleavage Loss of CH₃• m/z = 168.1 (Iminium Ion) parent->frag2 -CH₃• (radical loss) frag3 Loss of C₂H₄N m/z = 141.1 (Benzylic Cation) frag1->frag3 -C₂H₂ info Fragmentation is induced on the protonated molecular ion [M+H]⁺.

The Strategic Impact of Fluorination on the Biological Activities of Phenylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters, stimulants, and psychedelic compounds. The strategic introduction of fluorine atoms into this scaffold represents a powerful tool in medicinal chemistry, capable of profoundly modulating the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the biological activities of fluorinated phenylethylamines, intended for researchers, scientists, and drug development professionals. We will dissect the causal relationships between molecular structure and biological function, detail validated experimental protocols for assessing activity, and explore the therapeutic potential of these unique molecules. By grounding our discussion in authoritative research, we aim to provide a comprehensive and actionable resource for the scientific community.

Introduction: The Rationale for Fluorinating Phenylethylamines

Phenylethylamines are a class of compounds characterized by a phenyl ring attached to an ethylamine group. This core structure is shared by essential monoamine neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a vast array of psychoactive substances.[1] The introduction of fluorine, the most electronegative element, into this privileged scaffold is a deliberate strategy to fine-tune its biological profile.[2][3]

The rationale for fluorination is multifaceted:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450.[4][5] This can block sites of oxidative metabolism, prolonging the compound's half-life and duration of action.[6][7]

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier (BBB).[8][9] This is a critical factor for centrally acting drugs.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the amine group. This alteration affects the molecule's ionization state at physiological pH, influencing its receptor binding, transporter interaction, and membrane permeability.[4]

  • Altered Receptor Interactions: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket.[10] This can lead to significant changes in binding affinity, selectivity, and functional activity (agonist vs. antagonist).[11]

The impact of fluorination is highly dependent on the position and number of fluorine atoms, often leading to dramatic shifts in psychoactivity—ranging from a marked loss to a significant enhancement and prolongation of effects.[8][12]

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action for many psychoactive phenylethylamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][13] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Fluorinated phenylethylamines often act as potent inhibitors of these transporters and can also function as releasing agents, inducing reverse transport (efflux) of neurotransmitters.[14][15]

Monoamine Transporter Activity

Fluorination at different positions on the phenyl ring differentially affects a compound's potency and selectivity for DAT, NET, and SERT.

  • 2-Position Fluorination (e.g., 2-FA, 2-FMA): Compounds like 2-Fluoromethamphetamine (2-FMA) are known as potent dopamine and norepinephrine releasing agents with reduced serotonergic activity.[16] This profile often results in effects described as "functional" stimulation, enhancing focus and motivation with less pronounced euphoria compared to non-fluorinated counterparts.[16][17]

  • 3-Position Fluorination (e.g., 3-FPM): 3-Fluorophenmetrazine (3-FPM), a phenylethylamine derivative, acts as a potent inhibitor and releasing agent at DAT and NET, with significantly weaker effects at SERT.[14]

  • 4-Position Fluorination (e.g., 4-FA, 4-FMA): Substitution at the para-position often introduces significant serotonergic activity alongside dopaminergic and noradrenergic effects.[18] This "mixed" pharmacological profile can result in entactogenic or empathogenic effects, similar to MDMA.[19]

The following diagram illustrates the general mechanism of action for a fluorinated phenylethylamine acting as a monoamine transporter substrate.

MONOAMINE_TRANSPORTER_MECHANISM cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron FPEA Fluorinated Phenylethylamine (F-PEA) TRANSPORTER Monoamine Transporter (e.g., DAT) FPEA->TRANSPORTER 1. Enters neuron via transporter NT Neurotransmitter (e.g., Dopamine) TRANSPORTER->NT 2. Induces reverse transport (efflux) VESICLE Vesicle NT_SYNAPSE Increased Synaptic Neurotransmitter NT->NT_SYNAPSE Release RECEPTOR Postsynaptic Receptor NT_SYNAPSE->RECEPTOR 3. Binds to receptor SIGNAL Signal Transduction RECEPTOR->SIGNAL 4. Activates downstream signaling

Caption: Mechanism of a releasing agent at a monoamine transporter.
Direct Receptor Agonism

Beyond transporter interactions, some fluorinated phenylethylamines exhibit direct agonist activity at various receptors, most notably serotonin 5-HT₂ subtypes (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ).[12][20] The psychedelic properties of many phenylethylamines are primarily mediated by agonism at the 5-HT₂ₐ receptor. Structure-activity relationship (SAR) studies have shown that halogen groups at the para-position of the phenyl ring can have a positive effect on binding affinity for the 5-HT₂ₐ receptor.[20]

Pharmacokinetics and Metabolism

The introduction of fluorine significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of phenylethylamines.

  • Absorption and Distribution: Increased lipophilicity can enhance oral bioavailability and facilitate passage across the BBB.[9] The use of the positron-emitting isotope ¹⁸F allows for non-invasive imaging with Positron Emission Tomography (PET) to study drug distribution and target engagement in the central nervous system.[3][4][21]

  • Metabolism: As previously noted, the C-F bond is highly resistant to metabolic attack.[5] Fluorination can block common metabolic pathways such as aromatic hydroxylation or alkyl oxidation, leading to a longer plasma half-life and potentially altered metabolic profiles.[6] However, metabolism can still occur at other positions on the molecule. It is crucial to characterize the metabolites, as they may possess their own pharmacological activity or potential toxicity.

Structure-Activity Relationships (SAR): A Summary

The biological activity of a fluorinated phenylethylamine is a complex interplay of substitutions on its core scaffold.

Position of FluorinationPrimary Transporter EffectsCommon Associated ActivityExample Compound
2- (ortho) ↑↑ DA/NE release, ~ SERTFunctional Stimulant2-FMA[16]
3- (meta) ↑ DA/NE release, ~ SERTStimulant3-FMA[17]
4- (para) ↑ DA/NE release, ↑ SERT releaseStimulant / Entactogen4-FA[18]

Table 1: Simplified SAR for Ring-Fluorinated Amphetamines.

Further SAR insights reveal that:

  • For 5-HT₂ₐ receptor affinity, alkyl or halogen groups at the para-position of the primary phenyl ring generally exert positive effects on binding.[20]

  • Substitutions on the ethylamine side chain (α- or β-positions) or the terminal amine also dramatically alter activity, but these are beyond the scope of this specific guide.

  • The inhibitory effect on dopamine reuptake can be influenced by the nature of the aromatic ring (phenyl vs. thiophenyl) and the length of alkyl groups on the amine.[22]

Key Experimental Protocols for Activity Assessment

To rigorously characterize the biological activity of novel fluorinated phenylethylamines, a series of validated in vitro assays are essential. The following protocols represent foundational workflows in the field.

Protocol: Monoamine Transporter Reuptake Inhibition Assay

This protocol details a method to determine the potency (IC₅₀) of a test compound to inhibit dopamine reuptake in cells expressing the human dopamine transporter (hDAT). The same principle applies to assays for NET and SERT.

Causality: This experiment directly measures the ability of a compound to block the primary function of the transporter, which is to clear neurotransmitter from the extracellular space. By using a radiolabeled substrate (e.g., [³H]-Dopamine), we can quantify the amount of uptake and how effectively a test compound inhibits it.

Self-Validation: The protocol includes controls for basal (non-specific) uptake (using a known potent inhibitor like cocaine or nomifensine) and maximal uptake (vehicle only). A reproducible dose-response curve with a sigmoidal shape validates the specific inhibitory action of the test compound.

Methodology:

  • Cell Culture:

    • Maintain HEK-293 cells (or other suitable host cells) stably transfected with the cDNA for the human dopamine transporter (hDAT).[22]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic like G418) in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells into 24- or 96-well plates and allow them to grow to 80-90% confluency.[23]

  • Reagents & Buffers:

    • Uptake Buffer: 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM glucose, 1 mM ascorbic acid, pH 7.1.[22] The ascorbic acid is critical to prevent oxidation of dopamine.

    • Test Compound Stock: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Radioligand: [³H]-Dopamine (specific activity ~20-60 Ci/mmol).

    • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Assay Procedure:

    • Wash the cell monolayers three times with pre-warmed (37°C) uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound (or vehicle/control inhibitor) in uptake buffer for 20 minutes at 37°C.[22]

    • Initiate the uptake reaction by adding [³H]-Dopamine to a final concentration of ~20 nM.[22]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the cell line.

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer to remove unincorporated radioligand.

    • Lyse the cells by adding 1% SDS buffer to each well and incubating overnight.[22]

  • Data Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

The following diagram outlines this experimental workflow.

ASSAY_WORKFLOW cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CULTURE 1. Culture hDAT-expressing HEK-293 cells SEED 2. Seed cells into multi-well plates CULTURE->SEED DILUTE 3. Prepare serial dilutions of test compound SEED->DILUTE PREINCUBATE 5. Pre-incubate with test compound DILUTE->PREINCUBATE WASH1 4. Wash cells with uptake buffer WASH1->PREINCUBATE ADD_DA 6. Add [3H]-Dopamine to initiate uptake PREINCUBATE->ADD_DA TERMINATE 7. Terminate & wash with ice-cold buffer ADD_DA->TERMINATE LYSE 8. Lyse cells with SDS buffer TERMINATE->LYSE COUNT 9. Perform liquid scintillation counting LYSE->COUNT CALCULATE 10. Calculate % inhibition vs. controls COUNT->CALCULATE PLOT 11. Plot dose-response curve & find IC50 CALCULATE->PLOT

Caption: Workflow for a Dopamine Reuptake Inhibition Assay.

Therapeutic Potential and Future Directions

The ability to precisely modulate the activity of monoamine systems through fluorination opens up numerous therapeutic avenues. Fluorinated phenylethylamines and their derivatives are being explored for:

  • Central Nervous System (CNS) Disorders: The development of selective DAT, NET, or SERT inhibitors is a cornerstone of treatment for depression, ADHD, and other psychiatric disorders.[13]

  • Neurodegenerative Diseases: Compounds that can modulate dopamine transmission may have applications in conditions like Parkinson's disease.[24]

  • Diagnostic Imaging: The use of ¹⁸F-labeled phenylethylamines as PET tracers allows for the visualization of monoamine transporter density, which can be a valuable diagnostic tool for neurological and psychiatric conditions.[21]

The future of this field lies in achieving greater selectivity. The development of compounds that can selectively target one transporter over others, or even specific conformational states of a receptor, will be key to creating more effective therapeutics with fewer side effects. Combining computational docking studies with empirical in vitro screening will accelerate the discovery of these next-generation neuromodulators.[24][25]

Conclusion

Fluorination is not merely an act of atomic substitution but a strategic design choice that imparts unique and powerful properties to the phenylethylamine scaffold. By altering metabolic stability, membrane permeability, and target interactions, medicinal chemists can create a diverse array of compounds with finely tuned biological activities. A rigorous, systematic approach to their pharmacological characterization, employing validated protocols as described herein, is essential to unlock their full therapeutic potential and to understand the intricate structure-activity relationships that govern their effects on the central nervous system.

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Sources

A Technical Guide to the Stereochemistry of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control and understanding of stereochemistry are paramount in modern drug development, where the three-dimensional structure of a molecule dictates its pharmacological and toxicological profile. 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine is a chiral building block whose enantiomers can serve as precursors to vastly different biologically active compounds. This guide provides an in-depth technical exploration of the stereochemical considerations for this molecule. We will dissect field-proven methodologies for chiral resolution, detail robust analytical techniques for the determination of enantiomeric purity, and outline advanced spectroscopic strategies for the unambiguous assignment of absolute configuration. This document is intended for researchers, chemists, and drug development professionals seeking to establish stereochemical control over this and structurally related chiral amines.

The Imperative of Chirality in Pharmaceutical Development

Chirality is a fundamental property of molecules that, like a pair of hands, results in two non-superimposable mirror images known as enantiomers. In the chiral environment of the human body, these enantiomers can interact differently with biological targets such as enzymes and receptors.[1][2] This can lead to one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[1][2]

The subject of this guide, this compound, possesses a single stereocenter at the carbon atom bearing the amine group. The presence of fluorine and methoxy substituents on the phenyl ring can influence metabolic stability and binding affinity, making its enantiomerically pure forms valuable intermediates in medicinal chemistry.[3] Therefore, the ability to separate and analyze these enantiomers is not merely an academic exercise but a critical requirement for the development of safe and effective pharmaceuticals.

Synthesis and Chiral Resolution Strategies

The first step in stereochemical control is often the preparation of the racemic mixture, followed by the separation of the desired enantiomer. While asymmetric synthesis can directly yield an enantiomerically enriched product, classical resolution remains a widely used, scalable, and cost-effective strategy.[3][4]

Synthesis of Racemic this compound

A common and efficient route to the racemic amine is the reductive amination of the corresponding prochiral ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone. This ketone can be synthesized via a Fries rearrangement of 4-fluorophenyl acetate.[5] The subsequent reductive amination typically proceeds by forming an imine intermediate with an ammonia source, which is then reduced in situ.

Chiral Resolution via Diastereomeric Salt Crystallization

The most common and industrially scalable method for resolving a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent.[4][6] The principle relies on the different physical properties, particularly solubility, of the resulting diastereomeric salts, which allows for their separation by fractional crystallization.[6]

The selection of the resolving agent and solvent system is critical and often determined empirically through screening.[6][7] For primary amines, chiral carboxylic acids are excellent resolving agents.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Class Specific Examples Reference
Tartaric Acid Derivatives (+)-Tartaric acid, (-)-Dibenzoyltartaric acid [6][7]
Mandelic Acid Derivatives (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid [7]
Camphorsulfonic Acid (1R)-(-)-10-Camphorsulfonic acid [4]

| Amino Acid Derivatives | N-Boc-L-phenylalanine, N-Boc-L-valine |[7] |

This protocol is a foundational methodology adapted from established procedures for structurally similar amines and serves as a robust starting point.[6]

  • Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in a chosen solvent (e.g., methanol, ethanol, or isopropanol).

    • Add 0.5 to 1.0 equivalents of the selected chiral resolving agent (e.g., (R,R)-tartaric acid) to the solution. The stoichiometry is a key parameter for optimization.[8]

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to ambient temperature. Slow cooling is crucial for selective crystallization.

    • If no crystals form, induce crystallization by seeding with a small amount of the desired diastereomeric salt or by further slow cooling to 0-5 °C.

    • Age the resulting slurry for several hours to maximize yield and diastereomeric purity.

  • Isolation of Diastereomeric Salt:

    • Filter the crystalline salt and wash it with a small amount of cold solvent to remove the more soluble diastereomer.[6]

    • Dry the salt under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) to adjust the pH to >11, deprotonating the amine.[8]

    • Extract the free, enantiomerically enriched amine with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using a validated chiral HPLC or SFC method (see Section 3.0).

The following diagram illustrates the general workflow for this resolution process.

G cluster_0 Chiral Resolution Workflow racemate Racemic Amine (R/S Mixture) salt_formation Salt Formation in Solvent racemate->salt_formation agent Chiral Resolving Agent (e.g., R-Acid) agent->salt_formation diastereomers Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation solid Less Soluble Salt (e.g., S-Amine:R-Acid) separation->solid Solid Phase liquid More Soluble Salt (e.g., R-Amine:R-Acid) in Mother Liquor separation->liquid Liquid Phase liberation Liberation (Basification) solid->liberation pure_enantiomer Enantiopure Amine (e.g., S-Amine) liberation->pure_enantiomer analysis Chiral HPLC/SFC (Confirm e.e.) pure_enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Methods for Enantiomeric Purity Determination

Once a resolution is performed, a robust and validated analytical method is required to quantify the enantiomeric excess (e.e.). Chiral chromatography is the industry standard for this task.[9][10]

High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC)

Both HPLC and SFC are powerful techniques for chiral separations, with the choice often depending on throughput needs and laboratory capabilities.[11] For primary amines, SFC often provides significant advantages.[12]

Table 2: Comparison of HPLC and SFC for Chiral Amine Separation

Feature High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[11] Separation using a supercritical fluid (typically CO₂) as the primary mobile phase with a polar co-solvent.[11]
Speed Analysis times can be longer due to higher mobile phase viscosity.[11] Faster analysis times due to low viscosity and high diffusivity of the mobile phase, allowing for higher flow rates.[12][13]
Peak Shape Basic amines can exhibit peak tailing on silica-based CSPs. Often provides superior peak symmetry for basic compounds like primary amines.[11][12]
Solvent Usage Higher consumption of organic solvents (e.g., hexane, isopropanol). Significantly "greener" technology due to the use of CO₂; reduced organic solvent consumption.[14]

| Resolution | Normal-phase HPLC can yield the highest resolutions but with longer run times.[11] | Provides selectivities and resolutions comparable to HPLC.[12] |

Protocol for Chiral Chromatography Method Development

A systematic screening approach is the most efficient way to develop a separation method for a new chiral compound.

  • Column Selection:

    • Select a set of 3-5 chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are highly versatile and a good starting point for screening amines.[9][15] Examples include Chiralpak® and Lux® series columns.

  • Mobile Phase Screening:

    • For SFC: A common initial screening condition is a gradient of 5-50% methanol (co-solvent) in CO₂.[11] Additives are crucial for good peak shape with amines; a combination of an acid (e.g., 0.3% trifluoroacetic acid) and a base (e.g., 0.2% triethylamine) is often effective.[12]

    • For HPLC (Normal Phase): Screen with mobile phases such as Hexane/Isopropanol (IPA) or Hexane/Ethanol in various ratios (e.g., 90:10, 80:20).[13][16] Basic additives like diethylamine (DEA) are typically required to prevent peak tailing.[16]

  • Initial Screening Run:

    • Inject the racemic standard onto each column/mobile phase combination.

    • Evaluate the chromatograms for any separation (selectivity, α > 1) and resolution (Rs).

  • Optimization:

    • Once a promising CSP/mobile phase system is identified, optimize the separation by adjusting the mobile phase composition (e.g., co-solvent percentage), flow rate, and column temperature.

    • For SFC, the back-pressure can also be adjusted to fine-tune selectivity.[12]

Table 3: Typical Starting Conditions for Chiral Method Screening

Parameter SFC HPLC (Normal Phase)
Column Dimension 100 x 3.0 mm, 3 µm 250 x 4.6 mm, 5 µm
Mobile Phase A CO₂ Hexane
Mobile Phase B Methanol Isopropanol or Ethanol
Gradient/Isocratic Gradient: 5-50% B Isocratic: 10% B, 20% B
Additives 0.3% TFA / 0.2% TEA in B 0.1% DEA in B
Flow Rate 3.0 mL/min 1.0 mL/min
Temperature 40 °C 25 °C

| Detection | UV at 230 nm & 254 nm | UV at 230 nm & 254 nm |

Determination of Absolute Configuration

Knowing the enantiomeric purity is essential, but determining the absolute configuration (i.e., assigning R or S) of the desired enantiomer is a regulatory requirement and fundamental for structure-activity relationship (SAR) studies. While X-ray crystallography is the definitive method, it requires a suitable single crystal, which is not always achievable. Solution-state spectroscopic methods provide powerful alternatives.[17]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18][19] Since enantiomers produce mirror-image VCD spectra, this technique can be used to unambiguously determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations.[20][21]

  • Experimental Measurement:

    • Dissolve a high-purity sample of a single enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.1 M).[18]

    • Acquire the IR and VCD spectra on a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics.

    • For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD spectrum for one arbitrarily chosen enantiomer (e.g., the R-enantiomer). The spectrum of the S-enantiomer is its mirror image.[18]

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer).

    • A match in the sign and relative intensity of the major VCD bands allows for the confident assignment of the absolute configuration of the experimental sample.[20]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Standard NMR spectroscopy cannot distinguish between enantiomers.[22][23][24] However, by reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for chiral discrimination.[25][26]

For a fluorinated molecule like this compound, using a ¹⁹F NMR-based method can be particularly advantageous due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. A modern approach involves comparing experimental ¹⁹F NMR shifts with DFT-calculated shifts.[27][28]

This method is adapted from the work of Ma et al. for primary amines.[27][28]

  • Derivatization:

    • React the enantiomerically pure amine of unknown configuration with both the (R)- and (S)-enantiomers of a fluorinated CDA, such as α-fluorinated phenylacetic phenylselenoester (FPP), in separate NMR tubes to form the corresponding (R)-FPA-amide and (S)-FPA-amide.

  • NMR Analysis:

    • Acquire the ¹⁹F NMR spectra for both diastereomeric products.

    • Measure the chemical shift of the α-fluorine in each spectrum and calculate the experimental chemical shift difference (Δδexp = δ(S)-amide - δ(R)-amide).

  • DFT Calculation:

    • Model one of the diastereomers, for example, the amide formed from the (R)-amine and the (R)-CDA.

    • Perform DFT calculations to predict the theoretical ¹⁹F NMR chemical shifts for both possible diastereomers (e.g., (R)-FPA-(R)-amide and (S)-FPA-(R)-amide).

    • Calculate the theoretical chemical shift difference (Δδcalc).

  • Assignment:

    • Compare the sign (positive or negative) of the experimental Δδexp with the calculated Δδcalc.

    • If the signs match, the absolute configuration of the amine used in the calculation (in this case, R) is the correct assignment for the experimental sample.[27][28]

The following decision tree summarizes the strategy for determining absolute configuration.

G cluster_1 Determination of Absolute Configuration start Start with Enantiopure Sample q_crystal Can a single crystal be grown? start->q_crystal xray X-Ray Crystallography (Gold Standard) q_crystal->xray Yes vcd Vibrational Circular Dichroism (VCD) (Non-destructive) q_crystal->vcd No nmr NMR with Chiral Derivatizing Agent (e.g., ¹⁹F NMR Method) q_crystal->nmr Alternative assigned Absolute Configuration Assigned xray->assigned compare_vcd Compare Experimental vs. DFT-Calculated VCD Spectrum vcd->compare_vcd compare_nmr Compare Experimental vs. DFT-Calculated NMR Shifts nmr->compare_nmr compare_vcd->assigned compare_nmr->assigned

Caption: Decision tree for assigning the absolute configuration of a chiral amine.

Conclusion

The stereochemistry of this compound is a critical quality attribute that must be rigorously controlled and understood for its application in pharmaceutical research and development. This guide has outlined a logical, field-tested framework for this process. Successful stereochemical control is achieved through a combination of scalable chiral resolution techniques, such as diastereomeric salt crystallization, and robust analytical methods for verification. Chiral HPLC and SFC are indispensable tools for quantifying enantiomeric purity, with SFC often offering advantages in speed and sustainability for primary amines. For the unambiguous assignment of absolute configuration, modern spectroscopic methods like VCD and advanced NMR techniques provide powerful, solution-state alternatives to traditional crystallography, enabling confident structural elucidation early in the development pipeline. By implementing these integrated strategies, researchers can ensure the stereochemical integrity of their chiral building blocks, a foundational requirement for producing safe and efficacious drug candidates.

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  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies.
  • SlideShare. (n.d.). Stereochemistry and biological activity of drugs.
  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.
  • MDPI. (n.d.). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity.
  • Chiralpedia. (n.d.). Part 4: Stereochemistry in Drug Action and Pharmacology.

Sources

An In-depth Technical Guide on the Safe Handling of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. This guide has been compiled by synthesizing safety data from structurally analogous compounds, including various substituted phenylethylamines. The recommendations herein are predictive and precautionary. All laboratory work should be preceded by a thorough, specific risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound

This compound is a substituted phenylethylamine derivative. Its structure, featuring a primary amine, a fluorinated aromatic ring, and a methoxy group, suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of these functional groups dictates its chemical reactivity and, consequently, its toxicological profile. The primary amine group often imparts corrosive properties, while the overall small-molecule, aromatic nature suggests potential for biological activity and associated toxicity. This guide provides a framework for its safe handling based on these inherent chemical characteristics.

Hazard Identification and Classification

Based on data from structurally similar phenylethylamine derivatives, this compound should be treated as a hazardous substance.[1][2][3][4] The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[1][3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5]

Signal Word: Danger[1][2][3]

Primary Routes of Exposure:

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[5]

  • Skin Contact: Expected to be corrosive, causing severe burns upon contact.[1][3]

  • Eye Contact: Poses a high risk of serious, irreversible eye damage.[1][3]

  • Ingestion: Anticipated to be harmful or toxic if swallowed.[5]

Physical and Chemical Properties

While specific experimental data for this compound is not available, Table 2 lists properties for a related compound, 2-(3-Methoxyphenyl)ethylamine, to provide a general understanding of the substance type.[1][4]

Table 2: Physicochemical Properties of Analog 2-(3-Methoxyphenyl)ethylamine

PropertyValueSource
Physical StateLiquid[1][4]
AppearanceColorless to Pale Yellow[1]
Boiling Point118 - 119 °C @ 6 mmHg[4]
Flash Point> 110 °C[4]
Relative Density1.04 g/cm³[1]

Safe Handling and Storage Protocols

A rigorous, multi-layered approach is essential for handling this compound. The following workflow outlines the critical steps from procurement to disposal.

Experimental Workflow: From Receipt to Disposal

G cluster_prep Preparation & Engineering Controls cluster_handling Handling & Experimentation cluster_post Post-Experiment & Storage cluster_disposal Waste Management prep Conduct Risk Assessment eng Verify Chemical Fume Hood (SASH Certified < 1 Year) prep->eng ppe_prep Don Appropriate PPE (See Section 5) eng->ppe_prep receive Receive & Inspect Container ppe_prep->receive transport Transport in Secondary Containment receive->transport weigh Weigh/Dispense in Hood transport->weigh experiment Perform Experiment in Hood weigh->experiment decon Decontaminate Glassware & Surfaces with appropriate solvent experiment->decon waste Collect Waste in Labeled, Compatible Container experiment->waste storage Store in Tightly Sealed Container in a Cool, Dry, Ventilated, Corrosive-compatible Area decon->storage dispose Dispose via Institutional Environmental Health & Safety (EHS) waste->dispose

Caption: Safe Handling Workflow Diagram.

Step-by-Step Handling Procedures:
  • Engineering Controls: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][3][5][6]

  • Decontamination: Have an appropriate spill kit readily available. For cleanup, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.[5][7]

  • Incompatible Materials: Based on the amine functional group, avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8] Such contact can lead to vigorous or exothermic reactions.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4][5][9] Keep away from ignition sources and incompatible substances.[7][8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The required PPE is directly correlated to the identified hazards.

PPE Selection Logic

G hazard Hazard Skin Corrosive (H314) Eye Damage (H318) Respiratory Irritant (H335) ppe Required PPE Chemical Resistant Gloves (Nitrile/Neoprene - check breakthrough time) Chemical Splash Goggles + Face Shield Flame-Retardant Lab Coat hazard:c1->ppe:g Protects Skin hazard:c1->ppe:l Protects Skin/Body hazard:c2->ppe:b Protects Eyes/Face eng Engineering Control Use in Chemical Fume Hood hazard:c3->eng:f Protects Lungs

Sources

Navigating the Synthesis and Analysis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Criticality of Unambiguous Chemical Identification: The CAS Number

In the realm of chemical research and drug development, precise identification of a compound is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and universal identifier for a specific chemical substance, eliminating ambiguity that can arise from different naming conventions.

For 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, a chiral compound, the CAS number designation requires careful consideration of its stereochemistry. While a specific CAS number for the racemic mixture (a 1:1 mixture of both enantiomers) is not prominently available in public databases, the individual enantiomers, often used in their more stable hydrochloride salt form, are well-characterized.

The CAS numbers for the hydrochloride salts of the enantiomers are as follows:

EnantiomerFormCAS Number
(R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amineHydrochloride Salt2769990-88-5
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amineHydrochloride Salt2305336-14-3

It is crucial for researchers to specify the exact form of the compound they are working with—racemate or a specific enantiomer, free base or a salt—to ensure the reproducibility and accuracy of their results.

Synthesis of Racemic this compound via Reductive Amination

A common and effective method for the synthesis of 1-(aryl)ethanamines is the reductive amination of the corresponding acetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the desired amine.

Underlying Principles of Reductive Amination

The reaction proceeds in two main steps:

  • Imine Formation: The carbonyl group of the acetophenone reacts with an amine source, typically ammonia or an ammonium salt, to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. This step is often acid-catalyzed.

  • Reduction: The imine is then reduced to the amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions.

Reductive_Amination Ketone 5-Fluoro-2-methoxy- acetophenone Imine Imine Intermediate Ketone->Imine + Amine Source - H2O Amine_Source Ammonium Acetate (Ammonia Source) Amine_Source->Imine Amine_Product 1-(5-Fluoro-2-methoxyphenyl) ethan-1-amine Imine->Amine_Product + Reducing Agent Reducing_Agent Sodium Cyanoborohydride (Reducing Agent) Reducing_Agent->Imine

Caption: Workflow of the reductive amination synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of racemic this compound.

Materials:

  • 5-Fluoro-2-methoxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The addition may cause a slight exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed. The reaction may require several hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). This will neutralize any remaining reducing agent.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add water to the residue and wash with dichloromethane to remove any unreacted starting material and non-polar impurities.

    • Make the aqueous layer basic (pH > 10) by the addition of 2 M sodium hydroxide.

    • Extract the product into dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a critical step in the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Principles of Chiral HPLC

Chiral HPLC relies on the use of a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica gel). The two enantiomers of the analyte interact differently with the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction results in different retention times on the column, allowing for their separation.

Chiral_HPLC Racemic_Mixture Racemic Amine (R and S enantiomers) Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Injection Separated_Enantiomers Separated Enantiomers (Distinct Retention Times) Chiral_Column->Separated_Enantiomers Differential Interaction Detector UV Detector Separated_Enantiomers->Detector Elution

Caption: Workflow for chiral separation by HPLC.

Detailed Analytical Method

The following is a starting method for the chiral separation of this compound enantiomers. Method optimization may be required to achieve baseline separation.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point for this class of compounds.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (e.g., 0.1%) to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the racemic amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Physicochemical and Spectroscopic Characterization

PropertyEstimated Value
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not available (likely >200 °C at atmospheric pressure)
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane). The hydrochloride salt is expected to be soluble in water.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methoxy group (a singlet around 3.8-4.0 ppm), the ethylamine protons (a quartet for the CH and a doublet for the CH₃), and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methoxy carbon, and the two carbons of the ethylamine side chain.

  • Mass Spectrometry (MS): The mass spectrum (e.g., by electrospray ionization, ESI) should show a prominent protonated molecular ion [M+H]⁺ at m/z 170.1.

Conclusion

This technical guide provides a foundational understanding for researchers working with this compound. By addressing the critical aspects of CAS number verification, providing a detailed synthetic protocol, and outlining a robust method for chiral separation, this document aims to facilitate accurate and reproducible scientific inquiry. As with any chemical procedure, all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

  • General principles of reductive amination and chiral HPLC are well-established and can be found in standard organic chemistry and analytical chemistry textbooks.
  • CAS numbers for the enantiomeric salts can be verified through chemical supplier d
  • Specific experimental conditions for synthesis and analysis may be found in patented literature or scientific journals detailing the prepar

Methodological & Application

Protocol for chiral resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine using tartaric acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral Resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine using Tartaric Acid

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and selectivity. A significant number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles. The target molecule, this compound, is a substituted phenethylamine, a structural motif present in numerous physiologically active compounds.[1] Isolating the desired enantiomer is therefore not merely an academic exercise but a critical regulatory and clinical necessity.

One of the most robust, scalable, and time-honored methods for separating enantiomers from a racemic mixture is classical chiral resolution via the formation of diastereomeric salts.[2] This technique leverages the reaction of a racemic base, such as our target amine, with an enantiomerically pure chiral acid. The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical properties, most notably differential solubility in a given solvent.[3][4] This application note provides a detailed protocol for the chiral resolution of racemic this compound using L-(+)-tartaric acid, a readily available and cost-effective resolving agent derived from natural sources.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution is the conversion of a pair of enantiomers into a pair of diastereomers. The racemic amine, a 1:1 mixture of its (R) and (S) enantiomers, is reacted with a single enantiomer of tartaric acid, for instance, the commercially prevalent (2R,3R)-tartaric acid, also known as L-(+)-tartaric acid. This acid-base reaction forms two diastereomeric salts:

  • (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ammonium-(2R,3R)-tartrate

  • (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ammonium-(2R,3R)-tartrate

These two salts are not mirror images of each other and thus have different crystal lattice energies and solubilities.[5] By carefully selecting a solvent system, one diastereomeric salt can be induced to crystallize preferentially from the solution while the other remains dissolved in the mother liquor. The crystallized salt is then isolated by filtration. Finally, treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine.[6][7]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation by Fractional Crystallization cluster_4 Isolation & Liberation racemic Racemic (R/S)-Amine This compound salt_formation Acid-Base Reaction in Solvent racemic->salt_formation acid Chiral L-(+)-Tartaric Acid (R,R)-Tartaric Acid acid->salt_formation salt1 (R)-Amine-(R,R)-Tartrate Salt (More Soluble) salt_formation->salt1 Stays in Solution salt2 (S)-Amine-(R,R)-Tartrate Salt (Less Soluble) salt_formation->salt2 Preferentially Crystallizes enantiomer1 Enriched (R)-Amine (from mother liquor) salt1->enantiomer1 Base Treatment enantiomer2 Enriched (S)-Amine (from crystals) salt2->enantiomer2 Base Treatment

Principle of chiral resolution via diastereomeric salt formation.

Materials and Reagents

ReagentGradeSupplier
Racemic this compound>98%Commercial Source
L-(+)-Tartaric Acid [(2R,3R)-Tartaric Acid]>99%, enantiopureCommercial Source
Methanol (MeOH)AnhydrousCommercial Source
Ethanol (EtOH), 95%Reagent GradeCommercial Source
Isopropanol (IPA)Reagent GradeCommercial Source
Sodium Hydroxide (NaOH)Pellets, >98%Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Granular, >99%Commercial Source
Deionized WaterN/AIn-house

Detailed Experimental Protocol

This protocol is a foundational methodology. Optimal conditions, particularly solvent choice and reagent stoichiometry, may require empirical screening for maximum yield and enantiomeric excess (e.e.).[8]

Part 1: Formation and Crystallization of the Diastereomeric Salt

The success of the resolution is critically dependent on the choice of solvent, which dictates the solubility difference between the diastereomeric salts. Alcohols such as methanol or ethanol are common starting points.[9]

  • Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating (to ~40-50°C) may be necessary to achieve complete dissolution.[4]

  • Amine Addition: To the clear, warm tartaric acid solution, add 8.45 g (0.05 mol) of racemic this compound dropwise over 5-10 minutes. An exothermic reaction is expected.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystal growth and purity, this slow cooling is crucial. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.

  • Maturation: Allow the mixture to stand at room temperature for at least 12-24 hours to ensure complete crystallization.[4] Subsequently, cool the flask in an ice bath (0-5°C) for 1-2 hours to maximize the yield of the precipitated salt.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold methanol (2 x 10 mL) to remove residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum at 40-50°C to a constant weight. Record the final mass.

Part 2: Liberation of the Enantiomerically Enriched Amine

This step breaks the salt apart, regenerating the free amine.

  • Suspension: Suspend the dried diastereomeric salt in 50 mL of deionized water in a 250 mL flask.

  • Basification: While stirring vigorously, slowly add a 2 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution becomes strongly basic (pH > 12, check with pH paper).[3][7] This neutralizes the tartaric acid and liberates the free amine, which may appear as an oily layer.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent like dichloromethane (DCM) or diethyl ether (3 x 30 mL). The choice of solvent depends on the amine's solubility. DCM is often effective for phenethylamines.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). The drying agent removes residual water, which is critical before solvent evaporation.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Final Product: The resulting oil or solid is the enantiomerically enriched this compound. Record the final yield.

Part 3: Analysis of Enantiomeric Excess (e.e.)

The trustworthiness of any resolution protocol hinges on its analytical validation. The enantiomeric purity of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[10][11]

  • Sample Preparation: Prepare a dilute solution of the final amine product (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Chiral HPLC Conditions (Representative):

    • Column: A polysaccharide-based chiral stationary phase (CSP) is a versatile starting point, such as a Daicel Chiralcel® OD-H or Chiralpak® AD column.[10]

    • Mobile Phase: Normal phase elution, typically a mixture of hexane and isopropanol (e.g., 90:10 Hexane:IPA), often provides good separation.[10] A small amount of a basic additive like diethylamine (0.1%) may be required to improve peak shape.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 230 nm or 254 nm).

  • Calculation: The e.e. is calculated from the peak areas of the two enantiomers:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Experimental Workflow and Data

G start Start: Racemic Amine & L-(+)-Tartaric Acid dissolve 1. Dissolve Reagents in Methanol with Heating start->dissolve cool 2. Slow Cooling to Room Temp. (Crystallization Begins) dissolve->cool mature 3. Mature at RT (12-24h) then Cool in Ice Bath cool->mature filter 4. Vacuum Filter Crystals mature->filter wash 5. Wash Crystals with Cold Methanol filter->wash filtrate Mother Liquor (Contains other diastereomer) filter->filtrate dry 6. Dry Diastereomeric Salt Under Vacuum wash->dry liberate 7. Liberate Free Amine with aq. NaOH (pH>12) dry->liberate extract 8. Extract Amine with DCM liberate->extract dry_extract 9. Dry Combined Organic Layers (Na2SO4) extract->dry_extract evaporate 10. Evaporate Solvent dry_extract->evaporate analyze 11. Analyze Final Product by Chiral HPLC evaporate->analyze end End: Enantiomerically Enriched Amine analyze->end

Step-by-step experimental workflow for chiral resolution.

Table 1: Representative Quantitative Data

ParameterValueNotes
Racemic Amine Input8.45 g (0.05 mol)1.0 equivalent
L-(+)-Tartaric Acid7.5 g (0.05 mol)1.0 equivalent. Stoichiometry can be varied (e.g., 0.5 eq.) to optimize purity and yield.[7]
Solvent Volume (Methanol)100 mLConcentration is key; solvent screening (e.g., EtOH, IPA, or mixtures) is advised for optimization.
Theoretical Yield (Single Enantiomer)4.23 g (0.025 mol)The maximum possible yield for one enantiomer is 50% of the starting racemic material.
Typical Isolated Yield2.5 - 3.4 g (60-80% of theoretical)Yield is highly dependent on the success of the crystallization.
Target Enantiomeric Excess (e.e.)>95%May require a second recrystallization of the diastereomeric salt to achieve >99% e.e.

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Kozma, D., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder.
  • The Royal Society of Chemistry.
  • BenchChem. (2025).
  • LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Kim, H., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5237-5240. DOI:10.1039/D3CC01352A. [Link]

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Wikipedia. Chiral resolution. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines.
  • Phenomenex.
  • Wikipedia. Substituted phenethylamine. [Link]

Sources

Step-by-step guide to enzymatic resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Guide to the Enzymatic Resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Abstract

Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals, where a specific enantiomer is often responsible for the desired biological activity. This guide provides a detailed protocol for the enzymatic kinetic resolution of racemic this compound, a key intermediate for various active pharmaceutical ingredients. We will explore the use of Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst, for the enantioselective acylation of the racemic amine. This application note details the underlying principles, a step-by-step experimental workflow, analytical methods for determining enantiomeric excess, and insights into process optimization.

Introduction: The Imperative for Enantiopure Amines

The stereochemistry of a drug molecule is critical to its pharmacological profile. Often, one enantiomer exhibits therapeutic efficacy while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the development of efficient methods to access enantiomerically pure compounds is a cornerstone of modern drug development. Kinetic resolution (KR) is a powerful strategy for separating enantiomers from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1]

Biocatalytic methods, employing enzymes, offer a "green" and highly efficient alternative to traditional chemical catalysis.[2][3] Enzymes such as lipases operate under mild conditions, exhibit remarkable chemo-, regio-, and stereoselectivity, and are biodegradable.[2] For the resolution of primary amines, lipase-catalyzed enantioselective acylation is a widely adopted and effective method.[1][4] This process yields two valuable, enantioenriched compounds in a single step: the unreacted amine and the newly formed amide.

Principle of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of a racemic amine via acylation relies on the ability of a lipase to selectively recognize and acylate one enantiomer at a significantly higher rate than the other. In a typical setup, the racemic amine is treated with an acyl donor (an ester) in an organic solvent in the presence of the lipase. The enzyme, often the (R)-selective Candida antarctica Lipase B (CALB), preferentially catalyzes the transfer of the acyl group to the (R)-enantiomer of the amine, forming the (R)-amide.[5] The (S)-enantiomer is left largely unreacted.

The reaction is typically halted at or near 50% conversion. At this point, the theoretical maximum yield for each enantiomer is achieved, with the product mixture containing the highly enantioenriched (R)-amide and the remaining, equally enantioenriched (S)-amine. The success of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

G cluster_0 Racemic Amine R-Amine R-Amine R-Amide R-Amide R-Amine->R-Amide Fast Acylation S-Amine S-Amine Unreacted S-Amine Unreacted S-Amine S-Amine->Unreacted S-Amine Slow/No Reaction Acyl Donor Acyl Donor Acyl Donor->R-Amide Lipase Lipase Lipase->R-Amide Catalyzes Lipase->Unreacted S-Amine

Caption: Principle of kinetic resolution of a racemic amine.

Materials and Protocols

Reagents and Equipment
Item Details/Specification
Substrate Racemic this compound
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
Acyl Donor Isopropyl acetate or Ethyl acetate
Solvent Anhydrous Methyl tert-butyl ether (MTBE) or Toluene
Reaction Vessels Flame-dried round-bottom flasks or vials with magnetic stir bars
Analytical Equipment Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Chiral Column Polysaccharide-based column (e.g., Chiralpak® series)
Standard Lab Equipment Magnetic stirrer/hotplate, rotary evaporator, glassware for extraction
Step-by-Step Experimental Protocol

This protocol describes a typical lab-scale resolution. Optimization may be required for specific applications.

  • Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 equiv., e.g., 1 mmol, 183.2 mg).

  • Solvent and Reagent Addition: Add anhydrous MTBE (10 mL). Allow the amine to dissolve completely. Add the acylating agent, isopropyl acetate (1.0 equiv., 1 mmol, 102.1 mg).

  • Initiate Reaction: Add the immobilized lipase, Novozym® 435 (e.g., 50 mg).

  • Incubation: Stir the reaction mixture at a controlled temperature of 40 °C.[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours). Dilute the aliquot with the mobile phase and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide. The goal is to stop the reaction at approximately 50% conversion.

  • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Add 1 M HCl (10 mL) to the organic solution. The unreacted (S)-amine will move to the aqueous phase as its hydrochloride salt.

    • Separate the layers. The organic layer contains the (R)-amide.

    • Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and then brine (10 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-amide.

    • Basify the aqueous layer with 2 M NaOH until pH > 10.

    • Extract the free (S)-amine with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-amine.

  • Purification and Analysis: Purify the crude amide and amine products by column chromatography if necessary. Determine the final yield and enantiomeric excess of both purified products.

Caption: Experimental workflow for the kinetic resolution.

Data Analysis

Key Performance Metrics

The efficiency of the kinetic resolution is assessed using the following metrics:

  • Enantiomeric Excess (ee): Measures the purity of an enantiomer in a mixture.

    ngcontent-ng-c2487356420="" class="ng-star-inserted">

    ee (%) = |([R] - [S]) / ([R] + [S])| x 100

  • Conversion (c): Represents the fraction of the starting material that has been converted to the product. It can be calculated from the ee of the starting material (ee_s) and the product (ee_p).

    c (%) = [ee_s / (ee_s + ee_p)] x 100[6]

  • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. A high E value (>100) indicates excellent selectivity.

    E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

Representative Data

The following table provides expected outcomes for the enzymatic resolution of a primary amine based on literature precedents.[1][5]

Parameter Value Comment
Reaction Time 6 - 24 hoursHighly dependent on substrate, enzyme loading, and temperature.
Conversion (c) ~50%Target for optimal resolution.
ee of (S)-Amine >98%The unreacted, less favored enantiomer.
ee of (R)-Amide >98%The product from the favored enantiomer.
Enantiomeric Ratio (E) >150Indicates high selectivity of CALB for this class of substrate.

Protocol for Enantiomeric Excess Determination by Chiral HPLC

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, e.g., Daicel Chiralpak® IA or similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typical. The exact ratio must be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Racemic Standard: First, inject a solution of the racemic this compound to determine the retention times of the two enantiomers. Also, inject a sample of the synthetically prepared racemic amide.

    • Sample Analysis: Prepare a dilute solution of the reaction aliquot or the final purified products in the mobile phase. Inject the sample.

    • Calculation: Integrate the peak areas for each enantiomer. Use the formula provided in Section 4.1 to calculate the ee.

Optimization and Troubleshooting

  • Low Reaction Rate: If the reaction is too slow, consider increasing the temperature (up to 60°C for Novozym 435) or increasing the enzyme loading. The choice of solvent and acyl donor also significantly impacts the rate.[8]

  • Low Enantioselectivity (E): The E value is sensitive to the reaction environment. Screening different acyl donors (e.g., ethyl methoxyacetate, isopropyl 2-ethoxyacetate) or solvents can dramatically improve selectivity.[2][9] Lowering the temperature sometimes enhances selectivity at the cost of reaction rate.

  • Enzyme Deactivation: While Novozym 435 is very robust, ensure anhydrous conditions are maintained, as water can lead to competing hydrolysis reactions. The immobilized enzyme can often be recycled multiple times after washing and drying.[10]

Conclusion

The enzymatic kinetic resolution using Candida antarctica Lipase B is a highly effective, reliable, and environmentally benign method for producing enantiomerically enriched (R)-N-acetyl-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine and the corresponding (S)-amine. The protocol is robust and scalable, making it a valuable tool for researchers and professionals in pharmaceutical development. The key to success lies in careful monitoring of the reaction to achieve approximately 50% conversion and the use of appropriate chiral analytical techniques to accurately verify the enantiomeric purity of the final products.

References

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (PMC). Available at: [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health (PMC). Available at: [Link]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. National Institutes of Health. Available at: [Link]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA. Available at: [Link]

  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. ResearchGate. Available at: [Link]

  • Resolution of chiral amines. Google Patents.
  • Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a... ResearchGate. Available at: [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]

  • Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. ACS Publications. Available at: [Link]

  • Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. ACS Publications. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available at: [Link]

  • Resolution of Chiral Aliphatic and Arylalkyl Amines Using Immobilized Candida antarctica Lipase and Isolation of Their R- and S-Enantiomers. ResearchGate. Available at: [Link]

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. ACS Publications. Available at: [Link]

  • Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. Available at: [Link]

  • Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. National Institutes of Health. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. National Institutes of Health (PMC). Available at: [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. Available at: [Link]

  • Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. PubMed. Available at: [Link]

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Chiral HPLC method development for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of this compound. Chiral primary amines are pivotal building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] Given that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, their accurate separation and quantification are mandated by regulatory agencies for quality control and drug safety.[1] This protocol employs an immobilized polysaccharide-based chiral stationary phase (CSP) and a normal phase mobile phase, optimized to achieve superior resolution and peak symmetry. The method development strategy, final optimized conditions, and validation parameters according to International Council for Harmonisation (ICH) guidelines are presented.[3][4][5]

Introduction

The stereochemical configuration of a drug molecule is a critical determinant of its biological activity. For chiral compounds, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even contribute to adverse effects. Consequently, the development of reliable analytical methods to resolve and quantify enantiomers is a cornerstone of pharmaceutical development and manufacturing.[1]

This compound is a primary amine and a key chiral intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine group at the chiral center, presents a unique challenge for direct enantiomeric separation due to potential interactions with residual silanols on the silica support of the stationary phase.[6][7] This note describes a logical workflow for developing a highly selective and robust chiral HPLC method suitable for this class of compounds. The strategy focuses on screening immobilized polysaccharide-based CSPs, which are known for their broad selectivity, followed by systematic optimization of the mobile phase composition.[1][6]

Experimental Design & Rationale

Analyte Properties and Initial Considerations
  • Analyte: this compound (Racemic)

  • Structure:

    
    

    (Note: A placeholder for the chemical structure image)

  • Key Features: A primary amine at the stereocenter, an aromatic ring with electron-donating (methoxy) and electron-withdrawing (fluoro) substituents.

  • Rationale for CSP Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of racemates, including primary amines.[1][2] Immobilized versions of these CSPs are preferred as they offer enhanced solvent compatibility and column ruggedness, allowing for a broader range of mobile phases to be screened during method development.[1] For this study, an amylose-based CSP, specifically one with a tris(3,5-dimethylphenylcarbamate) selector, was selected as the primary candidate due to its proven success with aromatic amines.

Method Development Workflow

The method development process followed a logical, multi-step approach to efficiently identify and optimize the separation conditions.

Figure 1: Chiral HPLC method development workflow.

Materials and Methods

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS Software (or equivalent).

Chemicals and Reagents
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additives: Diethylamine (DEA) and Triethylamine (TEA), purity >99.5%.

  • Analyte: Racemic this compound, >99% purity.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions determined through the method development process.

ParameterOptimized Condition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration 0.5 mg/mL

Protocol for Analysis

Mobile Phase Preparation
  • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

  • Combine the components in a suitable 1 L solvent reservoir.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

Sample Preparation
  • Accurately weigh approximately 5 mg of the racemic this compound standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 0.5 mg/mL.

  • Mix well and filter through a 0.45 µm PTFE syringe filter before transferring to an HPLC vial.

HPLC System Operation
  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C and the detector wavelength to 275 nm.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject 10 µL of the prepared sample solution.

  • Acquire data for a sufficient duration to allow for the elution of both enantiomers (approximately 15 minutes).

Results and Discussion

Mobile Phase Optimization

The primary amine nature of the analyte makes it susceptible to peak tailing due to interaction with acidic silanol groups on the silica surface. Therefore, the addition of a basic modifier to the mobile phase is crucial.[7] Both Diethylamine (DEA) and Triethylamine (TEA) were evaluated. DEA at a concentration of 0.1% provided superior peak shape and resolution compared to TEA.

The ratio of n-Hexane to Isopropanol was systematically varied to optimize retention and resolution. A higher proportion of the polar modifier (IPA) decreases retention time but can also reduce enantioselectivity. The 85:15 (n-Hexane:IPA) ratio was found to provide the optimal balance, yielding a resolution factor (Rs) greater than 2.0.

Typical Chromatogram and System Suitability

Under the optimized conditions, baseline separation of the two enantiomers was achieved.

ParameterResultAcceptance Criteria (ICH)
Retention Time 1 ~8.5 minN/A
Retention Time 2 ~10.2 minN/A
Resolution (Rs) 2.8> 1.5
Tailing Factor (T) 1.1, 1.2≤ 2.0
Theoretical Plates (N) > 5000> 2000

Note: The above results are typical and may vary slightly between systems.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[5][8]

  • Specificity: The method demonstrated excellent specificity, with no interference from blank injections at the retention times of the enantiomers.

  • Linearity: The detector response was linear over a concentration range of 0.05 to 0.75 mg/mL, with a correlation coefficient (r²) > 0.999 for both enantiomers.

  • Accuracy & Precision: Accuracy, reported as percent recovery, was within 98.0-102.0%. Precision, measured by the relative standard deviation (%RSD) for replicate injections, was less than 1.5%.[5]

  • Robustness: The method proved robust, with minor deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% IPA) having no significant impact on the resolution or quantification.

Conclusion

This application note presents a reliable, robust, and highly selective chiral HPLC method for the separation of this compound enantiomers. The use of an immobilized amylose-based CSP combined with an optimized normal phase eluent containing a basic additive successfully overcomes the challenges associated with analyzing primary amines. The method is validated and shown to be suitable for quality control and purity testing in a pharmaceutical research and development environment.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 26(11), 739-746.

  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. BenchChem Application Note.

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 474-483.

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.

  • Al-Majed, A. R., et al. (2016). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 21(9), 1214.

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

  • Reddy, B. C., et al. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(6).

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. (Note: Placeholder URL, as the original link was a video)

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

Sources

Application Notes and Protocols: A Scalable Approach to (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its stereospecific presentation is often essential for therapeutic efficacy and safety. This document provides a detailed guide for the scalable synthesis of this enantiomerically pure amine, targeting researchers, scientists, and professionals in drug development. We will explore two primary scalable strategies: asymmetric reductive amination and classical chiral resolution, offering in-depth protocols and explaining the rationale behind key experimental decisions.

Introduction: The Significance of Chiral Amines in Pharmaceuticals

Chiral amines are fundamental components in a vast array of pharmaceuticals, agrochemicals, and other high-value molecules.[1] It is estimated that over 40% of small-molecule drugs contain a chiral amine fragment.[2] The specific three-dimensional arrangement of atoms, or stereochemistry, of these amines is critical, as different enantiomers can exhibit vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.

(R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine is a prime example of such a vital chiral intermediate. The presence of a fluorine atom can significantly enhance a drug molecule's metabolic stability, binding affinity, and bioavailability. Therefore, developing robust, scalable, and cost-effective methods to produce this compound with high enantiomeric purity is a key objective in pharmaceutical process development.

This guide will focus on two industrially viable synthetic strategies:

  • Asymmetric Reductive Amination: A direct approach to synthesize the desired (R)-enantiomer from a prochiral ketone.

  • Classical Chiral Resolution: A method to separate the desired (R)-enantiomer from a racemic mixture.

The choice between these methods depends on various factors, including the cost of starting materials and catalysts, process efficiency, and the required scale of production.

Strategic Decision Framework: Asymmetric Synthesis vs. Chiral Resolution

The selection of an appropriate synthetic strategy is a critical first step in the development of a scalable process. The following decision workflow illustrates the key considerations:

Caption: Decision workflow for selecting a synthetic strategy.

Protocol 1: Asymmetric Reductive Amination

Asymmetric reductive amination is a highly efficient method for the direct synthesis of chiral amines from prochiral ketones.[2] This approach often involves the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction.

Rationale and Mechanistic Insight

The core of this strategy lies in the enantioselective reduction of an imine intermediate, formed in situ from 5-fluoro-2-methoxyacetophenone and an amine source. The use of a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex, facilitates the delivery of a hydride to one face of the imine, leading to the preferential formation of one enantiomer.[3]

Asymmetric_Reductive_Amination_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Ketone 5-Fluoro-2-methoxyacetophenone Imine_Formation In situ Imine Formation Ketone->Imine_Formation Amine_Source Amine Source (e.g., NH3 or equivalent) Amine_Source->Imine_Formation Asym_Reduction Asymmetric Hydrogenation (Chiral Ru-Catalyst, H2) Imine_Formation->Asym_Reduction Product (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Asym_Reduction->Product Workup Aqueous Work-up (e.g., Quench, Extraction) Product->Workup Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Workflow for Asymmetric Reductive Amination.

Detailed Experimental Protocol

Materials:

  • 5-Fluoro-2-methoxyacetophenone

  • Ammonia source (e.g., ammonium acetate or ammonia gas)

  • Chiral Ruthenium catalyst (e.g., (R)-Ru(OAc)₂-BINAP)

  • Hydrogen gas (high pressure)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Acid for work-up (e.g., HCl)

  • Base for neutralization (e.g., NaOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with 5-fluoro-2-methoxyacetophenone and the chiral ruthenium catalyst in an anhydrous alcohol solvent.

  • Imine Formation: Introduce the ammonia source into the reactor. The reaction mixture is typically stirred at a slightly elevated temperature to facilitate imine formation.

  • Asymmetric Hydrogenation: Pressurize the reactor with hydrogen gas to the recommended pressure (e.g., 8 atm). Maintain the reaction at a constant temperature (e.g., 25-50°C) with vigorous stirring until hydrogen uptake ceases.[3]

  • Reaction Quench: Carefully depressurize the reactor and quench the reaction by adding an acidic aqueous solution.

  • Work-up: Transfer the mixture to a separatory funnel. The aqueous layer, containing the amine salt, is washed with an organic solvent to remove unreacted starting material and non-polar impurities.

  • Liberation of Free Amine: The aqueous layer is then basified with a suitable base (e.g., NaOH) to a pH > 10 to liberate the free amine.

  • Extraction: Extract the free amine into an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine.

  • Purification: The crude product can be further purified by vacuum distillation or crystallization of a suitable salt to achieve high chemical and enantiomeric purity.

Note: The specific catalyst, solvent, temperature, and pressure should be optimized for the desired scale and purity requirements.

Protocol 2: Classical Chiral Resolution

Chiral resolution is a well-established and industrially scalable method for separating enantiomers.[4] This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

Rationale and Mechanistic Insight

The principle behind chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers, which are not mirror images and thus have different physical properties. By carefully selecting a chiral resolving agent and a suitable solvent system, one of the diastereomeric salts will preferentially crystallize, allowing for its isolation. The desired enantiomer is then recovered by removing the resolving agent.

Chiral_Resolution_Workflow Start Racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Salt_Formation Diastereomeric Salt Formation (Add Chiral Resolving Agent, e.g., L-Tartaric Acid) Start->Salt_Formation Fractional_Crystallization Fractional Crystallization (Isolate less soluble diastereomeric salt) Salt_Formation->Fractional_Crystallization Liberation Liberation of Free Amine (Basification, e.g., with NaOH) Fractional_Crystallization->Liberation Extraction_Purification Extraction & Purification Liberation->Extraction_Purification Product (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Extraction_Purification->Product

Caption: Workflow for Classical Chiral Resolution.

Detailed Experimental Protocol

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid, or camphorsulfonic acid)[4][5]

  • Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)

  • Base for liberation of the free amine (e.g., NaOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent and add it to the amine solution.[6][7]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent to remove impurities.[5]

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and break the salt.[6]

  • Extraction: Extract the liberated free amine with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using Chiral High-Performance Liquid Chromatography (HPLC).[6] Recrystallization of the diastereomeric salt may be necessary to achieve the desired e.e.

Data Presentation: Comparative Analysis of Synthetic Routes

ParameterAsymmetric Reductive AminationClassical Chiral Resolution
Theoretical Max. Yield ~100%50% (without racemization/recycling)
Enantiomeric Excess (e.e.) Typically >95%Dependent on resolution efficiency; can reach >99% with recrystallization
Key Reagents Chiral catalyst (e.g., Ru-BINAP)Chiral resolving agent (e.g., Tartaric acid derivatives)
Process Complexity Technically demanding (high pressure, catalyst handling)Generally simpler, relies on crystallization
Atom Economy HighLow (unless unwanted enantiomer is recycled)
Scalability Good, but catalyst cost can be a factorExcellent, widely used in industry

Analytical Characterization

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

  • Identity and Structure: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Chemical Purity: Determined by HPLC or Gas Chromatography (GC).

  • Enantiomeric Purity (e.e.): The most critical parameter, determined by Chiral HPLC using a suitable chiral stationary phase.[6]

Conclusion

Both asymmetric reductive amination and classical chiral resolution are viable and scalable methods for the synthesis of (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. The choice of method will be dictated by a thorough evaluation of economic and process-related factors. Asymmetric synthesis offers a more direct and atom-economical route, while chiral resolution provides a robust and often more readily implemented process on a large scale. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and drug development professionals to establish an efficient and scalable synthesis of this key pharmaceutical intermediate.

References

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

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  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and.... Available from: [Link]

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  • Google Patents. United States Patent (19).
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  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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  • Google Patents. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • ResearchGate. Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. Available from: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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  • Dana Bioscience. 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine 1g. Available from: [Link]

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Application Note & Protocol: A Guide to Qualifying Suppliers of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and qualify reliable suppliers of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine (CAS No. 1393441-76-1). The purity, identity, and consistency of this critical building block are paramount for the success and reproducibility of synthetic chemistry and drug discovery programs. This document outlines a multi-step workflow, from initial supplier vetting to detailed analytical protocols for material verification, ensuring a robust and trustworthy supply chain for research and development activities.

Introduction

This compound is a chiral amine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motifs are present in compounds targeting a range of therapeutic areas. The presence of impurities, including constitutional isomers, enantiomeric impurities, or residual reagents from synthesis, can have profound and often detrimental effects on subsequent chemical reactions and biological assays. Therefore, a rigorous and systematic approach to supplier qualification is not merely a procedural formality but a cornerstone of scientific integrity and project success. This guide establishes a self-validating system to empower researchers to independently verify the quality of this critical raw material.

Part 1: Supplier Identification and Preliminary Vetting

The initial phase involves identifying potential suppliers and conducting a preliminary screening to filter out those that do not meet basic quality and documentation standards.

1.1. Sourcing Potential Suppliers

Several online platforms are invaluable for identifying suppliers of research chemicals. These include:

  • Chemical databases (e.g., PubChem, SciFinder, ChemicalRegister.com)

  • Online chemical marketplaces (e.g., eMolecules, MolPort)

  • Direct manufacturer websites (e.g., BLD Pharmatech, Ambeed)[1]

When searching, use the CAS number (1393441-76-1) to ensure you are identifying the correct chemical entity.

1.2. Initial Screening Criteria

Before committing resources to analytical validation, screen potential suppliers by requesting the following:

  • Certificate of Analysis (CoA): A batch-specific CoA is mandatory. It should clearly state the method of analysis (e.g., HPLC, NMR) and the measured purity.

  • Safety Data Sheet (SDS): This provides essential information on handling, storage, and potential hazards.[2]

  • Stated Purity: Look for suppliers offering purities of ≥98%, which is a common standard for advanced intermediates.

  • Stock Availability: Determine if the compound is a stock item or requires custom synthesis, as the latter can have longer lead times.

  • Technical Support: A reliable supplier should have accessible technical support to answer questions about their products.

A supplier's unwillingness or inability to provide this basic documentation is a significant red flag.

Part 2: The Qualification Workflow: A Self-Validating Protocol

Upon identifying promising suppliers who have provided the necessary documentation, the next step is to perform an independent analytical verification of a sample or the first purchased batch. This workflow ensures that the material meets the required specifications for your research.

Supplier Qualification Workflow Diagram

The following diagram illustrates the decision-making process for qualifying a new supplier for this compound.

Caption: Supplier Qualification Workflow.

Protocol: Identity Confirmation via ¹H and ¹³C NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[3] It confirms the atomic connectivity and chemical environment of the molecule, ensuring you have the correct constitutional isomer.[4][5][6]

  • Sample Preparation: Dissolve ~5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons (typically in the 6.8-7.2 ppm range, showing splitting due to fluorine coupling), the methoxy group singlet (~3.8-3.9 ppm), the quartet for the benzylic proton (~4.2-4.4 ppm), and the doublet for the methyl group (~1.4-1.5 ppm). The amine (NH₂) protons may appear as a broad singlet.

    • Rationale: The integration of these peaks should correspond to the number of protons in each environment. The presence of significant unexpected peaks indicates impurities.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect to see 8 distinct carbon signals. The C-F and C-O carbons in the aromatic ring will have characteristic chemical shifts and may show splitting due to C-F coupling.

    • Rationale: This confirms the carbon skeleton of the molecule and can reveal impurities that are not easily detected by ¹H NMR.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[7][8] It separates the main compound from any impurities, allowing for accurate quantification of purity as a percentage of the total peak area.[9]

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). A typical gradient might be 10% ACN to 90% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm and 254 nm.

  • Sample Preparation: Prepare a stock solution of the amine at 1 mg/mL in a 50:50 mixture of ACN and water. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Rationale: This method effectively separates the target compound from related substances and synthesis by-products. For fluorinated compounds, specialized fluorinated HPLC phases can sometimes offer alternative selectivity.[10]

Protocol: Chiral Purity Assessment by Chiral HPLC

Causality: Since this compound is a chiral molecule, it is essential to confirm its enantiomeric excess (ee), especially if the research is stereospecific. Chiral HPLC separates the two enantiomers, allowing for their relative quantification.

  • Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent like Hexane or Heptane and an alcohol modifier like Isopropanol (IPA) or Ethanol. An example mobile phase could be 90:10 Hexane:IPA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

  • Rationale: Many biological systems interact differently with different enantiomers. Ensuring high enantiomeric purity is critical for interpreting biological data and for the efficacy of a potential drug candidate.

Part 3: Data Interpretation & Acceptance Criteria

After performing the analytical tests, the data must be compared against a set of pre-defined acceptance criteria.

Establishing Specifications

For a typical R&D setting, the following specifications are recommended:

TestMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solid/powderGross contamination or degradation often causes discoloration.
Identity ¹H & ¹³C NMRSpectrum conforms to the expected structureConfirms the correct molecule has been supplied.
Purity HPLC (UV, 254 nm)≥ 98.0% (Area %)Ensures the material is suitable for most synthetic applications.[11]
Any Single Impurity HPLC (UV, 254 nm)≤ 0.5% (Area %)Controls the level of unknown components in subsequent reactions.
Enantiomeric Purity Chiral HPLC≥ 99.0% eeCritical for stereospecific synthesis and biological testing.
Comparative Data Example

The table below shows hypothetical results from the analysis of samples from two different suppliers.

ParameterSpecificationSupplier A ResultSupplier B ResultDecision
Identity (NMR) ConformsConformsConformsBoth Pass
Purity (HPLC) ≥ 98.0%99.2%97.5%Approve A; Reject B
Largest Impurity ≤ 0.5%0.3%1.8% (at RRT 1.2)Approve A; Reject B
Enantiomeric Purity ≥ 99.0% ee99.5% ee99.1% eeBoth Pass
Overall - Approved Rejected -

In this example, while both suppliers provided the correct molecule, Supplier B's material failed on purity specifications. This demonstrates the importance of independent verification beyond the supplier's CoA.

Part 4: Best Practices for Handling and Storage

To maintain the integrity of the qualified material, proper handling and storage are essential.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14]

  • Handling: Always handle the chemical in a well-ventilated area or a fume hood.[2] Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inventory Management: Maintain a chemical inventory to track receipt dates, lot numbers, and re-test dates.[15] It is good practice to use older stock first ("First-In, First-Out").

Conclusion

A reliable supply of high-quality starting materials is a prerequisite for reproducible and successful research. By implementing the workflow described in this guide—from diligent initial vetting to rigorous, in-house analytical validation—researchers can mitigate the risks associated with poor-quality reagents. This systematic approach not only validates the supplier's claims but also builds a foundation of confidence in the chemical building blocks that underpin discovery, ultimately saving time, resources, and ensuring the integrity of scientific outcomes.

References

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

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  • BenchChem. Comparative Guide to Purity Analysis... A Validated HPLC Method.

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  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

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  • ResearchGate. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

  • Sigma-Aldrich. ChiPros Chiral Amines.

  • ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods.

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.

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Navigating the Synthetic Landscape: Strategic Amine Protection for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Amine Protection in Multi-Step Synthesis

In the intricate world of multi-step organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry, the judicious use of protecting groups is a cornerstone of success.[1][2][3] These temporary modifications of functional groups are essential to prevent undesired side reactions and to orchestrate a precise sequence of chemical transformations.[4][5] The target molecule, 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, presents a chiral primary amine that is both a key nucleophile and a basic center. Its unprotected form is susceptible to a variety of reactions that can interfere with desired modifications at other positions of the molecule. This application note provides a detailed guide to the strategic selection and implementation of amine protecting groups for this specific substrate, ensuring the integrity of the amine functionality throughout a multi-step synthetic route.

Molecular Profile: this compound

Understanding the chemical persona of this compound is paramount to selecting an appropriate protecting group. The molecule possesses several key features:

  • A Chiral Primary Amine: This is the primary site of reactivity that necessitates protection. Its nucleophilicity and basicity can lead to unwanted N-alkylation, N-acylation, or acid-base reactions.

  • An Electron-Rich Aromatic Ring: The methoxy group (-OCH₃) is an electron-donating group, activating the aromatic ring towards electrophilic substitution. The fluorine atom, while electron-withdrawing, has a less pronounced effect. This electronic nature can influence the stability of certain protecting groups.

  • Steric Considerations: The ethyl group attached to the chiral center provides a moderate level of steric hindrance around the amine, which can affect the kinetics of both protection and deprotection reactions.

A successful protecting group strategy must accommodate these features, ensuring the protecting group is stable under the planned downstream reaction conditions and can be removed selectively without affecting other parts of the molecule.[1][2]

Comparative Analysis of Key Amine Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The three most commonly employed carbamate-based protecting groups for amines are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[6][7] Their divergent lability forms the basis of orthogonal protection strategies, allowing for the selective deprotection of one group in the presence of others.[4][8][9]

G cluster_protection Protection cluster_deprotection Deprotection Amine Amine Boc2O Boc₂O/Base Amine->Boc2O Protection CbzCl Cbz-Cl/Base Amine->CbzCl Protection FmocOSu Fmoc-OSu/Base Amine->FmocOSu Protection N_Boc N-Boc N_Cbz N-Cbz N_Fmoc N-Fmoc Acid Acid (e.g., TFA, HCl) N_Boc->Acid Deprotection Hydrogenolysis H₂/Pd-C N_Cbz->Hydrogenolysis Deprotection Base Base (e.g., Piperidine) N_Fmoc->Base Deprotection Free_Amine Free Amine Acid->Free_Amine Hydrogenolysis->Free_Amine Base->Free_Amine

Feature tert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz or Z) 9-Fluorenylmethoxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Protection Reagents Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
Typical Deprotection Conditions Trifluoroacetic acid (TFA); HCl in Dioxane[6]H₂, Pd/C; Transfer Hydrogenation[6][10]20-50% Piperidine in DMF[6][11]
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.Stable to acid and hydrogenolysis.[12]
Key Advantages Robust, easy to introduce, orthogonal to Cbz and Fmoc.Stable, orthogonal to Boc and Fmoc.Mild deprotection conditions, orthogonal to Boc and Cbz.[11][13]
Potential Limitations Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.[6]Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue.[6]The dibenzofulvene byproduct can form adducts with the deprotected amine.[12]

Application Notes and Protocols

The selection of a protecting group should be guided by the planned synthetic route.

G Start Start: This compound Protect Protect Amine Start->Protect Reaction_A Downstream Reaction A (e.g., Base-sensitive) Protect->Reaction_A Use Cbz or Fmoc Reaction_B Downstream Reaction B (e.g., Acid-sensitive) Protect->Reaction_B Use Boc or Cbz Reaction_C Downstream Reaction C (e.g., Reduction-sensitive) Protect->Reaction_C Use Boc or Fmoc Deprotect Deprotect Amine Reaction_A->Deprotect Reaction_B->Deprotect Reaction_C->Deprotect End Final Product Deprotect->End

tert-Butoxycarbonyl (Boc) Protection

The Boc group is an excellent choice when subsequent reactions involve basic conditions or catalytic hydrogenation.[14][15]

Protocol for Boc Protection:

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.

  • Base Addition: Add a base such as triethylamine (TEA, 1.2 equiv) or aqueous sodium bicarbonate.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of an appropriate solvent like DCM or ethyl acetate.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).

  • Reaction: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). A subsequent basic work-up can provide the free amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is ideal for syntheses that require tolerance to both acidic and basic conditions, with deprotection achieved under neutral hydrogenolysis conditions.[10][16][17]

Protocol for Cbz Protection:

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of an organic solvent (e.g., THF or dioxane) and water.

  • Base Addition: Cool the solution to 0 °C and add a base, such as sodium carbonate or sodium bicarbonate.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if needed.

Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is the protecting group of choice when acid-labile functionalities are present in the molecule, as its removal is performed under mild basic conditions.[11][12][13][18]

Protocol for Fmoc Protection:

  • Dissolution: Dissolve this compound (1.0 equiv) in a solvent system like aqueous acetone or a mixture of dioxane and aqueous sodium bicarbonate.

  • Reagent Addition: Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic phase with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by crystallization or column chromatography.

Protocol for Fmoc Deprotection:

  • Dissolution: Dissolve the Fmoc-protected amine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of a secondary amine base, typically 20-50% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 5-30 minutes. The deprotection is usually rapid. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer extensively with water and brine to remove piperidine and the dibenzofulvene-piperidine adduct. Dry the organic layer and concentrate to obtain the deprotected amine.

Conclusion: A Strategic Approach to Synthesis

The successful multi-step synthesis of complex molecules like this compound hinges on a well-devised protecting group strategy. The choice between Boc, Cbz, and Fmoc should be a deliberate one, based on a thorough analysis of the planned synthetic route and the chemical stability of all functional groups present. By understanding the unique characteristics of each protecting group and following robust, validated protocols, researchers can navigate the synthetic landscape with precision and efficiency, ultimately accelerating the drug discovery and development process.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6995-7019.
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  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Bochet, C. G. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(1), 131-134.
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  • Waldmann, H., & Sebastian, D. (1994). Enzymic Protecting Group Techniques. Chemical Reviews, 94(4), 911-937.
  • Guttilla, I. K., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3493–3500.
  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Valdés, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9362-9419.
  • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Le, C. M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Jouffroy, M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7338-7344.
  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276.
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Application Note: Strategic Use of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine in Fragment-Based Lead Discovery (FBLD) Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Fragment-Based Lead Discovery (FBLD) has matured into a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS) by identifying low-molecular-weight ligands that can be optimized into potent, drug-like candidates.[1][2] The success of an FBLD campaign is critically dependent on the quality and diversity of the fragment library. This guide provides an in-depth technical overview and detailed protocols for the application of a specific, high-utility fragment: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine . We will dissect the strategic advantages conferred by its unique structural motifs—the fluoro substituent, the methoxy "scout" group, and the amine elaboration vector—and provide validated, step-by-step protocols for its use in primary screening and hit validation workflows.

Rationale for Fragment Selection: The Molecular Advantage of this compound

The selection of fragments is a deliberate process guided by principles designed to maximize the exploration of chemical space while maintaining desirable physicochemical properties.[3] this compound is an exemplary fragment that adheres to the widely accepted "Rule of Three," making it an ideal starting point for an FBLD campaign.[1][4][5]

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) suggests that ideal fragments should possess properties that ensure solubility, reduce complexity, and provide ample room for optimization.[4][6]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)169.19 g/mol < 300 DaYes
cLogP (Calculated)~1.8≤ 3Yes
Hydrogen Bond Donors2 (amine)≤ 3Yes
Hydrogen Bond Acceptors3 (amine, methoxy, fluorine)≤ 3Yes
Rotatable Bonds2≤ 3Yes

Note: Values are calculated using standard cheminformatics toolkits. The fluorine atom is sometimes considered a weak H-bond acceptor.

The Strategic Role of the Fluorine Atom

The incorporation of fluorine into drug candidates is a well-established medicinal chemistry strategy.[7] In this fragment, the fluorine atom at the 5-position of the phenyl ring is not merely a placeholder; it actively enhances the molecule's potential.

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's electron-withdrawing nature can lower the pKa of the proximal amine, which can improve bioavailability by enhancing membrane permeation.[7][8]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, and in some cases, form specific hydrogen bonds or halogen bonds with protein backbone amides or side chains, increasing binding affinity.[9][10]

  • Metabolic Stability: Fluorine substitution can block sites of potential metabolic oxidation (e.g., by Cytochrome P450 enzymes), a critical feature for improving the pharmacokinetic profile during lead optimization.[10][11]

The Methoxy Group as a "Scout" for Pocket Exploration

The methoxy group (-OCH3) at the 2-position is another deliberate design feature. When attached to an aromatic system, it is a non-lipophilic substituent that can significantly improve ligand-protein binding and potency.[12]

  • Pocket Finding: The methoxy group acts as an effective "scout," capable of exploring small, often hydrophobic, sub-pockets within a binding site.[12] Its oxygen can also act as a hydrogen bond acceptor.

  • Solubility and Vectorial Properties: It often improves aqueous solubility compared to a simple methyl group. Its position ortho to the ethylamine provides a defined conformational vector, directing the rest of the molecule into a specific region of the binding site.

  • Favorable Energetics: The combination of the methoxy and fluoro groups creates a distinct electronic profile on the aromatic ring, influencing its ability to engage in productive π-stacking or other non-covalent interactions with the target protein.[13][14]

The Ethylamine Moiety: A Vector for Elaboration

The primary amine on the ethyl scaffold is the key reactive handle for subsequent medicinal chemistry. It serves as a validated and highly tractable point for fragment evolution through two primary strategies:

  • Fragment Growing: The amine can be readily acylated, sulfonated, or reductively aminated to introduce new chemical functionalities that probe deeper into the binding pocket and pick up additional interactions.

  • Fragment Linking: If another fragment is found to bind in a proximal site, the amine can serve as an anchor point for a linker used to connect the two fragments, often resulting in a dramatic increase in affinity.

The Fragment-Based Lead Discovery (FBLD) Workflow

FBLD is a multi-stage process that begins with identifying weak-binding but high-quality hits and systematically building them into potent leads.[3][15] This workflow prioritizes efficiency and a deep structural understanding of the protein-ligand interaction at every step.

FBLD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (incl. Title Fragment) Screening Primary Biophysical Screen (NMR, SPR) Library->Screening Screen at high conc. Hits Initial Fragment Hits (Weak Binders, μM-mM Kd) Screening->Hits Identify binders Validation Orthogonal Validation (ITC, Crystallography) Hits->Validation Progress hits Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure Obtain 3D structure ValidatedHits Validated Hits (Confirmed Binding & Mode) Structure->ValidatedHits Guide design SBDD Structure-Based Drug Design (SBDD) ValidatedHits->SBDD Progress validated hits MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem Design cycle MedChem->Screening Feedback loop Lead Potent Lead Compound (nM Kd) MedChem->Lead Synthesize & Test

Caption: The integrated FBLD cascade, from initial screening to lead optimization.

Primary Screening Protocols: Finding the Initial Interaction

Because fragments bind with weak affinity (micromolar to millimolar), highly sensitive biophysical techniques are required for their initial detection.[16][17] We present protocols for two of the most robust and widely used methods: Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).

Protocol 3.1: Ligand-Observed NMR Spectroscopy

Ligand-observed NMR methods are exceptionally reliable for detecting weak binding events because they monitor the fragment's signals directly.[18][19] Saturation Transfer Difference (STD) NMR is a powerful technique that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.[20]

Objective: To identify fragments that bind to the target protein from a mixture.

Methodology: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of this compound (e.g., 100 mM in d6-DMSO).

    • Create the final NMR sample by adding the fragment to the protein solution to a final concentration of 100-500 µM. The protein-to-ligand ratio should be approximately 1:100.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment signals.

    • Set up the STD experiment. This involves two separate acquisitions:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm).

      • Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

    • Use a saturation time of ~2 seconds to allow for efficient transfer of saturation to binders.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from fragments that have bound to the protein and received the saturation transfer. Non-binders will be absent.

    • Causality: The intensity of the signals in the STD spectrum is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface. This provides not only a "yes/no" binding answer but also preliminary structural information about the binding epitope.[16]

STD_NMR_Principle cluster_0 Protein cluster_1 Ligand cluster_2 Result P Protein (Saturated) L_bound Bound Fragment P->L_bound Saturation Transfer (NOE) L_free Free Fragment L_bound->L_free Dissociation L_free->L_bound Association Obs Signal Observed L_free->Obs Detected in difference spectrum

Caption: Principle of Saturation Transfer Difference (STD) NMR for hit detection.

Protocol 3.2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time, making it ideal for detecting binding events and determining kinetics.[21][22] It offers high sensitivity and relatively high throughput for fragment screening.[23][24]

Objective: To identify binding fragments and obtain initial kinetic estimates.

Methodology: SPR Primary Screen

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for protein immobilization (e.g., a CM5 carboxymethylated dextran chip).

    • Immobilize the target protein onto one flow cell (the "active" surface) using standard amine coupling chemistry.

    • Prepare a reference flow cell by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.[23]

  • Fragment Preparation:

    • Prepare a stock plate of this compound at 10 mM in 100% DMSO.

    • Dilute the fragment into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 200 µM) with a final DMSO concentration matched precisely between the sample and the running buffer (e.g., 2%). Causality: Mismatched DMSO concentrations are a primary source of false positives in SPR due to refractive index differences.[23]

  • Screening Run:

    • Inject the fragment solution over both the active and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A typical injection includes a 60s association phase and a 120s dissociation phase.

    • Regenerate the surface between injections if necessary using a mild, validated regeneration solution (e.g., a low pH glycine buffer).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • A response significantly above the noise level that shows a characteristic association/dissociation curve is considered a preliminary hit.

    • Causality: Unlike endpoint assays, SPR provides kinetic information. Even for weak binders, the shape of the sensorgram can help distinguish true binders from non-specific or aggregation-based artifacts.[21]

Hit Validation and Structural Characterization

A hit from a primary screen must be confirmed using an orthogonal method to ensure it is not an artifact of the initial technology. Validation provides confidence in the hit and delivers critical data to guide optimization.

Protocol 4.1: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[25] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS, and stoichiometry 'n').[26][27]

Objective: To confirm binding and determine the thermodynamic signature of the interaction.

Methodology: ITC Validation

  • Sample Preparation:

    • Prepare the target protein (in the cell) at a concentration of 10-50 µM.

    • Prepare this compound (in the syringe) at a concentration 10-15x higher than the protein (e.g., 150-750 µM).

    • Crucial Step: Both protein and ligand must be in identical buffer solutions, dialyzed against the same buffer stock to minimize heats of dilution.

  • Titration Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks from the raw thermogram to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters.

    • Causality: ITC is a true in-solution technique that requires no modification or immobilization of reactants. A confirmed interaction provides unambiguous proof of binding and the thermodynamic data (enthalpy vs. entropy) gives valuable insight into the nature of the binding forces driving the interaction.[28][29]

Protocol 4.2: X-Ray Crystallography

X-ray crystallography provides the ultimate validation: a high-resolution, 3D picture of how the fragment binds to the target protein.[30] This structural information is invaluable for the subsequent structure-based design phase.[31][32]

Objective: To determine the atomic-level binding mode of the fragment.

Methodology: Crystal Soaking

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the target protein using vapor diffusion (sitting or hanging drop) methods.

  • Soaking Procedure:

    • Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant-compatible buffer.

    • Using a nylon loop, transfer a protein crystal from its growth drop into the soaking solution.

    • Allow the crystal to soak for a duration ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment.

    • Causality: A clear, well-defined electron density for the fragment confirms not only its binding but its precise location and orientation, revealing the specific amino acid residues it interacts with. This is the most critical information for rationally designing more potent analogs.[33][34]

Crystal_Soaking Start Apo-Protein Crystal Soak Transfer to drop containing Fragment + Cryoprotectant Start->Soak Incubate Incubate (minutes to hours) Soak->Incubate Freeze Flash-cool in Liquid Nitrogen Incubate->Freeze Collect Collect Diffraction Data (Synchrotron) Freeze->Collect Solve Solve Structure & Analyze Electron Density Collect->Solve

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Purity for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. The isolation of a single enantiomer of this key intermediate is a critical step for many drug development professionals. This guide provides field-proven insights and systematic troubleshooting strategies to help you enhance the diastereomeric purity of your salt, leading to higher enantiomeric excess (e.e.) of the final amine.

Diastereomeric salt crystallization is the most common and industrially scalable method for separating enantiomers.[1][2][3] The process relies on the principle that when a racemic mixture is reacted with a single enantiomer of a chiral resolving agent, the resulting diastereomeric salts have different physical properties, most importantly, solubility.[2][4] This difference allows for their separation by fractional crystallization.

This center is structured to address both fundamental questions and specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt resolution?

This classical resolution technique involves reacting a racemic amine, such as this compound, with an enantiomerically pure chiral acid (a resolving agent).[5] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system.[2][4] By carefully selecting the conditions, one diastereomer can be selectively crystallized from the solution while the other remains in the mother liquor, thus achieving separation.[4]

Q2: How do I select a suitable chiral resolving agent for my amine?

The choice of resolving agent is critical and often determined empirically through screening.[1] For primary amines like the topic compound, common and effective resolving agents include:

  • Tartaric Acid Derivatives: L-Tartaric acid, Di-p-toluoyl-L-tartaric acid, or Dibenzoyl-L-tartaric acid are excellent starting points.[1][2]

  • Mandelic Acid: (R)- or (S)-Mandelic acid.[6]

  • Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid is another widely used agent.[2][6]

The goal is to find an agent that forms a crystalline salt with your amine and provides a significant difference in solubility between the two diastereomers.

Q3: What factors should I consider when choosing a solvent system?

The solvent system is arguably the most important variable to optimize. The ideal solvent should exhibit a large solubility difference between the desired and undesired diastereomeric salts.[7] Key factors to consider during screening include:

  • Polarity: Solvents with different polarities can alter solute-solvent interactions, influencing crystal packing and solubility.[8]

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact differently with the salts, affecting their relative solubilities.[8]

  • Solvent Mixtures: Often, a mixture of a primary solvent (in which the salts are soluble at elevated temperatures) and an anti-solvent (in which the salts are poorly soluble) is used to carefully control supersaturation and induce crystallization.[8] Common primary solvents include alcohols (methanol, ethanol, isopropanol), while common anti-solvents are alkanes (heptane, hexane) or ethers (MTBE).

Q4: What is the most reliable method for determining the diastereomeric purity of the salt?

While direct analysis of the salt can be complex, the most common and accurate method is to first liberate the free amine from the salt and then determine its enantiomeric excess (e.e.).[9] Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for this analysis.[10][11] It uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives a precise calculation of the e.e., which directly correlates to the diastereomeric purity of the salt.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the resolution process in a direct question-and-answer format.

Issue 1: My isolated diastereomeric salt has low purity (low diastereomeric excess, d.e.). What are the likely causes and solutions?

Low diastereomeric purity is a common challenge and can stem from several factors.

  • Possible Cause A: Solid Solution Formation

    • Explanation: This occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase containing both.[8] If repeated recrystallizations fail to improve the d.e., you are likely dealing with a solid solution.[8]

    • Troubleshooting Steps:

      • Change the Solvent System: Experiment with solvents of different polarity or hydrogen bonding capabilities to disrupt the crystal packing that allows for the solid solution to form.[8]

      • Change the Resolving Agent: This is often the most effective solution. A structurally different resolving agent will form diastereomers with entirely different physical properties and crystal packing, which may prevent the formation of a solid solution.[8][12]

  • Possible Cause B: Insufficient Equilibration Time

    • Explanation: Crystallization is a time-dependent process that needs to reach thermodynamic equilibrium for optimal purity. Filtering too early may trap impurities or the more soluble diastereomer.[9]

    • Troubleshooting Steps:

      • Introduce a Slurry Aging Step: After the initial crystallization, continue to stir the resulting slurry at the final temperature for an extended period (e.g., 2-24 hours).[9] This "digestion" allows for the dissolution of less stable, impure crystals and recrystallization into a more stable, purer form.[9][13]

  • Possible Cause C: Cooling Rate is Too Fast

    • Explanation: A rapid "crash" cooling creates high supersaturation, which can lead to the kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one.[6]

    • Troubleshooting Steps:

      • Implement a Slow, Controlled Cooling Profile: Use a programmed cooling ramp to slowly decrease the temperature.[9] This promotes the formation of more ordered, purer crystals.[9] A rate of 0.1-0.5 °C/min is a good starting point.[6]

Issue 2: My experiment resulted in an oil or gum instead of solid crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[8] It is typically caused by excessively high supersaturation or a crystallization temperature that is too high.[8]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute starting solution or significantly slow down the cooling rate.[8]

    • Change the Solvent System: Add an anti-solvent (a solvent in which the salt is less soluble) dropwise to the solution at a constant temperature to gently induce crystallization.[8]

    • Lower Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring solid crystal formation.[8]

    • Seeding: Introduce a small number of seed crystals of the desired pure diastereomeric salt to provide a template for ordered crystal growth.[8]

Issue 3: The yield of my desired diastereomeric salt is very low.

A low yield suggests that a significant amount of the target, less-soluble diastereomer is remaining in the mother liquor.[8]

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt.[8] Experiment with lower final crystallization temperatures to drive more of the product out of solution.[8]

    • Increase Crystallization Time: Ensure the process has reached its endpoint before filtration. A significant amount of the desired diastereomer may still be in solution if crystallization was stopped prematurely.[9]

    • Check Stoichiometry: While sub-stoichiometric amounts of resolving agent (e.g., 0.5 equivalents) are often used to achieve high purity, this can limit the theoretical yield. Once purity is established, you can experiment with slightly increasing the amount of resolving agent.

    • Confirm Relative Solubilities: It is crucial to ensure that the diastereomeric salt of the desired amine enantiomer is indeed the less soluble one. If the undesired enantiomer's salt is precipitating, you must screen for a different resolving agent that inverts the relative solubilities.[6]

Data Summary Tables

For efficient process development, a systematic screening approach is essential. The tables below provide a framework for your experimental design.

Table 1: Example Resolving Agent Screening Panel for Amines

Resolving Agent Class Specific Agent Example Rationale
Tartaric Acid Derivatives (R,R)-Di-p-toluoyl-tartaric acid Widely successful for amine resolution, rigid structure often gives good crystal packing.[1]
L-Tartaric Acid Simple, cost-effective, and a good baseline agent.[6]
Mandelic Acid Derivatives (R)-Mandelic Acid Aromatic resolving agent, offers different steric and electronic interactions.[6]

| Sulfonic Acid Derivatives | (1S)-Camphorsulfonic Acid | Strong acid, forms stable salts, bulky camphor group can aid discrimination.[6] |

Table 2: Example Solvent System Screening Panel

Solvent Class Primary Solvent Anti-Solvent Rationale for Pairing
Alcohols / Alkanes Isopropanol (IPA) Heptane Good balance of polarity, widely used for controlling crystallization.[14]
Esters / Alkanes Ethyl Acetate Heptane Medium polarity system, can offer different solubility profiles.[15]
Ketones / Alkanes Acetone Hexane A more polar aprotic system.

| Alcohol / Water | Methanol | Water | Highly polar system, useful if salts are very polar.[6] |

Table 3: Hypothetical Data for Crystallization Time Optimization

Crystallization Time (hours) Yield of Solid (%) Diastereomeric Purity of Solid (d.e. %) Notes
1 25 98 High purity, but yield is low, suggesting incomplete crystallization.
4 40 97 Yield has improved significantly with minimal impact on purity.
8 48 96 Yield is beginning to plateau, slight drop in purity.
16 50 96 Yield and purity have stabilized. This may be the optimal time.[9]

| 24 | 51 | 95 | Negligible increase in yield with a potential decrease in purity. |

Visualized Workflows

The following diagrams illustrate the logical flow for troubleshooting and the general experimental process.

Troubleshooting_Low_Purity start Low Diastereomeric Purity Observed recrystallize Perform Recrystallization start->recrystallize optimize_time Optimize Crystallization Time (Introduce Aging Step) start->optimize_time Also Consider optimize_cooling Optimize Cooling Rate (Implement Slow Cooling) start->optimize_cooling Also Consider check_purity Purity Improved? recrystallize->check_purity success Success! Continue Process check_purity->success Yes no_improvement No Significant Improvement (Suspect Solid Solution) check_purity->no_improvement No change_solvent Screen New Solvent Systems (Vary Polarity / H-Bonding) no_improvement->change_solvent change_agent Screen New Resolving Agents change_solvent->change_agent If Unsuccessful Experimental_Workflow racemic_amine Racemic Amine This compound salt_formation 1. Salt Formation in Solvent (with heating) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) resolving_agent->salt_formation crystallization 2. Controlled Cooling & Crystallization salt_formation->crystallization isolation 3. Isolation (Filtration) & Washing crystallization->isolation solid Solid: Enriched Diastereomeric Salt isolation->solid mother_liquor Mother Liquor: Enriched in Soluble Diastereomer isolation->mother_liquor liberation 4. Liberation of Free Amine (Base Treatment & Extraction) solid->liberation pure_amine Enantiomerically Enriched Amine liberation->pure_amine

Caption: General workflow for diastereomeric salt resolution.

Key Experimental Protocols

Protocol 1: Screening for Optimal Solvent System

Objective: To identify a solvent or solvent mixture that provides good crystal formation and maximal differentiation in solubility between the two diastereomeric salts.

  • Preparation: In separate small vials, place a small, known amount (e.g., 20 mg) of the pre-formed, purified diastereomeric salts (both the desired and undesired, if available).

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 0.1 mL) of a candidate solvent from Table 2.

  • Equilibration: Stir or shake the vials at a controlled elevated temperature (e.g., 60 °C) for 1 hour, then allow them to cool slowly to room temperature and stir for 24 hours.

  • Observation: Visually inspect the vials for the amount of dissolved solid. A good candidate solvent will show a clear difference, with one salt mostly dissolved and the other remaining largely as a solid.

  • Analysis: For promising systems, isolate the solid and mother liquor and analyze by chiral HPLC (after liberating the amine) to quantify the solubility difference. [6] Protocol 2: General Diastereomeric Salt Crystallization

Objective: To isolate the less soluble diastereomeric salt in high purity.

  • Salt Formation: In a suitable reactor, dissolve the racemic this compound (1.0 eq.) and the chosen chiral resolving agent (0.5 - 1.0 eq.) in the selected solvent with gentle heating until a clear solution is obtained. [11]2. Controlled Cooling: Slowly cool the solution according to a pre-determined profile (e.g., from 60 °C to 20 °C over 4 hours).

  • Seeding (Optional): If available, add a small quantity of pure, desired diastereomeric salt crystals once the solution becomes slightly supersaturated to encourage controlled crystallization. [8]4. Aging/Equilibration: Once the final temperature is reached, stir the resulting slurry for 4-16 hours to ensure the system reaches equilibrium, maximizing both yield and purity. [9]5. Isolation: Collect the crystals by vacuum filtration. [9]6. Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor, which is rich in the more soluble diastereomer. [9]7. Drying: Dry the crystals under vacuum.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). [1]Stir until all the solid has dissolved. Separate the organic layer, wash with water, dry over sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the amine using chiral HPLC. [9]

References

  • BenchChem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
  • BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • BenchChem. (n.d.). Technical Support Center: The Effect of Crystallization Time on Diastereomeric Purity.
  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. DOI:10.1039/D2SC01692C
  • Budapest University of Technology and Economics, et al. (n.d.).
  • Pataki, H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. DOI:10.1039/D2CE01490D
  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • ACS Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters.
  • APC Ltd - The Applied Process Company. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00077J
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (n.d.). Solubility of Diastereomer A and Diastereomer B in selected solvent system.
  • ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • BioDuro. (2018).
  • ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
  • Technobis. (2022).
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yields in the Reductive Amination for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing reductive amination for this specific transformation. Low yields can be a significant bottleneck in synthetic campaigns; this guide provides a structured, causality-driven approach to diagnosing and resolving common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reductive amination?

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[1] The reaction proceeds in two main stages:

  • Imine Formation: The starting ketone, 5'-fluoro-2'-methoxyacetophenone, reacts with an amine source (in this case, ammonia for a primary amine) under weakly acidic conditions. This forms a hemiaminal intermediate, which then dehydrates to form a C=N double bond, known as an imine.[2] This step is an equilibrium process.[1]

  • Reduction: The intermediate imine is then reduced in situ by a hydride-based reducing agent to yield the final amine product, this compound.[3]

G Ketone 5'-Fluoro-2'-methoxy- acetophenone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Hemiaminal->Ketone - NH₃ (Equilibrium) Imine Imine Intermediate Hemiaminal->Imine - H₂O (Dehydration) Imine->Hemiaminal + H₂O (Equilibrium) Amine Target Amine Product Imine->Amine + Reducing Agent H2O Water (H₂O) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Q2: Why is pH control so critical for this reaction?

The formation of the imine is catalyzed by acid but inhibited by excessively strong acid. A weakly acidic environment (typically pH 4-6) is optimal.[4]

  • Too Basic (pH > 7): The initial nucleophilic attack of ammonia on the ketone carbonyl is slow, and the final dehydration of the hemiaminal to the imine is not efficiently catalyzed.

  • Too Acidic (pH < 4): The ammonia nucleophile will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial step of the reaction.[4] Acetic acid is a common and effective catalyst for establishing the correct pH range.

Q3: Which reducing agent should I choose?

The choice of reducing agent is paramount for achieving high yields and minimizing side reactions. The key is to use a reagent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone.[2][5]

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[6]Excellent selectivity; mild; tolerant of many functional groups.[7] Does not require strict pH control once the imine is formed.Moisture-sensitive; generates acetic acid as a byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[6]Good selectivity for imines over ketones at pH ~6.[2] Water-tolerant.Highly toxic (can release HCN gas, especially under acidic conditions).[7] Slower reaction rates.
Sodium Borohydride (NaBH₄) Methanol, Ethanol[6]Inexpensive; readily available.[8]Poor selectivity. Rapidly reduces the starting ketone to the corresponding alcohol, a major source of low yields.[4][9] Requires careful sequential addition after imine formation is complete.

For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as the first choice due to its superior selectivity and operational simplicity.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

G cluster_observations Primary Observation cluster_causes_ketone Potential Causes cluster_causes_alcohol Potential Causes cluster_causes_imine Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analysis Ketone High % of Starting Ketone Remaining Analysis->Ketone Alcohol Significant Alcohol Byproduct Formed Analysis->Alcohol Imine Imine Intermediate Detected in Product Analysis->Imine Cause_Imine Poor Imine Formation Ketone->Cause_Imine Cause_Reducer Non-selective Reducing Agent Alcohol->Cause_Reducer Cause_Reduction Incomplete Reduction Imine->Cause_Reduction Sol_Imine 1. Add Acetic Acid (catalyst). 2. Add dehydrating agent (e.g., mol. sieves). 3. Increase reaction time for imine formation. Cause_Imine->Sol_Imine Sol_Reducer 1. Switch to NaBH(OAc)₃. 2. If using NaBH₄, allow imine to form completely before adding it. Cause_Reducer->Sol_Reducer Sol_Reduction 1. Add more equivalents of reducing agent. 2. Increase reaction time/temperature for reduction step. 3. Ensure reducing agent is not degraded. Cause_Reduction->Sol_Reduction

Problem 1: My analysis shows mostly unreacted 5'-fluoro-2'-methoxyacetophenone.

This is the most common failure mode and almost always points to inefficient imine formation.

  • Question: Did you use an acid catalyst?

    • Explanation: The equilibrium between the ketone/ammonia and the imine must be actively shifted toward the product.[1] An acid catalyst, such as glacial acetic acid (typically 0.5-1.0 equivalents), is essential to protonate the hemiaminal intermediate, facilitating the rate-limiting dehydration step.[4]

    • Solution: Add 0.5-1.0 equivalent of glacial acetic acid to the mixture of the ketone and ammonia source and stir for at least 1-2 hours before adding the reducing agent.

  • Question: Is water being managed in the reaction?

    • Explanation: The formation of the imine generates one molecule of water. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: For sluggish reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 3Å/4Å molecular sieves to the reaction mixture to sequester the water as it forms.

Problem 2: A major byproduct is the alcohol, 1-(5-fluoro-2-methoxyphenyl)ethanol.

This indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the imine intermediate.[9]

  • Question: Are you using sodium borohydride (NaBH₄)?

    • Explanation: NaBH₄ is a powerful reducing agent capable of readily reducing ketones.[6] In a one-pot reaction where all components are mixed, NaBH₄ will often reduce the ketone before it has a chance to form the imine, leading to the alcohol byproduct.[4]

    • Solution 1 (Recommended): Switch to a milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This reagent reacts much faster with the protonated imine than with the ketone.

    • Solution 2 (If NaBH₄ must be used): Employ a two-step, one-pot procedure. First, stir the ketone, ammonia source (e.g., ammonium acetate), and acetic acid in methanol for several hours (2-4 hours, monitor by TLC/LC-MS) to ensure maximum imine formation. Then, cool the reaction in an ice bath before slowly adding the NaBH₄ portion-wise.[10]

Problem 3: The imine intermediate is present in my final product after work-up.

This signals an incomplete reduction step.

  • Question: Did you use sufficient equivalents of the reducing agent?

    • Explanation: The stoichiometry must account for the starting material and any potential side reactions. Hydride reagents can also be deactivated by moisture or acidic conditions over time.

    • Solution: Increase the equivalents of the reducing agent to 1.5–2.0 relative to the ketone. Ensure the reagent is fresh and has been stored under anhydrous conditions.

  • Question: Was the reaction time or temperature sufficient?

    • Explanation: While imine reduction is often rapid, sterically hindered substrates or milder reducing agents may require longer times or gentle heating to go to completion.

    • Solution: Extend the reaction time (e.g., overnight at room temperature). If the reaction is still sluggish, gentle heating to 40-50 °C can be attempted, but monitor for potential side reactions.

Problem 4: The reaction appears complete, but my isolated yield is low.

This may be a purification issue related to the basic nature of the amine product.

  • Question: How are you performing the aqueous work-up?

    • Explanation: To extract the amine product into an organic solvent, it must be in its freebase form. If the aqueous layer is not sufficiently basic, the amine will remain in its protonated (ammonium salt) form, which is water-soluble.

    • Solution: During the work-up, basify the aqueous layer to a pH of at least 11-12 using a strong base like 2-6M NaOH or KOH. Confirm the pH with litmus paper or a pH meter. Extract the product with a suitable solvent (e.g., ethyl acetate, dichloromethane) multiple times (3x) to ensure complete recovery from the aqueous phase.

Recommended Experimental Protocol

This protocol uses the preferred, highly selective reagent sodium triacetoxyborohydride.

Materials:

  • 5'-Fluoro-2'-methoxyacetophenone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (2.0-3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5'-fluoro-2'-methoxyacetophenone (1.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Add anhydrous DCE to form a stirrable suspension (approx. 0.2-0.5 M concentration relative to the ketone).

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with the organic solvent (DCE or switch to ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1-2% triethylamine to prevent the product from streaking on the column.

References

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science, 7, 23-29. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wang, D., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3052. [Link]

  • Rylander, P. N. (1993). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Catalysis of Organic Reactions, 55, 169-182. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Rowles, H. C., et al. (2019). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 11(22), 5559-5563. [Link]

  • de la Cruz, C., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Tetrahedron, 49(24), 5347-5352. [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Thorat, B. R., et al. (2014). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Hetero Letters, 4(3), 427-434. [Link]

  • Chen, D., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(81), 11447-11450. [Link]

  • Myers, A. G. (2011). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • PubChem. (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... [Link]

  • UCL Discovery. (2022). Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ChemicalRegister.com. (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride. [Link]

  • ResearchGate. (2011). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]

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Technical Support Center: Optimizing Solvent Systems for the Crystallization of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of solvent systems for the crystallization of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific chiral amine, a crucial step in ensuring the purity and desired solid-state properties of active pharmaceutical ingredients (APIs).

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during the crystallization process. Our focus is on providing scientifically grounded explanations and actionable protocols to enhance your experimental outcomes.

I. Understanding the Molecule and Its Challenges

This compound is a chiral amine, and its purification often involves the formation of diastereomeric salts with a chiral resolving agent. The success of this resolution is highly dependent on the crystallization process, where the choice of solvent is paramount. The fluorine and methoxy substitutions on the phenyl ring introduce specific electronic and steric factors that influence solubility and crystal packing, making solvent selection a non-trivial task.

Key Molecular Features Influencing Crystallization:
  • Chirality: The presence of a stereocenter necessitates a resolution step, typically via diastereomeric salt crystallization. The differential solubility of the diastereomeric salts in a given solvent system is the basis for separation.[1][2]

  • Fluorine Substitution: The electron-withdrawing nature of fluorine can impact intermolecular interactions, potentially leading to altered solubility profiles and, in some cases, disorder in the crystal lattice.[3][4]

  • Methoxy Group: This group can act as a hydrogen bond acceptor and its orientation can influence crystal packing.

  • Amine Group: The basicity of the amine group dictates its ability to form salts with various acids. The stability of these salts can be influenced by the solvent environment.[5][6]

II. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound salts and provides a systematic approach to troubleshooting.

Issue 1: Low or No Crystal Yield

A poor yield is often a primary challenge, stemming from factors like high solubility of the salt in the mother liquor or incomplete nucleation.[7]

Question: My crystallization attempt resulted in a very low yield of the desired salt. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can often be traced back to the solvent system and crystallization conditions. Here’s a breakdown of potential causes and optimization strategies:

Potential Cause Troubleshooting Steps Scientific Rationale & Expected Outcome
Suboptimal Solvent System 1. Screen a diverse range of solvents: Evaluate solvents with varying polarities, hydrogen bond donor/acceptor capabilities, and aromaticity (e.g., alcohols, ketones, esters, ethers, and aromatic hydrocarbons).[8] 2. Explore solvent mixtures: Systematically test binary or even ternary solvent systems. A "good" solvent can be combined with an "anti-solvent" to modulate solubility.[9]The ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts.[8] The goal is to find a system where the desired salt is sparingly soluble at the crystallization temperature, while the undesired salt remains in solution. Utilizing solvent mixtures can fine-tune the solubility profile and potentially increase the nucleation rate.[10]
Inappropriate Supersaturation Level 1. Optimize solute concentration: If the solution is too dilute, nucleation may not occur. Carefully evaporate excess solvent to reach a state of supersaturation. 2. Control the cooling rate: A slow, controlled cooling profile (e.g., 5-10°C per hour) is generally preferred for optimal crystal growth and purity.[7]Supersaturation is the driving force for crystallization. However, excessively high supersaturation can lead to rapid precipitation of small, impure crystals or even "oiling out." A controlled approach allows for the formation of well-ordered crystals and maximizes the yield of the desired diastereomer.
Metastable Solution 1. Induce nucleation: If a supersaturated solution fails to crystallize, introduce a seed crystal of the desired salt. 2. Utilize scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create nucleation sites.A solution can remain in a metastable state where nucleation is kinetically hindered. Seeding provides a template for crystal growth, bypassing the initial energy barrier for nucleation. Scratching creates microscopic imperfections on the glass surface that can serve as nucleation points.
Issue 2: "Oiling Out" or Formation of an Amorphous Precipitate

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is a common issue when the solute's solubility is high and the supersaturation is too rapidly achieved.

Question: Instead of crystals, my experiment produced a sticky oil. What causes this and how can I prevent it?

Answer: "Oiling out" is a frustrating but solvable problem. It typically indicates that the solute has a lower melting point than the boiling point of the solvent or that the level of supersaturation is too high for orderly crystal lattice formation.

Troubleshooting Flowchart for "Oiling Out"

G start Oiling Out Occurs change_solvent Change Solvent System start->change_solvent Primary Strategy lower_concentration Lower Initial Concentration change_solvent->lower_concentration If oiling persists slow_cooling Slower Cooling Rate lower_concentration->slow_cooling add_antisolvent Slowly Add Anti-solvent slow_cooling->add_antisolvent seed_crystals Introduce Seed Crystals add_antisolvent->seed_crystals success Crystals Form seed_crystals->success

Caption: Troubleshooting workflow for "oiling out".

Detailed Strategies:

  • Change the Solvent System: This is the most effective approach. Experiment with solvents where the solute has a slightly lower solubility.[7] A less polar solvent or a mixture might be beneficial.

  • Lower the Initial Concentration: Start with a more dilute solution to avoid creating a high level of supersaturation too quickly.

  • Employ a Slower Cooling Rate: Rapid cooling can shock the system, leading to oil formation. A gradual temperature decrease allows molecules sufficient time to orient themselves into a crystal lattice.

  • Anti-Solvent Addition: Dissolve the compound in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) to induce crystallization.[7] The rate of addition is critical.

  • Seeding: Introduce seed crystals at a temperature just above the point of oiling out to encourage heterogeneous nucleation on a crystalline surface.

Issue 3: Poor Diastereomeric Purity

Achieving high diastereomeric excess (d.e.) is the primary goal of this crystallization. Low purity can result from co-crystallization of the undesired diastereomer or inclusions of mother liquor in the crystal product.

Question: The diastereomeric excess of my crystallized salt is low. What factors influence this and how can I improve the selectivity?

Answer: Low diastereomeric purity is a clear indication that the separation of the two diastereomeric salts is inefficient. The key is to maximize the solubility difference between them.

Potential Cause Troubleshooting Steps Scientific Rationale & Expected Outcome
Insufficient Solubility Difference 1. Screen different resolving agents: The choice of the chiral acid is as critical as the solvent.[8] Tartaric acid derivatives or mandelic acid derivatives are common starting points. 2. Systematic solvent screening: As with yield, the solvent plays a crucial role in modulating the relative solubilities of the diastereomeric salts.The goal is to identify a resolving agent-solvent combination that forms a pair of diastereomeric salts with a large disparity in their solubility. This thermodynamic difference is the foundation of the resolution process.[2]
Kinetic vs. Thermodynamic Control 1. Increase equilibration time: Allow the crystallization slurry to stir for an extended period (several hours to days) at the final crystallization temperature. 2. Temperature cycling: Gently cycle the temperature of the slurry up and down by a few degrees.Sometimes the less soluble diastereomer crystallizes more slowly. Extended equilibration allows the system to reach thermodynamic equilibrium, where the less soluble, desired salt predominates in the solid phase. Temperature cycling can help dissolve smaller, less stable crystals and promote the growth of the more stable form.
Inadequate Washing 1. Wash with a cold, appropriate solvent: After filtration, wash the crystals with a small amount of a cold solvent in which the salt has very low solubility. This is often the anti-solvent used in the crystallization.[7]The mother liquor contains the dissolved, undesired diastereomer. An effective wash removes this residual mother liquor from the crystal surfaces without dissolving a significant amount of the desired product.

III. Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable when the solubility of the this compound salt shows a significant positive correlation with temperature.

  • Dissolution: In a suitable vessel, dissolve the crude salt in a minimal amount of the selected solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70°C) with stirring until a clear solution is obtained.

  • Controlled Cooling: Slowly cool the solution towards room temperature. A controlled cooling rate of 5-10°C per hour is recommended to promote the growth of large, well-defined crystals.[7]

  • Maturation: Once at room temperature, continue stirring for a few hours to allow for complete crystallization. For maximizing yield, the mixture can be further cooled in an ice bath (0-5°C).

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small volume of the cold crystallization solvent or a suitable anti-solvent.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This protocol is effective when the salt is highly soluble in one solvent but poorly soluble in another miscible solvent.

  • Dissolution: Dissolve the crude salt in a minimum amount of a "good" solvent (e.g., methanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring vigorously, slowly add the "anti-solvent" (e.g., ethyl acetate or heptane) to the solution. The slow addition rate is crucial for controlling supersaturation and promoting crystal growth over precipitation.[7]

  • Maturation: After the addition is complete, stir the resulting slurry for a period to ensure the system reaches equilibrium.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the cold anti-solvent for the washing step.

Workflow for Solvent System Selection

G start Define Crystallization Goals (Yield, Purity, Polymorph) solubility_screen Initial Solubility Screening (Small Scale, Diverse Solvents) start->solubility_screen two_point_solubility Two-Point Solubility Measurement (Low & High Temp) solubility_screen->two_point_solubility select_candidates Select 2-3 Promising Solvent Systems two_point_solubility->select_candidates small_scale_cryst Small-Scale Crystallization Trials (e.g., Crystal16) select_candidates->small_scale_cryst analyze_solids Analyze Solids (Purity, Form, Morphology) small_scale_cryst->analyze_solids optimize Optimize Conditions (Cooling Rate, Concentration) analyze_solids->optimize scale_up Scale-Up optimize->scale_up

Caption: A systematic workflow for solvent selection in crystallization development.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a solvent mixture for the crystallization? A1: Absolutely. Solvent mixtures are a powerful tool in crystallization development.[9] They allow for fine-tuning of the solvent properties to control solubility, nucleation, and crystal growth. For instance, using a good solvent/anti-solvent pair is a very common and effective strategy.[11]

Q2: How does the fluorine atom in my compound affect solvent choice? A2: The fluorine atom increases the molecule's polarity and can participate in non-covalent interactions, including hydrogen bonding and halogen bonding. This can influence its solubility in different solvents. Solvents that can interact favorably with the fluorinated phenyl ring may be good candidates. However, fluorine substitution can sometimes lead to crystal disorder, which might be mitigated by specific solvent environments that promote ordered packing.[3]

Q3: What is the best way to screen for new solvent systems? A3: High-throughput screening methods using multi-reactor systems like the Crystal16 or Crystalline are highly efficient.[11] These instruments allow for parallel screening of multiple solvents at a small scale (1-5 mL), providing data on solubility, metastable zone width, and allowing for visual observation of crystal formation.[11]

Q4: My compound seems to be unstable in certain solvents. What should I do? A4: The stability of fluorinated amines can sometimes be a concern.[12] It is crucial to assess the purity of your material after dissolution in a new solvent, especially at elevated temperatures. If degradation is observed (e.g., via HPLC analysis), that solvent should be avoided. Consider using less reactive solvents and lower crystallization temperatures.

Q5: Should I be concerned about solvate formation? A5: Yes, solvate formation (where the solvent becomes incorporated into the crystal lattice) is a possibility. Using solvent mixtures can sometimes lower the risk of solvate formation because the activity of each individual solvent is reduced.[10] It is essential to characterize the resulting solid form using techniques like XRPD, TGA, and DSC to check for the presence of a solvate.

V. References

  • Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem.

  • Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts - Benchchem.

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate.

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube.

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate.

  • Cocrystal Formation from Solvent Mixtures | Crystal Growth & Design - ACS Publications.

  • Troubleshooting low enantiomeric excess in chiral resolution experiments - Benchchem.

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 - The Royal Society of Chemistry.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

  • In Situ Cryo-Crystallization of Fluorinated Amines: A - Amanote Research.

  • The Dark Side of Fluorine - PMC - NIH.

  • How to recrystallization amine compound and it is not soluble in common organic solvents.

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Minimizing side product formation in the synthesis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

A Guide for Process Optimization and Impurity Mitigation

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with this synthesis, particularly focusing on the minimization of side product formation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

The synthesis of this key amine intermediate, often achieved via reductive amination of 5-fluoro-2-methoxyacetophenone, is a critical step in many pharmaceutical development pathways. However, achieving high purity can be challenging due to competing reaction pathways. This document provides a structured approach to identifying and solving these issues through a series of frequently asked questions, validated protocols, and mechanistic insights.

Section 1: The Core Chemistry: Reductive Amination Pathways

Reductive amination is the cornerstone method for this transformation, converting the ketone (5-fluoro-2-methoxyacetophenone) into the desired primary amine. The reaction proceeds via a two-stage mechanism:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonia, ammonium formate, ammonium acetate) to form a hemiaminal intermediate, which then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions).[1]

  • Reduction: The C=N double bond of the imine is then reduced by a suitable reducing agent to yield the final amine.

The choice of reagents and reaction conditions for these two stages dictates the efficiency of the reaction and the profile of impurities formed. Side reactions can occur at either stage, as illustrated below.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Ketone 5-Fluoro-2-methoxy- acetophenone Imine Imine Intermediate Ketone->Imine + NH3 Source - H2O Alcohol Side Product: Alcohol Ketone->Alcohol Reduction of C=O Aldol Side Product: Aldol Adduct Ketone->Aldol Self-Condensation Product Desired Primary Amine (this compound) Imine->Product + Reducing Agent SecondaryAmine Side Product: Secondary Amine Product->SecondaryAmine Over-alkylation

Caption: Core reaction pathway and points of side product formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My final product is contaminated with a significant amount of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. How do I prevent this?

A1: This is a classic chemoselectivity problem where the reducing agent reduces the starting ketone's carbonyl group in addition to, or instead of, the target imine.

  • Causality: The root cause is either a reducing agent that is too powerful and non-selective (like NaBH₄ in a one-pot reaction) or reaction conditions that do not sufficiently favor imine formation before reduction begins.[2]

  • Primary Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[1][3] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion intermediate much faster than the neutral ketone.[1] This method consistently provides higher yields with fewer side products compared to other hydride reagents.[3]

  • Alternative Solution (Stepwise Protocol): If you must use a less selective reagent like sodium borohydride (NaBH₄), you should employ a two-step (indirect) procedure. First, form the imine by reacting the ketone with your ammonia source, often with azeotropic removal of water. Once imine formation is complete (monitored by TLC or GC-MS), the crude imine can be dissolved in a protic solvent like methanol and then reduced with NaBH₄.[3][4] This separation of steps prevents the NaBH₄ from coming into contact with the starting ketone.

Q2: I'm observing a high molecular weight impurity that I suspect is a secondary amine. What causes this and how can it be minimized?

A2: This impurity is the result of "over-alkylation," where the desired primary amine product, being nucleophilic, reacts with a second molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine.

  • Causality: This side reaction is driven by the reactivity of the product itself and is especially problematic when the concentration of the primary amine product becomes significant relative to the ammonia source.

  • Primary Solution: Employ a large excess of the ammonia source. Using 5-10 equivalents of ammonium acetate or ammonium formate can effectively outcompete the primary amine product in reacting with the starting ketone, thus minimizing the formation of the secondary amine.[4][5]

  • Process Control: A slow, controlled addition of the reducing agent can also help. This keeps the instantaneous concentration of the primary amine product low during the reaction, giving the ammonia source a stoichiometric advantage.

Q3: My synthesis using formamide and heat (Leuckart reaction) is giving me the N-formylated amine, not the free amine. Is this normal?

A3: Yes, this is the expected outcome for the Leuckart-Wallach reaction.[5][6]

  • Causality: In the Leuckart reaction, formamide or ammonium formate serves as both the nitrogen source and the reducing agent.[7] The mechanism involves the formation of an N-formyl derivative as a stable intermediate, which is often the isolated product.[5][6][8]

  • Solution: The N-formyl group must be removed in a separate hydrolysis step. This is typically achieved by heating the N-formyl product in the presence of a strong acid (like aqueous HCl) or a strong base (like aqueous NaOH) to cleave the amide bond and liberate the free primary amine.

Q4: The reaction is producing a complex mixture of byproducts and some starting material remains unreacted. How can I improve the conversion and selectivity?

A4: A messy reaction profile often points to suboptimal reaction conditions that may be promoting side reactions like aldol condensation or simply failing to drive the reaction to completion.[8]

  • Causality:

    • Imine-Ketone Equilibrium: Imine formation is a reversible reaction.[1] If the water generated is not removed or sequestered, the equilibrium may not sufficiently favor the imine, leaving unreacted ketone.

    • Temperature: Excessively high temperatures, particularly in the Leuckart reaction, can promote thermal decomposition and the formation of resinous byproducts.[6][8]

    • pH Control: The rate of imine formation is pH-dependent. It is generally fastest under mildly acidic conditions (pH 4-6), which serve to protonate the ketone's carbonyl group, making it more electrophilic, while not excessively protonating the amine nucleophile.[1][9]

  • Solutions:

    • For STAB/NaBH₃CN Reductions: Add a catalytic amount of acetic acid (typically 1-2 equivalents) to ensure the reaction medium is slightly acidic, which accelerates imine formation.[3]

    • Solvent Choice: Use a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as they are highly effective for reductive aminations with borohydride reagents.[3]

    • Temperature Control: Unless using a high-temperature method like the Leuckart reaction, most modern reductive aminations proceed efficiently at room temperature. Avoid unnecessary heating.

Section 3: Validated Experimental Protocols

The following protocols are recommended for achieving high purity and yield.

Protocol 1: High-Selectivity One-Pot Synthesis using STAB

This method is often the cleanest and most reliable for direct conversion.

Materials:

  • 5-Fluoro-2-methoxyacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH, optional)

Procedure:

  • To a stirred solution of 5-fluoro-2-methoxyacetophenone (1.0 eq.) in DCE (~0.2 M), add ammonium acetate (5-10 eq.).

  • Stir the mixture at room temperature for 30-60 minutes. If imine formation is sluggish (as determined by TLC), a catalytic amount of glacial acetic acid (0.1-1.0 eq.) can be added.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20-30 minutes. The addition may be mildly exothermic. Maintain the temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 1 hour.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or acid-base extraction.

Protocol 2: Stepwise Synthesis via Imine Isolation

This method offers maximum control over the reduction step.

Step A: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-fluoro-2-methoxyacetophenone (1.0 eq.), ammonium acetate (2.0 eq.), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the imine.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude oil is the imine, which can be used directly in the next step.

Step B: Imine Reduction

  • Dissolve the crude imine from Step A in methanol (MeOH).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Add ethyl acetate and water. Separate the layers and perform an acid-base extraction to purify the amine.

Section 4: Impurity Profile and Mitigation Summary

Impurity NameStructureProbable CausePrimary Mitigation Strategy
1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol R-CH(OH)CH₃Reduction of starting ketone.Use a chemoselective reducing agent like NaBH(OAc)₃.[3]
Bis(1-(5-fluoro-2-methoxyphenyl)ethyl)amine (R-CH(CH₃))₂NHOver-alkylation of the primary amine product.Use a large excess (5-10 eq.) of the ammonia source (e.g., NH₄OAc).[4]
Aldol Condensation Product α,β-Unsaturated KetoneUnfavorable pH or high temperature.Maintain neutral or mildly acidic conditions and room temperature.
N-formyl-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine R-CH(NHCHO)CH₃Use of formamide/formate (Leuckart Reaction).Perform a subsequent acid or base-catalyzed hydrolysis step.[5][8]

Where R = 5-Fluoro-2-methoxyphenyl

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing common synthetic issues.

G cluster_troubleshooting Troubleshooting Pathways Start Reaction Analysis: Low Yield or High Impurity? Impurity_ID Identify Major Impurity by MS/NMR Start->Impurity_ID Is_Alcohol Is Alcohol byproduct > 5%? Impurity_ID->Is_Alcohol Is_Secondary Is Secondary Amine > 5%? Impurity_ID->Is_Secondary Is_Ketone Is Unreacted Ketone > 5%? Impurity_ID->Is_Ketone Is_Alcohol->Is_Secondary No Sol_Alcohol Action: 1. Switch to NaBH(OAc)₃. 2. Use stepwise protocol. Is_Alcohol->Sol_Alcohol Yes Is_Secondary->Is_Ketone No Sol_Secondary Action: 1. Increase NH₄OAc to 10 eq. 2. Slow addition of reductant. Is_Secondary->Sol_Secondary Yes Sol_Ketone Action: 1. Add catalytic AcOH. 2. Increase reaction time. 3. Ensure anhydrous conditions. Is_Ketone->Sol_Ketone Yes End Optimized Process Is_Ketone->End No / Resolved Sol_Alcohol->End Sol_Secondary->End Sol_Ketone->End

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Periasamy, M., & Sasikumar, M. (2010). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. (n.d.).
  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Li, G., et al. (2018). Direct reductive amination of various acetophenone analogues with N-methylaniline.
  • Chemistry Stack Exchange. (2014). Sodium cyanoborohydride and iminium reductions. Retrieved from [Link]

  • Knaus, T., et al. (2016). Reductive amination of acetophenone derivatives employing AmDHs.
  • Boffi, A., et al. (2019). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Al-Haiza, M. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

Sources

Addressing poor enantioselectivity in the kinetic resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the kinetic resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor enantioselectivity in their enzymatic kinetic resolution protocols. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the complexities of this specific transformation.

Troubleshooting Guide: Enhancing Enantioselectivity

Poor enantioselectivity is a common hurdle in the kinetic resolution of chiral amines. This section addresses the most frequent issues encountered in the laboratory and provides structured, actionable solutions based on established enzymatic principles.

Question 1: My kinetic resolution of this compound is showing low enantiomeric excess (e.e.). What are the primary factors I should investigate?

Low enantiomeric excess is typically a result of suboptimal reaction conditions that fail to maximize the inherent stereopreference of the enzyme. The key parameters to scrutinize are the choice of enzyme, the reaction solvent, the acyl donor, and the temperature.

Core Rationale: The enantioselectivity of a lipase is not an intrinsic constant but is profoundly influenced by its microenvironment. The solvent affects the enzyme's conformation, while the acyl donor must be sterically and electronically compatible with the active site to allow for efficient discrimination between the two amine enantiomers.

A systematic approach to optimizing these parameters is crucial. We recommend a multi-variable screening process, starting with the enzyme itself.

Question 2: How do I select the most effective enzyme for my substrate?

Enzyme selection is the cornerstone of a successful kinetic resolution. Different lipases exhibit varied selectivities for the same substrate.

Expert Insight: While Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and frequently used biocatalyst for the resolution of amines, it is not universally optimal.[1][2] Screening a panel of commercially available lipases is a critical first step.

Recommended Lipase Screening Panel:

Lipase SourceCommon Designation
Candida antarctica Lipase BCALB, Novozym 435
Pseudomonas cepacia LipasePSL, Amano Lipase PS
Burkholderia cepacia LipaseBCL
Rhizomucor miehei LipaseRML
Candida rugosa LipaseCRL

Experimental Protocol: Lipase Screening

  • Setup: Prepare five parallel reactions, each with a different lipase.

  • Reaction Conditions:

    • Substrate: this compound (racemic)

    • Solvent: Methyl tert-butyl ether (MTBE)

    • Acyl Donor: Ethyl acetate (2 equivalents)

    • Temperature: 40°C

    • Enzyme Loading: 10 mg/mL

  • Monitoring: Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction and analyze the enantiomeric excess of the unreacted amine and the acylated product by chiral HPLC.

  • Selection: Identify the lipase that provides the highest enantiomeric ratio (E).

Question 3: The enantioselectivity is still poor after screening several lipases. What is the role of the solvent, and how should I optimize it?

The reaction medium has a profound effect on lipase conformation and, consequently, its enantioselectivity.[3][4] The solvent can influence the flexibility of the enzyme's active site and the solvation of the substrate and transition state.

Causality Explained: Hydrophobic solvents (high log P) generally maintain the essential water layer around the enzyme, preserving its active conformation.[5] However, more polar solvents can sometimes enhance selectivity for specific substrates.[4] A bell-shaped relationship between solvent composition and enantioselectivity has been observed, suggesting a complex interplay of factors.[3]

Recommended Solvent Screening Protocol:

G Start Select Best Lipase from Initial Screen Solvent_Screen Screen Solvents of Varying Polarity Start->Solvent_Screen Heptane Heptane (Non-polar) Solvent_Screen->Heptane Test 1 Toluene Toluene (Aromatic) Solvent_Screen->Toluene Test 2 MTBE MTBE (Ether) Solvent_Screen->MTBE Test 3 Acetonitrile Acetonitrile (Polar aprotic) Solvent_Screen->Acetonitrile Test 4 Analysis Analyze e.e. and Conversion via Chiral HPLC Heptane->Analysis Toluene->Analysis MTBE->Analysis Acetonitrile->Analysis Decision Identify Optimal Solvent Analysis->Decision End Proceed to Acyl Donor Optimization Decision->End

  • Selection: Use the best-performing lipase from the initial screen.

  • Solvent Panel: Choose a range of solvents with varying polarities (e.g., heptane, toluene, MTBE, acetonitrile).

  • Execution: Run the kinetic resolution in each solvent under the previously optimized conditions.

  • Evaluation: Determine the enantiomeric excess and conversion for each reaction. Toluene has been found to be optimal in some cases for amine resolutions.[6]

Question 4: Can the choice of acyl donor impact the enantioselectivity of the reaction?

Absolutely. The structure of the acyl donor is a critical parameter that can dramatically influence both the reaction rate and enantioselectivity.[7][8]

Mechanistic Insight: The acyl donor first reacts with the lipase to form an acyl-enzyme intermediate. This intermediate then reacts with the amine. The enantioselectivity is determined in this second step. A bulky or electronically different acyl group can create a more selective active site environment, enhancing the discrimination between the two amine enantiomers.

Recommended Acyl Donor Screening:

Acyl DonorRationale
Ethyl acetateStandard, baseline reference.
Isopropenyl acetateIrreversible, can drive the reaction forward.
Vinyl acetateSimilar to isopropenyl acetate, forms a reactive intermediate.
Ethyl 2-methoxyacetateThe methoxy group can enhance reactivity and selectivity through potential hydrogen bonding.[7]
Lauric acidLong-chain fatty acids have shown remarkably high enantioselectivity in some amine resolutions.[1]
Dialkyl carbonatesCan lead to easily cleavable carbamates and have been shown to improve enantioselectivity.[6][9]

Experimental Protocol: Acyl Donor Screening

  • Conditions: Use the optimized lipase and solvent from the previous steps.

  • Execution: Perform parallel reactions, substituting the acyl donor in each.

  • Analysis: Monitor the reactions for both conversion and enantiomeric excess.

  • Optimization: Identify the acyl donor that provides the best balance of reaction rate and high enantioselectivity.

Question 5: I've optimized the enzyme, solvent, and acyl donor, but the enantioselectivity is still not satisfactory. What other parameters can I adjust?

Temperature is another key variable that can be fine-tuned to improve enantioselectivity.

Thermodynamic Principle: Lowering the reaction temperature generally increases enantioselectivity.[5] This is because the difference in the activation energies for the reaction of the two enantiomers becomes more significant at lower temperatures. However, this comes at the cost of a slower reaction rate.

Troubleshooting Workflow:

G Start Problem: Poor Enantioselectivity Step1 Screen Lipase Panel (CALB, PSL, etc.) Start->Step1 Step2 Optimize Solvent (Heptane, Toluene, MTBE) Step1->Step2 Step3 Screen Acyl Donors (Esters, Acids, Carbonates) Step2->Step3 Step4 Adjust Temperature (e.g., Room Temp, 0°C) Step3->Step4 Analysis Analyze e.e. and Conversion Step4->Analysis Decision Is e.e. > 95%? Analysis->Decision End Optimized Protocol Decision->End Yes Revisit Re-evaluate Previous Steps or Consider DKR Decision->Revisit No

Temperature Study Protocol:

  • Setup: Use the fully optimized enzyme, solvent, and acyl donor combination.

  • Conditions: Run the reaction at a series of decreasing temperatures (e.g., 40°C, room temperature, 0°C).

  • Monitoring: Be aware that reaction times will be significantly longer at lower temperatures.

  • Outcome: Determine the temperature that provides the highest enantiomeric ratio without unduly compromising the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a good enantiomeric ratio (E) to aim for in a kinetic resolution? An E value above 200 is generally considered excellent for preparative scale applications, as it allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess (>99% e.e.) at around 50% conversion.[9]

Q2: My reaction has stalled before reaching 50% conversion. What could be the cause? Reaction stalling can be due to enzyme inhibition by the product or a co-product, or enzyme denaturation. Ensure your starting materials are pure and consider using an irreversible acyl donor like isopropenyl acetate to drive the reaction to completion.

Q3: Should I consider a Dynamic Kinetic Resolution (DKR) for this substrate? If achieving high yields of a single enantiomer is the goal, a DKR is an excellent strategy.[9] This involves coupling the enzymatic resolution with an in-situ racemization of the unreacted amine. This typically requires a compatible racemization catalyst, such as a ruthenium complex or a niobium salt, that does not interfere with the lipase activity.[10][11]

Q4: Can enzyme immobilization affect the outcome? Yes, immobilization can significantly impact enzyme stability, activity, and in some cases, enantioselectivity.[5] Using a pre-immobilized enzyme like Novozym 435 is often advantageous for ease of use and recyclability. The choice of support can also influence the enzyme's performance.

Q5: Are there non-enzymatic methods for the kinetic resolution of this type of amine? Yes, chiral acylating agents and catalysts have been developed for the kinetic resolution of amines.[12] However, enzymatic methods are often preferred due to their high selectivity, mild reaction conditions, and environmental compatibility.

References

  • G. K. M. Verzijl, J. A. M. van den Heuvel, J. T. F. Keurentjes, J. A. M. van der Wielen, & A. van der Padt. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290. [Link]

  • A. L. C. Paiva, L. R. B. Gonçalves, & T. L. M. Alves. (2001). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 66(18), 6047-6052. [Link]

  • V. Gotor-Fernández, E. Busto, & V. Gotor. (2008). N-acyl glycinates as acyl donors in serine protease-catalyzed kinetic resolution of amines. Improvement of selectivity and reaction rate. Organic & Biomolecular Chemistry, 6(21), 3917-3920. [Link]

  • Borowiecki, P., Dranka, M., & Gwarda, A. (2018). Enzymatic kinetic resolution: classical, and enhanced by a carbonate-derived acyl-enzyme intermediate. ResearchGate. [Link]

  • P. Borowiecki, M. Dranka, & A. Gwarda. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 23(11), 2993. [Link]

  • A. M. F. D. S. E. Bali, N. G. I. M. D. P. S. Adnyani, & I. G. A. G. Bawa. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • P. Borowiecki, M. Dranka, & A. Gwarda. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]

  • Y. Wang, X. Li, & Y. Yan. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(22), 14339. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. Bode Research Group. [Link]

  • A. L. C. Paiva, L. R. B. Gonçalves, & T. L. M. Alves. (2001). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • G. Fernandez-Lorente, J. M. Palomo, & J. M. Guisan. (2012). Lipase improvement: goals and strategies. PMC - NIH. [Link]

  • R. Brieva, F. Rebolledo, & V. Gotor. (1990). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). Bode Research Group. [Link]

  • P. Borowiecki, M. Dranka, & A. Gwarda. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. OUCI. [Link]

  • C. G. D. A. Milagre, H. M. S. Milagre, & L. C. S. de Oliveira. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

  • A. Wolff, P. M. Nielsen, & P. E. Nielsen. (1998). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]

  • X. Wang, Z. Wang, & X. Zhang. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. (n.d.). ResearchGate. [Link]

  • Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. (2025). CoLab. [Link]

  • A. Träff, K. Bogár, M. Warner, & J.-E. Bäckvall. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Chemistry Portal. [Link]

  • Kinetic resolution (a) of racemic 1-methoxypropan-2-amine (±)-1b and... (n.d.). ResearchGate. [Link]

  • 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine 1g. (n.d.). Dana Bioscience. [Link]

Sources

How to prevent oiling out during crystallization of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs. These are in a question-and-answer format and directly address specific issues users might encounter during their experiments.

Welcome to the technical support center for the diastereomeric resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and frustrating challenge in crystallization: oiling out .

Oiling out, or liquid-liquid phase separation (LLPS), occurs when a solute separates from a supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[1][2] This phenomenon is particularly problematic in diastereomeric resolutions as it often traps impurities, prevents effective separation of the diastereomers, and results in a product that is difficult to handle and purify.[1][3]

This document provides a structured approach to understanding, preventing, and troubleshooting this issue to ensure a successful and efficient resolution process.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" in the context of crystallization?

A: Oiling out is a kinetic and thermodynamic phenomenon where, instead of nucleating and growing into solid crystals, the dissolved diastereomeric salt separates from the solution as a second, solute-rich liquid phase.[1] This typically happens under conditions of high supersaturation, where the rate of solute molecules coming out of solution exceeds the rate at which they can organize into a stable crystal lattice.[1] It can also occur if the melting point of the diastereomeric salt is lower than the temperature of the solution when supersaturation is achieved.[3][4]

Q2: Why is oiling out a significant problem for my diastereomeric resolution?

A: Oiling out fundamentally undermines the goal of purification through crystallization. The liquid "oil" droplets are an amorphous, disordered phase that can readily dissolve impurities from the solution.[4] When this oil eventually solidifies, often into a glassy or waxy solid, these impurities become trapped. In a diastereomeric resolution, this means the undesired diastereomer will be incorporated into the final product, leading to low diastereomeric excess (d.e.) and poor separation efficiency.[2]

Q3: What are the primary causes of oiling out for a chiral amine like this compound?

A: The primary drivers for oiling out are universal in crystallization but are particularly sensitive in diastereomeric salt systems. They include:

  • Excessive Supersaturation: Creating supersaturation too quickly, for instance, through rapid cooling or fast anti-solvent addition.[1][2]

  • Inappropriate Solvent Choice: The solvent system may not sufficiently differentiate the solubilities of the two diastereomers, or it may promote the stability of the liquid phase over the solid phase.[5]

  • High Impurity Levels: Impurities can interfere with crystal nucleation and growth, and also depress the melting point of the solid, making oiling out more likely.[1][3][5]

  • Inadequate Agitation: Poor mixing can create localized pockets of very high supersaturation, leading to oil formation in those areas.[1]

Q4: Can the choice of chiral resolving agent affect the tendency to oil out?

A: Absolutely. The resolving agent (e.g., tartaric acid, mandelic acid) reacts with the racemic amine to form two different diastereomeric salts.[6] These salts have unique physicochemical properties, including solubility profiles and melting points. If one or both of the salts have a low melting point or form a eutectic mixture that melts at the crystallization temperature, oiling out is highly probable. Screening different resolving agents is a key strategy if oiling out persists despite optimizing other conditions.[2] For chiral amines, common resolving agents to consider include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[7]

Visual Guide: Crystallization Pathways

The following diagram illustrates the critical divergence between the desired crystallization pathway and the undesired "oiling out" pathway.

G cluster_start Initial State cluster_process Process cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Saturated Solution at High Temperature supersat Generate Supersaturation (e.g., Cooling, Anti-solvent) start->supersat Controlled Process nucleation Nucleation supersat->nucleation Slow, Controlled Supersaturation oiling Liquid-Liquid Phase Separation (Oiling Out) supersat->oiling Rapid, Uncontrolled Supersaturation growth Crystal Growth nucleation->growth product Pure Crystalline Solid (High d.e.) growth->product solidification Amorphous Solidification oiling->solidification bad_product Impure, Oily/Waxy Solid (Low d.e.) solidification->bad_product G start Oiling Out Observed? q_cooling Was cooling rapid? (e.g., ice bath) start->q_cooling q_concentration Is concentration high? q_cooling->q_concentration No sol_cool SOLUTION: 1. Use slow, ambient cooling. 2. Consider a programmed ramp. q_cooling->sol_cool Yes q_solvent Have you tried other solvents? q_concentration->q_solvent No sol_dilute SOLUTION: 1. Re-heat and add 10-20% more solvent. 2. Attempt cooling again. q_concentration->sol_dilute Yes q_purity Are starting materials pure? q_solvent->q_purity Yes sol_solvent SOLUTION: 1. Screen different solvents. 2. Use a solvent/anti-solvent system. q_solvent->sol_solvent No sol_purify SOLUTION: 1. Purify racemic amine and resolving agent. 2. Re-attempt crystallization. q_purity->sol_purify No sol_seed UNIVERSAL SOLUTION: Always consider seeding the solution to bypass nucleation barriers. q_purity->sol_seed Yes

Sources

Improving the efficiency of chiral resolving agent recovery

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Resolving Agent Recovery

Welcome to the Technical Support Center for Chiral Resolving Agent Recovery. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the efficiency and yield of recovering valuable chiral resolving agents post-diastereomeric salt formation.

Introduction

The economic viability of classical chiral resolution is often contingent on the efficient recovery and recycling of the resolving agent. Losses during this process can significantly escalate production costs, particularly in large-scale drug development. This guide provides a systematic approach to troubleshooting common issues encountered during the recovery process, grounded in chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the recovery of chiral resolving agents.

Q1: What are the primary methods for recovering chiral resolving agents?

The most common methods involve breaking the diastereomeric salt complex, followed by physical separation of the now-liberated resolving agent from the target enantiomer. The choice of method depends on the physicochemical properties of the agent and the substrate. The three primary techniques are:

  • Acid/Base Extraction: This is the most widely used method. It involves adjusting the pH of the solution to neutralize the acidic or basic resolving agent, rendering it soluble in an organic solvent while the target enantiomer remains in the aqueous phase (or vice versa).

  • Distillation: If the resolving agent is volatile, distillation (often under vacuum for thermally sensitive compounds) can be an effective recovery method.

  • Crystallization: In some cases, the resolving agent can be selectively crystallized from the solution after breaking the salt complex, leaving the target enantiomer in the mother liquor.

Q2: My recovery yield is consistently low. What are the most likely causes?

Low recovery yield is a frequent issue with several potential root causes:

  • Incomplete Salt Cleavage: The pH adjustment may not be sufficient to fully break the diastereomeric salt complex, leaving a portion of the resolving agent bound to the substrate.

  • Sub-optimal Solvent Selection: The chosen extraction solvent may have poor partitioning for the free resolving agent, leading to it remaining in the aqueous phase.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the resolving agent and making phase separation difficult.

  • Thermal Degradation: For methods involving heat, such as distillation, the resolving agent may be degrading if the temperature is too high or the exposure time is too long.

Q3: How do I choose the right solvent for extracting my resolving agent?

The ideal extraction solvent should have the following characteristics:

  • High Selectivity: It should readily dissolve the free resolving agent but not the target enantiomer (or vice versa).

  • Immiscibility: It must be immiscible with the aqueous phase to allow for clean phase separation.

  • Appropriate Boiling Point: A lower boiling point simplifies solvent removal after extraction, but it should not be so low as to cause significant losses due to evaporation during handling.

  • Safety and Environmental Profile: The solvent should be as non-toxic and environmentally benign as possible.

Common choices include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE). A preliminary screening of solvents at a small scale is always recommended.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed troubleshooting guides for common recovery scenarios.

Guide 1: Low Yield in Acid/Base Extraction of a Basic Resolving Agent

Scenario: You have used (R)-(-)-1-phenylethylamine to resolve a racemic carboxylic acid. After crystallization of the diastereomeric salt, you are attempting to recover the amine from the mother liquor, but the yield is below 60%.

G start Low Recovery of Basic Resolving Agent check_pH Is pH of aqueous phase > pKa of amine + 2? start->check_pH adjust_pH Adjust pH with stronger base (e.g., 50% NaOH). Monitor with pH meter. check_pH->adjust_pH No check_emulsion Is an emulsion present after extraction? check_pH->check_emulsion Yes adjust_pH->check_emulsion break_emulsion Add brine or filter through Celite. Consider a different solvent. check_emulsion->break_emulsion Yes check_solvent Is the extraction solvent optimal? check_emulsion->check_solvent No break_emulsion->check_solvent test_solvents Screen alternative solvents (e.g., MTBE, DCM, Toluene). check_solvent->test_solvents No check_extractions Are you performing enough extractions? check_solvent->check_extractions Yes test_solvents->check_extractions increase_extractions Increase number of extractions (e.g., from 2x to 4x) with smaller solvent volumes. check_extractions->increase_extractions No final_yield Re-evaluate Recovery Yield check_extractions->final_yield Yes increase_extractions->final_yield G start Contaminated Acidic Resolving Agent cleavage Acidify aqueous solution with strong acid (e.g., 2M HCl) to pH < pKa of DBTA - 2. start->cleavage extraction Extract with an appropriate organic solvent (e.g., Ethyl Acetate). cleavage->extraction wash Wash combined organic layers with dilute acid (e.g., 0.1M HCl) to remove residual amine. extraction->wash dry_concentrate Dry over Na2SO4, filter, and concentrate in vacuo. wash->dry_concentrate check_purity Check purity by HPLC or NMR. dry_concentrate->check_purity recrystallize Recrystallize from a suitable solvent system (e.g., Ethyl Acetate/Heptane). check_purity->recrystallize Purity <99% pure_product Pure Recovered DBTA check_purity->pure_product Purity >99% recrystallize->pure_product

Caption: Workflow for the purification of a recovered acidic resolving agent.

  • Salt Cleavage:

    • Dissolve the diastereomeric salt in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 2 M hydrochloric acid (HCl) with stirring. The goal is to protonate the carboxylate groups of the tartaric acid derivative.

    • Crucial Step: The pH must be lowered to at least 2 units below the first pKa of the resolving agent (pKa1 of tartaric acid is ~2.9, so a target pH of <1 is ideal to ensure the diacid is fully protonated).

  • Extraction:

    • Extract the acidified aqueous solution multiple times with ethyl acetate. The protonated DBTA will move into the organic phase, while the protonated amine substrate will remain in the aqueous phase.

  • Purification Wash:

    • Combine the organic extracts.

    • Crucial Step: Wash the combined organic layers one or two times with a dilute acid solution (e.g., 0.1 M HCl). This step is critical for removing any residual amine that may have partitioned into the organic layer.

    • Follow with a wash using brine to remove excess water and acid.

  • Isolation and Recrystallization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If the resulting solid is not sufficiently pure, perform a recrystallization. A common solvent system for DBTA is ethyl acetate/heptane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add heptane until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Resolving AgentTypeTypical Recovery MethodAvg. YieldCommon Purity Issue
(R)-(-)-1-PhenylethylamineBasicAcid/Base Extraction85-95%Contamination with water
(+)-O,O'-Dibenzoyl-D-tartaric acidAcidicAcid/Base Extraction90-98%Residual substrate (amine)
(1S)-(+)-10-Camphorsulfonic acidAcidicAcid/Base Extraction>95%Discoloration due to instability at high pH
(-)-N-Dodecyl-N-methylephedrinium bromideQuaternary AmmoniumIon Exchange80-90%Incomplete elution from resin

Part 3: References

  • Boyer, S. et al. (2015). A Practical and Scalable Synthesis of a Key Intermediate to a Bradykinin B1 Receptor Antagonist. Organic Process Research & Development. Available at: [Link]

  • CRC Handbook of Chemistry and Physics, 97th Edition (2016-2017). Dissociation Constants of Organic Acids and Bases. Available at: [Link]

Strategies for scaling up synthesis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine without compromising purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the laboratory to pilot and manufacturing scales. Our focus is on robust strategies that ensure high purity and yield, which are critical for pharmaceutical applications.[1][2]

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with these moieties being prevalent in a vast number of active pharmaceutical ingredients (APIs).[3][4] Transitioning from a bench-scale procedure to a large-scale, reproducible process introduces significant challenges in reaction kinetics, heat transfer, impurity control, and material handling. This guide provides a structured, problem-solving approach based on established chemical principles and industry best practices.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis strategy for this compound.

Q1: What is the most reliable and scalable synthetic route for this compound?

A: For large-scale production, Asymmetric Reductive Amination (ARA) of the corresponding prochiral ketone, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, is the preferred method. This approach is highly efficient as it constructs the chiral center in a single, atom-economical step.[5] Alternative methods, such as the resolution of a racemic mixture, result in a theoretical maximum yield of only 50% without an effective racemization and recycling loop, making them less efficient for large-scale manufacturing.[3]

Q2: What are the critical starting material specifications I should consider?

A: The purity of your starting ketone, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, is paramount. Impurities in the ketone can carry through the synthesis, react with reagents to form new byproducts, or even poison the catalyst.[6][7]

ParameterRecommended SpecificationRationale
Assay (by HPLC/GC) > 99.5%Minimizes the introduction of organic impurities that can complicate purification.
Key Impurities Specify limits for known precursors (e.g., 4-fluoroanisole).Prevents formation of difficult-to-remove, structurally similar byproducts.
Water Content (KF) < 0.1%Water can interfere with the formation of the imine intermediate, slowing the reaction.[8]
Heavy Metals < 10 ppmPrevents poisoning of the precious metal catalyst (e.g., Ru, Rh, Ir) used in ARA.

Q3: How do I select the right catalyst and reducing agent for the asymmetric reductive amination?

A: The choice is critical for achieving high enantioselectivity and conversion.

  • Catalyst: Transition metal catalysts, particularly those based on Ruthenium (Ru) or Iridium (Ir) complexed with chiral phosphine ligands (e.g., dtbm-Segphos, BINAP derivatives), are highly effective for the ARA of aryl ketones.[9] Biocatalysis using imine reductases (IREDs) or transaminases is also a powerful, green alternative, offering exceptional selectivity under mild conditions.[3][5][10]

  • Reducing Agent: For chemical catalysis, high-pressure hydrogen gas is the most common and atom-economical choice. For bench-scale or when high-pressure hydrogenation is not feasible, transfer hydrogenation using formic acid or isopropanol can be effective. Boron-based reagents like sodium triacetoxyborohydride (STAB) are excellent for direct reductive amination but are typically used on a smaller scale due to cost and stoichiometry.[8][11]

Q4: What analytical methods are essential for monitoring reaction progress and final product purity?

A: A robust analytical strategy is the cornerstone of process control.[6]

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for tracking the disappearance of the starting ketone and the appearance of the amine product.

  • Purity Assessment: A validated, stability-indicating HPLC method is required to quantify the API and all impurities. For chiral purity, a chiral HPLC method (e.g., using a polysaccharide-based column) is mandatory to determine the enantiomeric excess (ee%).

  • Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of unknown impurities, which is the first step in structure elucidation.[6][12]

Process Workflow & Troubleshooting Logic

The following diagrams illustrate the general manufacturing workflow and a logical approach to troubleshooting purity issues that may arise during scale-up.

G cluster_0 Upstream Process cluster_1 Downstream & Purification Ketone Starting Ketone (1-(5-fluoro-2-methoxyphenyl)ethan-1-one) ARA Asymmetric Reductive Amination (Catalyst, NH3, H2) Ketone->ARA Quench Reaction Quench & Catalyst Removal ARA->Quench Workup Aqueous Work-up (L/L Extraction) Quench->Workup Purification Purification (e.g., Salt Crystallization) Workup->Purification API Final API (this compound) Purification->API

Caption: High-level workflow for the synthesis and purification of the target amine.

G cluster_impurity_id Impurity Identification cluster_remediation Process Remediation start Low Purity Detected (by Chiral HPLC) check_known Impurity Matches Known Byproduct? start->check_known lcms Characterize with LC-MS check_known->lcms No remediate_known Adjust Process Parameters (See Troubleshooting Guide) check_known->remediate_known Yes isolate Isolate & Characterize (Prep-HPLC, NMR) lcms->isolate remediate_unknown Develop Purge Strategy or Modify Synthesis isolate->remediate_unknown end Purity Specification Met remediate_known->end remediate_unknown->end

Caption: Decision tree for troubleshooting out-of-specification purity results.

Troubleshooting Guide: Scale-Up Issues

Q5: My reaction has stalled; HPLC analysis shows high levels of unreacted ketone even after extended reaction time. What's wrong?

A: This is a common scale-up issue related to reaction kinetics and catalyst activity.

  • Potential Cause 1: Inefficient Imine Formation. The first step of the reaction is the equilibrium-limited formation of an imine intermediate.[8] On a larger scale, inadequate removal of the water byproduct can shift the equilibrium back towards the starting materials.

    • Solution: Ensure your solvent and ammonia source are anhydrous. While challenging at scale, the use of a dehydrating agent like molecular sieves can be effective, though their removal can be problematic. A more practical approach is to ensure the reaction temperature is sufficient to drive off water if the system design allows.

  • Potential Cause 2: Catalyst Deactivation. The catalyst can be poisoned by impurities (e.g., sulfur, heavy metals) from starting materials or reagents. The product amine itself can sometimes inhibit the catalyst at high concentrations.[9]

    • Solution:

      • Re-verify Starting Material Purity: Test the ketone and solvent for catalyst poisons.

      • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can prevent product inhibition issues.

      • Staged Addition: Consider a fed-batch approach where the ketone is added portion-wise to keep the instantaneous concentration of the product amine lower, reducing catalyst inhibition.[10]

  • Potential Cause 3: Poor Mass Transfer (Gas-Liquid). In high-pressure hydrogenations, inefficient mixing on a large scale can lead to hydrogen starvation at the catalyst surface, effectively stopping the reaction.

    • Solution:

      • Review Agitator Design: Ensure the reactor's agitator is designed for efficient gas dispersion (e.g., using a hollow-shaft, gas-inducing impeller).

      • Increase Agitation Speed: Carefully increase the stirring rate to improve the gas-liquid interface.

      • Check Hydrogen Sparging: Ensure the hydrogen delivery tube is positioned correctly below the agitator for optimal dispersion.

Q6: I'm observing a significant byproduct with a higher molecular weight, likely a secondary amine. How can I minimize its formation?

A: This is a classic byproduct in reductive aminations, arising from the desired primary amine product reacting with another molecule of the starting ketone.[9]

  • Potential Cause: Unfavorable Stoichiometry/Kinetics. If the concentration of the primary amine product becomes high while significant amounts of the ketone and imine intermediate are still present, the formation of the secondary amine is favored.

    • Solution 1: Control Reagent Ratios. Use a significant excess of the ammonia source. This statistically favors the reaction of the ketone with ammonia over the reaction with the product amine.

    • Solution 2: Slow Addition of the Ketone. A fed-batch process, where the ketone is added slowly to the reactor containing the catalyst and ammonia, maintains a low ketone concentration, minimizing the chance for the product to react with it.

    • Solution 3: Optimize Temperature. Lowering the reaction temperature can sometimes slow the rate of the secondary amine formation more than it slows the desired primary amine formation. A Design of Experiments (DoE) approach can be useful to find the optimal temperature.[10]

Q7: My final product has low chiral purity (ee%) after scale-up, even though the lab-scale experiment worked perfectly. What happened?

A: A loss of enantioselectivity is a critical failure mode in asymmetric synthesis and is often linked to temperature, pressure, or contamination.

  • Potential Cause 1: Temperature Excursions. Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. If the reaction is exothermic, localized hot spots can form, which can reduce the stereoselectivity of many chiral catalysts.

    • Solution:

      • Improve Heat Transfer: Ensure the reactor's cooling jacket is operating efficiently.

      • Control Addition Rates: For exothermic reactions, control the rate of reagent addition (e.g., the ketone or hydrogen) to manage the rate of heat generation.

      • Perform Reaction Calorimetry: Use reaction calorimetry (e.g., RC1) during development to understand the thermal profile and design a safe and effective cooling protocol for the target scale.

  • Potential Cause 2: Presence of Racemizing Impurities. Acidic or basic impurities can sometimes catalyze the racemization of the product or chiral intermediates.

    • Solution: Scrutinize the purity of all raw materials, including solvents and the ammonia source. Ensure the reactor is properly cleaned to avoid cross-contamination from previous batches.

Q8: The purification by crystallization is giving inconsistent yields and purity. How can I develop a more robust process?

A: Crystallization is highly dependent on factors that change with scale, such as cooling rates and mixing dynamics.

  • Potential Cause: Suboptimal Solvent System and Supersaturation Control. The solubility curve of the product (often as a salt, e.g., hydrochloride or tartrate) is critical. Uncontrolled, rapid cooling leads to fast nucleation, trapping impurities and resulting in fine particles that are difficult to filter.

    • Solution:

      • Metastable Zone Width (MSZW) Analysis: Determine the MSZW for your chosen solvent system. This defines the operating window for cooling where crystal growth is favored over nucleation.

      • Controlled Cooling Profile: Implement a programmed, slow cooling ramp, especially as the solution approaches the metastable zone boundary, to promote the growth of large, pure crystals.

      • Seeding: Develop a seeding strategy. Introducing a small quantity of high-purity seed crystals at the right temperature within the MSZW provides a template for controlled crystal growth and leads to a more consistent particle size distribution and purity.

References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Neuland Labs.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. Elchemy.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Reductive amination difficulties - poor conversion. Reddit.
  • Reductive amin
  • What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Boron reagents for reductive amination.

Sources

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. The incorporation of fluorine into amine-containing structures dramatically alters their physicochemical properties, demanding a departure from standard purification protocols.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the behavior of fluorinated amines during purification.

Q1: Why is my fluorinated amine behaving so differently from its non-fluorinated analog during purification?

A: The introduction of fluorine, the most electronegative element, induces a strong electron-withdrawing effect that fundamentally changes the molecule's properties.[3] Key changes include:

  • Reduced Basicity (Lower pKa): Fluorine atoms pull electron density away from the nitrogen atom, making the lone pair of electrons less available to accept a proton.[3][4] This significantly lowers the amine's basicity (pKa) compared to its non-fluorinated counterpart.[3][5][6] For example, the pKa of ethylamine is over 10, while β,β,β-trifluoroethylamine has a pKa of just 5.7.[3] This has profound implications for acid-base extractions and chromatography on silica gel.

  • Altered Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can affect its solubility and interactions with chromatographic stationary phases.[5][7][8]

  • Modified Intermolecular Interactions: Fluorinated compounds can engage in unique interactions, such as fluorous-fluorous interactions, which can be leveraged in specialized purification techniques but may complicate standard methods.[8][9]

Q2: My fluorinated amine doesn't stick to the silica gel column. It elutes immediately. What's happening?

A: This is a classic problem rooted in the reduced basicity of the fluorinated amine. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Non-fluorinated amines, being sufficiently basic, interact strongly with these acidic sites via hydrogen bonding and acid-base interactions, leading to retention on the column.

However, highly fluorinated amines can be so weakly basic that their interaction with the acidic silica surface is minimal.[3] They behave more like neutral, non-polar compounds and are rapidly eluted with non-polar solvents, showing little to no retention.

Q3: I can't see my fluorinated compound on the TLC plate with standard stains like potassium permanganate or p-anisaldehyde. How can I visualize it?

A: Many common TLC stains, which rely on oxidation or reaction with specific functional groups, are often ineffective for organofluorine compounds.[10][11] The strong carbon-fluorine bond can make the compounds resistant to oxidation by permanganate. While some amines can be visualized with ninhydrin, this is typically effective only for primary and secondary amines and may still yield faint spots.[12][13]

Effective Visualization Strategies:

  • UV Light (254 nm): If your compound contains a UV-active chromophore (e.g., an aromatic ring), this is the simplest method. Use TLC plates with a fluorescent indicator.[11][12]

  • Iodine Chamber: This is a good general stain that works for many organic compounds by reversibly complexing with them. Spots are typically yellow-brown but can fade quickly.[12][13]

  • Specialized Stains: While less common, some protocols involve decomposing the organofluorine compound on the plate to release fluoride, which can then be detected.[10] However, these methods are often complex and not suitable for routine analysis. For most practical purposes, UV and iodine are the go-to methods.

Part 2: Troubleshooting Guides by Purification Technique

This section provides detailed troubleshooting for specific experimental workflows.

Technique 1: Acid-Base Extraction

Acid-base extraction is a primary purification step, but the altered pKa of fluorinated amines requires careful pH control.[14][15][16]

Problem: I performed an acid-base extraction to isolate my fluorinated amine, but my yield is very low. Where did my compound go?

A: The most likely cause is incomplete protonation or deprotonation due to the amine's lower pKa.

Troubleshooting Protocol:

  • Determine the pKa: If possible, find the experimental or predicted pKa of your compound's conjugate acid (R-NH₃⁺).

  • Select the Right pH:

    • To Extract into the Aqueous Layer (as the salt): You must use an aqueous acid solution with a pH that is at least 2 units below the pKa of the amine's conjugate acid. For weakly basic fluorinated amines, this may require a stronger acid (e.g., 1-2 M HCl) than you might typically use for non-fluorinated amines.

    • To Recover the Free Amine (into the organic layer): You must use an aqueous base solution with a pH at least 2 units above the pKa of the amine's conjugate acid. A weak base like sodium bicarbonate (NaHCO₃) is often insufficient. A stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is usually necessary to fully deprotonate the ammonium salt and regenerate the neutral amine.[14][16]

  • Verify with pH Paper: After adding the acid or base, thoroughly mix the layers and then test the pH of the aqueous layer to confirm you have reached the target pH.

  • Consider Solubility: The resulting ammonium salt (e.g., hydrochloride) might have some solubility in the organic layer, or the free amine might have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3 times) with fresh solvent to ensure complete transfer between phases.

Technique 2: Silica Gel Column Chromatography

This is the most common source of difficulty. Success depends on mitigating the acidic nature of silica and choosing the correct solvent system.

Problem: My fluorinated amine is streaking badly on the column, or I'm getting poor separation from non-polar impurities.

A: This indicates an undesirable interaction with the silica gel. Streaking (tailing) often occurs when the amine interacts with the acidic silanol groups in a non-ideal way. Poor separation from non-polar impurities occurs when the amine is not retained enough.

Troubleshooting Workflow:

Below is a decision-making workflow to address common chromatography issues.

G start Start: Poor separation or streaking of fluorinated amine check_rf Is TLC Rf < 0.1 or > 0.4? start->check_rf adjust_solvent Adjust solvent polarity. Target Rf ~0.2-0.3 check_rf->adjust_solvent Yes add_base Add a basic modifier to the eluent (e.g., 0.5-2% Et3N or NH4OH). check_rf->add_base No, Rf is okay but spot shape is bad adjust_solvent->add_base base_helps Does the modifier improve the spot shape/separation? add_base->base_helps run_column Run column with the optimized basic eluent. base_helps->run_column Yes still_bad Separation still poor. base_helps->still_bad No change_stationary_phase Switch stationary phase. still_bad->change_stationary_phase alumina Try neutral or basic alumina. change_stationary_phase->alumina Option 1 reverse_phase Try C18 reverse-phase silica. change_stationary_phase->reverse_phase Option 2

Caption: Troubleshooting workflow for silica gel chromatography.

Step-by-Step Protocol for Basic Modifiers:

  • Initial TLC: Develop a TLC plate using a standard solvent system (e.g., ethyl acetate/hexanes). Observe the spot shape. If it is a streak rather than a tight circle, a basic modifier is needed.

  • Prepare Modified Eluent: Create a new eluent by adding a small amount of a base. Triethylamine (Et₃N) is most common. Start with 0.5% (v/v) and increase to 1-2% if needed. For very polar systems, a few drops of ammonium hydroxide in methanol can be used.

  • Run a New TLC: Run a TLC using the base-modified eluent. The amine spot should now be much sharper and likely have a slightly higher Rf value. The purpose of the added base is to deprotonate the acidic silanol groups on the silica surface, preventing the fluorinated amine from interacting with them.[17]

  • Column Preparation:

    • Method A (Recommended): Pack the column using the eluent that already contains the basic modifier. This ensures the entire stationary phase is neutralized.

    • Method B (Quick Flush): If the column is already packed, flush it with several column volumes of the base-modified eluent before loading your sample.

  • Sample Loading: If your compound has poor solubility, consider dry loading.[18] Dissolve your crude material in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[18] Carefully add this powder to the top of your column.

  • Elution: Run the column as usual with the base-modified eluent. The separation should be significantly improved.

Technique 3: Recrystallization

If your fluorinated amine is a solid, recrystallization can be a powerful purification technique. However, the free amine form is often an oil or low-melting solid. Converting it to a salt is frequently the best strategy.[19]

Problem: My fluorinated amine is an oil and won't crystallize. How can I purify it by recrystallization?

A: Convert the amine to its hydrochloride (or other) salt, which is almost always a crystalline solid with a higher melting point and different solubility properties than the free base.[19][20][21]

Step-by-Step Protocol for Salt Formation & Recrystallization:

  • Dissolve the Amine: Dissolve your crude fluorinated amine in a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Diethyl ether (Et₂O) or a mixture of hexanes and ethyl acetate are good starting points.

  • Add HCl: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in Et₂O, available commercially). Add the acid dropwise with stirring. The hydrochloride salt should precipitate as a white solid.

  • Isolate the Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of the cold, non-polar solvent (e.g., cold Et₂O) to remove non-basic impurities.

  • Select a Recrystallization Solvent: The goal is to find a solvent or solvent system that dissolves the salt when hot but not when cold.

    • Good candidates for amine salts include: isopropanol, ethanol, methanol/Et₂O, or acetone.[21]

    • Avoid using only highly non-polar solvents, as the salt will likely be insoluble. Conversely, it may be too soluble in highly polar solvents like pure methanol.[21]

  • Perform Recrystallization:

    • Dissolve the crude salt in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Part 3: Data Summary and Purity Assessment

Table 1: Impact of Fluorination on Amine Basicity

CompoundStructurepKa of Conjugate Acid (R₃NH⁺)Comments
EthylamineCH₃CH₂NH₂~10.8A typical aliphatic amine.
β,β,β-TrifluoroethylamineCF₃CH₂NH₂5.7[3]Strong inductive effect from the CF₃ group drastically reduces basicity.
AnilineC₆H₅NH₂4.6Lone pair is delocalized into the aromatic ring.
4-Fluoroaniline4-F-C₆H₄NH₂4.65 (Predicted)Fluorine's inductive effect is partially offset by its resonance effect.
4-(Trifluoromethyl)aniline4-CF₃-C₆H₄NH₂3.5 (Predicted)The powerful electron-withdrawing CF₃ group significantly reduces basicity.

Note: pKa values can vary slightly depending on the measurement conditions and source.

Purity Assessment

After purification, it is critical to assess the purity of your fluorinated amine.

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard. However, ¹⁹F NMR is exceptionally useful as it provides a clean spectrum, often with high signal dispersion, allowing for the direct detection of fluorine-containing impurities.[22] Quantitative ¹⁹F NMR (qNMR) can be used to determine absolute purity without needing a reference standard of the analyte itself.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for checking for trace impurities. The mass spectrometer will confirm the molecular weight of your desired product.

  • Gas Chromatography (GC): Useful for volatile fluorinated amines. Be aware that some compounds can degrade on the GC column.[22]

  • Melting Point: For crystalline solids (like hydrochloride salts), a sharp melting point that matches the literature value is a strong indicator of high purity.[23]

By understanding the fundamental electronic effects of fluorine and systematically applying these troubleshooting strategies, you can overcome the most common hurdles in the purification of fluorinated amine compounds.

References

  • Fuller, R. W., & Molloy, B. B. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symposium Series, 28, 75-99. (URL not available)
  • Mykhailiuk, P. K., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ChemMedChem, 17(23), e202200429. [Link]

  • Mykhailiuk, P. K., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • Brainly. (2023). Are there TLC stains that work with fluoride or organofluorine compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines. Retrieved from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2023). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. [Link]

  • El-SAYED, N. S., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 9(12), 1649-1655. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Defense Technical Information Center. (1945). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • ResearchGate. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Retrieved from [Link]

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Validation & Comparative

Validating the Absolute Configuration of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules, such as 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine, a key building block in modern pharmaceuticals, the precise determination of the absolute configuration of its enantiomers is not merely an analytical exercise but a fundamental requirement for regulatory approval and clinical success. This guide offers an in-depth, objective comparison of the primary analytical techniques employed for this purpose, supported by experimental insights and data to inform your selection of the most appropriate validation strategy.

The Imperative of Stereochemical Purity in Drug Development

Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a central theme in pharmacology. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the profound biological consequences of stereochemistry. Consequently, the rigorous validation of the absolute configuration of chiral centers within an active pharmaceutical ingredient (API) is a cornerstone of drug design and synthesis.

This compound possesses a single stereocenter at the carbon atom bearing the amino group. The spatial arrangement of the substituents around this center dictates the (R) or (S) configuration, which in turn influences the biological activity of the final drug product. This guide will dissect and compare three orthogonal and widely accepted techniques for the unambiguous assignment of its absolute configuration: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, and Chiral High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

The selection of an analytical method for determining absolute configuration is a strategic decision guided by factors such as the physical properties of the sample, instrument availability, and the desired level of analytical certainty.

Technique Principle Advantages Limitations Sample Requirement
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides an unambiguous and direct determination of the three-dimensional structure and absolute configuration.[1][2]Requires the formation of a high-quality single crystal, which can be a significant challenge for many compounds.[3]~1-5 mg of crystalline material.
NMR Spectroscopy (Mosher's Acid/Amide Analysis) Formation of diastereomeric derivatives with a chiral derivatizing agent, leading to distinguishable chemical shifts in the NMR spectrum.[4][5][6]Does not require crystallization; applicable to a wide range of chiral amines.[7][8] Relatively small sample size needed.An indirect method that relies on the interpretation of spectral data based on established models; requires pure enantiomers for derivatization.[7][8]~5-10 mg.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[9][10][11]High-throughput and highly sensitive for determining enantiomeric purity (enantiomeric excess). Can be used for preparative separation of enantiomers.[12][13]An indirect method for absolute configuration assignment that requires a reference standard of known configuration.[14][15]Microgram to milligram scale.

Experimental Protocols and Methodologies

X-ray Crystallography: The Definitive Standard

Single-crystal X-ray crystallography is the most powerful technique for the direct and unequivocal determination of the absolute configuration of a chiral molecule.[1][2] The method relies on the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the differentiation between the two enantiomeric forms.[16]

Experimental Workflow:

xray_workflow cluster_0 X-ray Crystallography Workflow A Dissolve enantiomerically pure amine in a suitable solvent B Induce crystallization (slow evaporation, vapor diffusion, or cooling) A->B Crystallization C Mount a high-quality single crystal on a diffractometer B->C Crystal Selection D Collect X-ray diffraction data C->D Data Collection E Solve and refine the crystal structure D->E Structure Solution F Determine absolute configuration (e.g., Flack parameter) E->F Configuration Assignment

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Step-by-Step Protocol:

  • Crystallization: Dissolve approximately 5 mg of enantiomerically pure this compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or ethyl acetate/hexane). To facilitate the formation of a crystalline salt suitable for X-ray diffraction, a chiral or achiral acid (e.g., tartaric acid, mandelic acid, or hydrochloric acid) can be added. Employ techniques such as slow evaporation, vapor diffusion, or slow cooling to obtain well-defined single crystals.

  • Crystal Mounting and Data Collection: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head. The crystal is then centered in the X-ray beam of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct or Patterson methods and refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is a key indicator; a value close to 0 for a given configuration and 1 for its inverse indicates a correct assignment.

NMR Spectroscopy: Mosher's Amide Analysis

For chiral amines where single crystals are difficult to obtain, Mosher's amide analysis is a robust and widely used NMR-based method for the indirect determination of absolute configuration.[4][5][6] The method involves the derivatization of the amine with a chiral reagent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form diastereomeric amides.[4][5] These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original amine.

Experimental Workflow:

mosher_workflow cluster_1 Mosher's Amide Analysis Workflow A React separate samples of the chiral amine with (R)- and (S)-MTPA chloride B Purify the resulting diastereomeric amides A->B Derivatization C Acquire ¹H and ¹⁹F NMR spectra for each diastereomer B->C NMR Analysis D Assign proton signals near the chiral center C->D Spectral Assignment E Calculate chemical shift differences (Δδ = δS - δR) D->E Data Analysis F Apply Mosher's model to assign absolute configuration E->F Configuration Assignment

Caption: Workflow for Mosher's amide analysis using NMR spectroscopy.

Step-by-Step Protocol:

  • Derivatization: In two separate reactions, treat the enantiomerically pure this compound with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base like pyridine or triethylamine in an anhydrous aprotic solvent such as dichloromethane. This will yield the (R,S) and (S,S) or (R,R) and (S,R) diastereomeric amides.

  • Purification: The resulting diastereomeric amides should be purified, typically by flash column chromatography, to remove any excess reagents and byproducts.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for each of the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectral Analysis and Configuration Assignment: Carefully assign the proton signals of the substituents flanking the stereocenter for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons. Based on the established conformational model of Mosher's amides, the sign of the Δδ values for the protons on either side of the stereocenter can be used to deduce the absolute configuration of the parent amine. The presence of a fluorine atom in the target molecule makes ¹⁹F NMR a particularly sensitive probe.[7][8][17]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee).[9] While it is an indirect method for assigning absolute configuration, it becomes a powerful validation technique when a reference standard of known absolute configuration is available.[14][15]

Experimental Workflow:

hplc_workflow cluster_2 Chiral HPLC Workflow A Select an appropriate chiral stationary phase (CSP) B Optimize mobile phase and chromatographic conditions A->B Method Development C Inject racemic mixture to confirm enantioseparation B->C Separation Confirmation D Inject certified reference standard of known configuration C->D Reference Analysis E Establish the elution order of the enantiomers D->E Elution Order F Analyze the unknown sample and assign configuration based on retention time E->F Configuration Assignment

Caption: Workflow for absolute configuration assignment using chiral HPLC.

Step-by-Step Protocol:

  • Column Selection and Method Development: Select a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines. Develop a separation method by optimizing the mobile phase composition (e.g., a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol or ethanol, often with a basic additive such as diethylamine to improve peak shape) and flow rate to achieve baseline resolution of the enantiomers.

  • Analysis of Racemic Mixture: Inject a solution of racemic this compound to verify that the developed method can separate the two enantiomers into distinct peaks.

  • Analysis of Reference Standard: Inject a solution of an enantiomerically pure sample of this compound with a certified absolute configuration.

  • Determination of Elution Order and Configuration Assignment: By comparing the retention time of the certified reference standard with the two peaks from the racemic mixture, the elution order is definitively established. The absolute configuration of any unknown sample can then be assigned by matching its retention time to that of the known standard.

Conclusion and Strategic Recommendations

The validation of the absolute configuration of this compound is a critical quality attribute in pharmaceutical manufacturing. The choice of analytical methodology should be guided by a risk-based approach and the stage of drug development.

  • X-ray crystallography is the gold standard and should be pursued whenever possible, as it provides the most definitive and unambiguous evidence of absolute configuration.

  • Mosher's amide analysis by NMR is a reliable and valuable alternative when single crystals cannot be obtained. The presence of fluorine in the target molecule makes ¹⁹F NMR an especially powerful tool in this context.[7][8][17]

  • Chiral HPLC is the method of choice for routine analysis of enantiomeric purity and can be used for absolute configuration assignment once a reference standard has been unequivocally characterized by an absolute method like X-ray crystallography.

For ultimate confidence and regulatory compliance, a multi-pronged approach is highly recommended. An initial assignment by an NMR-based method can be unequivocally confirmed by X-ray crystallography. Subsequently, a validated chiral HPLC method can be implemented for routine quality control, ensuring the consistent stereochemical purity of this vital pharmaceutical intermediate. This rigorous analytical strategy underpins the development of safe and effective medicines.

References

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. (2019-05-19). Retrieved from [Link]

  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - NIH. (2019-05-20). Retrieved from [Link]

  • Absolute configuration - Wikipedia. Retrieved from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2025-08-06). Retrieved from [Link]

  • Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020-12-19). Retrieved from [Link]

  • Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines - The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022-11-03). Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. Retrieved from [Link]

  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - NIH. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenethylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a vast array of neuroactive compounds. From endogenous neurotransmitters like dopamine and norepinephrine to a wide range of pharmaceuticals and research tools, the substituted phenethylamine motif offers a versatile platform for modulating monoaminergic systems. Within this broad chemical class, 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine represents a specific structural arrangement with the potential for nuanced biological activity. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the molecule's interaction with key biological targets, including monoamine transporters and enzymes.

This guide provides a comparative analysis of the anticipated biological activity of this compound. Due to the limited publicly available experimental data for this specific compound, this analysis is built upon the well-established structure-activity relationships (SAR) of closely related structural analogs. By examining the biological profiles of these analogs, we can infer the likely activities of the target compound and provide a framework for its future investigation and development. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive agents.

Comparative Biological Activity: An SAR-Guided Inference

The primary biological targets for phenethylamine derivatives are the monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) and the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The affinity and selectivity for these targets are exquisitely sensitive to the substitution pattern on the phenyl ring.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease. The substitution pattern on the phenethylamine ring plays a crucial role in determining the potency and selectivity of MAO inhibition.

Based on the general trends observed in substituted phenethylamines, it is plausible that this compound possesses inhibitory activity against one or both MAO isoforms. The interplay between the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 2-position likely modulates its binding affinity and selectivity.

Table 1: Inferred MAO Inhibition Profile of this compound and Comparative Analogs

CompoundSubstitution PatternInferred MAO-A Inhibition (IC50/Ki)Inferred MAO-B Inhibition (IC50/Ki)Rationale/Reference
This compound 5-Fluoro, 2-MethoxyLikely InhibitorLikely InhibitorInferred from general SAR of substituted phenethylamines.[3]
5-Fluoro-α-methyltryptamine5-FluoroPotent, Selective InhibitorWeak InhibitorDemonstrates the impact of a 5-fluoro substituent.[1][2]
p-Chloro-β-methylphenethylamine4-ChloroWeak InhibitorPotent, Selective InhibitorHighlights the influence of halogen position on selectivity.[1][2]

Note: The inhibitory activities for the target compound are inferred and require experimental validation.

Monoamine Transporter Binding Affinity

The monoamine transporters are primary targets for a wide range of psychoactive drugs, including antidepressants and stimulants. The affinity of phenethylamine derivatives for SERT, DAT, and NET is highly dependent on the nature and position of substituents on the aromatic ring.

Structure-activity relationship studies of substituted phenethylamines have shown that substitutions on the phenyl ring can significantly alter binding affinities for monoamine transporters. For instance, halogenation of the aromatic ring has been shown to increase the affinity for the dopamine transporter in some cases.[4] However, compounds with a methoxy group at certain positions on the phenyl ring have demonstrated very weak or no inhibitory activity on dopamine reuptake.[5]

Considering these opposing influences, the biological activity of this compound at the monoamine transporters is difficult to predict with certainty without direct experimental data. The 5-fluoro substitution might enhance affinity, while the 2-methoxy group could potentially reduce it. The final binding profile will be a result of the complex interplay of these electronic and steric effects.

Table 2: Inferred Monoamine Transporter Binding Profile of this compound and Comparative Analogs

CompoundSERT Affinity (Ki)DAT Affinity (Ki)NET Affinity (Ki)Rationale/Reference
This compound UndeterminedUndeterminedUndeterminedInferred to have potential activity based on general SAR.[4][5]
Analogs with 4'-halogen substitution-Generally high affinity-Demonstrates the positive influence of halogenation on DAT affinity.[4]
Analogs with methoxy substitution-Generally weak or no activity-Highlights the potential negative impact of methoxy groups on DAT affinity.[5]

Note: The binding affinities for the target compound are inferred and require experimental validation.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted phenethylamines is governed by a complex set of structure-activity relationships. The following diagram illustrates some of the key principles derived from the scientific literature.

SAR_Phenethylamine cluster_scaffold Phenethylamine Core cluster_substituents Substituent Effects on Biological Activity Scaffold Phenyl-Ethyl-Amine Halogen Halogen (e.g., F, Cl) - Can increase affinity for DAT - Position influences MAO selectivity Scaffold->Halogen Ring Substitution Methoxy Methoxy (-OCH3) - Can decrease affinity for DAT - Influences MAO activity Scaffold->Methoxy Ring Substitution Alkyl α- or β-Alkyl (e.g., -CH3) - Can shift selectivity between MAO-A and MAO-B Scaffold->Alkyl Side-chain Substitution

Caption: Structure-Activity Relationships of Substituted Phenethylamines.

Experimental Protocols

To experimentally determine the biological activity of this compound and its analogs, the following standardized in vitro assays are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory potency of a test compound against MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which is quantified. A decrease in the rate of fluorescence generation in the presence of the test compound indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the test compound or reference inhibitor dilutions to the respective wells. Include a control group with buffer only.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

  • Determine the percent inhibition relative to the control and plot it against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

MAO_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Enzyme and Inhibitor to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate/Probe Mixture C->D E Monitor Fluorescence over Time D->E F Calculate Reaction Rates and Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro MAO inhibition assay.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for SERT, DAT, and NET using a competitive radioligand binding assay.

Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific monoamine transporter expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki value is calculated.

Materials:

  • Cell membranes expressing human SERT, DAT, or NET

  • Radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Test compound and reference compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the test compound or reference compound dilutions, and a fixed concentration of the appropriate radioligand.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Reagents in 96-well Plate A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters C->D E Add Scintillation Cocktail and Count Radioactivity D->E F Calculate Specific Binding and Percent Inhibition E->F G Determine IC50 and Ki Values F->G

Caption: Workflow for the radioligand binding assay.

Conclusion

Based on the extensive structure-activity relationship data available for substituted phenethylamines, it is highly probable that this compound exhibits biological activity at monoamine oxidase enzymes and monoamine transporters. The precise nature of this activity—whether it is inhibitory or involves substrate-like interactions, and its selectivity profile—is a complex function of its unique substitution pattern. The 5-fluoro and 2-methoxy groups are expected to exert significant, and potentially opposing, influences on its binding and functional properties.

This guide provides a scientifically grounded framework for inferring the biological profile of this compound and offers detailed protocols for its empirical evaluation. Direct experimental investigation is essential to definitively characterize its activity and to determine its potential as a novel pharmacological tool or therapeutic lead. The comparative data and methodologies presented herein are intended to facilitate and guide such future research endeavors.

References

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  • Kinemuchi, H., Arai, Y., Toyoshima, Y., Tadano, T., Kisara, K., & Kim, S. K. (1991). Studies on 5-Fluoro-α-Methyltryptamine and p-Chloro-β-Methylphenethylamine: Determination of the MAO-A or MAO-B Selective Inhibition In Vitro. Japanese Journal of Pharmacology, 55(2), 227-236. [Link]

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  • Gallardo-Godoy, A., Fierro, A., McLean, T. H., Castillo, M., Cassels, B. K., Reyes-Parada, M., & Nichols, D. E. (2005). Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling. Journal of medicinal chemistry, 48(7), 2407–2419. [Link]

  • Reyes-Parada, M., Iturriaga-Vásquez, P., & Cassels, B. K. (2019). Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding. PLoS ONE, 11(5), e0154939. [Link]

  • Schmitt, K. C., Rothman, R. B., Reith, M. E. A., & Herkenham, M. (2013). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Neurochemistry International, 63(5), 455-463. [Link]

  • Kinemuchi, H., Arai, Y., Toyoshima, Y., Tadano, T., Kisara, K., & Kim, S. K. (1991). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese journal of pharmacology, 55(2), 227–236. [Link]

  • Söderström, M. T., & Finnema, S. J. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of labelled compounds & radiopharmaceuticals, 57(6), 401–408. [Link]

  • Carroll, F. I., Howard, J. L., Howell, L. L., & Kuhar, M. J. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(24), 5947–5957. [Link]

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A-Comparative-Guide-to-Assessing-the-Metabolic-Stability-of-Novel-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring a compound possesses a favorable pharmacokinetic profile. Central to this profile is metabolic stability , which describes the susceptibility of a drug candidate to biotransformation by the body's enzymatic machinery.[1][2][3] A compound with poor metabolic stability is often rapidly cleared from the body, leading to a short duration of action and potentially requiring high or frequent dosing to achieve therapeutic effect.[4] Conversely, a highly stable compound might accumulate, increasing the risk of toxicity. Therefore, a deep understanding and early assessment of metabolic stability are paramount to guide medicinal chemistry efforts and select candidates with the highest probability of success.[2][3][4]

This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel drug candidates derived from the 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine scaffold. We will delve into the predicted metabolic liabilities of this chemical series, compare robust in vitro experimental strategies, provide a detailed, self-validating protocol for a primary screen, and discuss the interpretation of the resulting data to guide the optimization of your drug discovery program.

Predicted Metabolic Liabilities of the this compound Scaffold

The chemical structure of the this compound core presents several "hotspots" for metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][6][7] Understanding these potential liabilities is the first step in designing both the molecules and the experimental strategy to assess them.

  • O-Demethylation: The 2-methoxy group on the phenyl ring is a prime candidate for oxidative O-demethylation.[8][9] This reaction, catalyzed by CYP enzymes (notably isoforms like CYP1A2, 2C9, and 3A4), would cleave the methyl group to form a phenol metabolite and formaldehyde.[10] This is often a major clearance pathway for methoxylated aromatic compounds.[9][11]

  • Oxidation of the Ethylamine Side Chain: The ethylamine portion of the scaffold can undergo several oxidative reactions, including N-dealkylation and oxidation of the carbon alpha to the nitrogen.

  • Aromatic Hydroxylation: While the fluorine atom at the 5-position can block metabolism at that site, the phenyl ring may still be susceptible to hydroxylation at other positions, although this is generally a slower reaction compared to O-demethylation.[9] The strategic placement of fluorine can enhance metabolic stability by preventing such oxidations.[12]

Comparative Experimental Strategies for Assessing Metabolic Stability

Several in vitro systems are available to assess metabolic stability, each offering a different level of complexity and insight. The choice of assay depends on the stage of the drug discovery program and the specific questions being asked.[1][13]

Assay Type Description Advantages Disadvantages Best For
Liver Microsomes Subcellular fractions of the liver endoplasmic reticulum containing Phase I enzymes (e.g., CYPs).[14]High-throughput, cost-effective, good for assessing Phase I metabolism.[14]Lacks Phase II enzymes and cellular context (e.g., transporters).[15]Early-stage screening and ranking of compounds for Phase I metabolic liability.[14][16]
Liver S9 Fraction A mixture of microsomes and the cytosolic fraction of liver cells.Contains both Phase I and some Phase II enzymes (e.g., sulfotransferases).Lower concentration of CYPs compared to microsomes; still lacks cellular context.Investigating the contribution of both Phase I and some cytosolic Phase II enzymes.
Hepatocytes (Suspension or Plated) Intact, viable liver cells.Provides the most complete metabolic picture, including Phase I and II enzymes, and transporters.[1][13]Lower throughput, more expensive, shorter lifespan for suspended cells.[17]Later-stage characterization of lead candidates and for compounds with low turnover.[17]

For the initial screening and comparison of a series of derivatives, the liver microsomal stability assay offers the best balance of throughput, cost, and relevant information for guiding initial structure-activity relationship (SAR) studies.[14][16]

Experimental Workflow: A Guide to Self-Validating Protocols

A robust experimental design is crucial for generating trustworthy and reproducible data. The following workflow diagram illustrates a typical liver microsomal stability assay, incorporating essential controls for self-validation.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase Compound_Stock Test Compound & Controls Stocks (in DMSO) Pre_Incubate Pre-incubate Microsomes, Buffer, & Compound Compound_Stock->Pre_Incubate Microsomes Thaw Pooled Liver Microsomes (on ice) Microsomes->Pre_Incubate Buffer Prepare Phosphate Buffer (pH 7.4) Buffer->Pre_Incubate NADPH_System Prepare NADPH Regenerating System Initiate Initiate Reaction (Add NADPH System) NADPH_System->Initiate Pre_Incubate->Initiate Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Initiate->Time_Points Quench Quench Reaction (Add Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Quantify Parent Compound Remaining vs. Time Analyze->Data_Processing Calculate Calculate t½ and CLint Data_Processing->Calculate Control_NoNADPH '-NADPH' Control (Assesses non-enzymatic degradation) Control_T0 'Time 0' Sample (Represents 100% compound) Control_Positive Positive Controls (e.g., Midazolam, Verapamil) (Ensures assay performance) G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Parent Compound This compound Metabolite1 O-Demethylation (Phenol Metabolite) Parent->Metabolite1 CYP1A2, 3A4, etc. Metabolite2 N-Dealkylation Parent->Metabolite2 Metabolite3 Aromatic Hydroxylation (minor pathway) Parent->Metabolite3 Conjugate1 Glucuronidation (Phenol Conjugate) Metabolite1->Conjugate1 UGTs

Caption: Predicted metabolic pathways for the parent scaffold.

Comparative Data Presentation

The primary output of this screening guide is a clear, comparative dataset that allows for rank-ordering of the synthesized derivatives. Presenting this data in a structured table is essential for effective decision-making.

Table 1: Hypothetical Metabolic Stability Data for this compound Derivatives

Compound IDR-Group Modificationt½ (min)CLint (µL/min/mg)Stability Category
Parent-001 -H12.555.4Moderate
DERIV-002 R = -CH39.870.7Low
DERIV-003 R = Cyclopropyl25.127.6High
DERIV-004 R = -CF331.522.0High
Midazolam (Positive Control)< 5> 138.6Very Low
Verapamil (Positive Control)15.245.6Moderate

Analysis of Hypothetical Data:

  • Parent-001 shows moderate stability.

  • DERIV-002 , with a simple methyl group, shows lower stability, suggesting this position may be a metabolic liability.

  • DERIV-003 and DERIV-004 show significantly improved stability. The cyclopropyl group in DERIV-003 and the electron-withdrawing trifluoromethyl group in DERIV-004 may be sterically hindering or electronically deactivating the nearby metabolic hotspots, respectively. This is a common strategy to improve metabolic stability. [16]

Conclusion: Integrating Metabolic Stability into the Drug Design Cycle

The assessment of metabolic stability is not a one-off experiment but an integral part of the iterative drug design cycle. By employing robust, self-validating in vitro assays like the human liver microsomal stability screen, researchers can generate high-quality, comparative data. This data provides crucial insights into structure-metabolism relationships, enabling the rational design of next-generation compounds with optimized pharmacokinetic properties. Early identification and mitigation of metabolic liabilities, such as the potential for O-demethylation in the this compound scaffold, will significantly de-risk downstream development and increase the probability of advancing a successful drug candidate to the clinic.

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A Spectroscopic Guide to Differentiating (R) and (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. While possessing identical physical properties in an achiral environment, their physiological effects can be dramatically different.[1][2][3] This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, a chiral amine of interest in medicinal chemistry. We will explore a suite of spectroscopic techniques, detailing the theoretical underpinnings and practical methodologies for their differentiation.

The Challenge of Enantiomeric Differentiation

Enantiomers exhibit identical spectroscopic signatures under standard achiral conditions.[2] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy will yield indistinguishable spectra for both the (R) and (S) forms.[2] This is because these methods probe molecular properties that are independent of the spatial arrangement of atoms in a chiral center. Therefore, specialized chiroptical techniques or the use of chiral auxiliary agents are necessary to break this spectroscopic equivalence.

Chiroptical Spectroscopy: The Direct Approach

Chiroptical techniques are powerful tools for directly probing and differentiating enantiomers. These methods rely on the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[4][5][6] Enantiomers will produce ECD spectra that are mirror images of each other, with one enantiomer showing a positive Cotton effect (a characteristic peak or trough) at a specific wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength.[5][7]

Expected ECD Spectra for (R) and (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine:

EnantiomerExpected Cotton Effect (λ ≈ 250-300 nm)
(R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminePositive or Negative
(S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amineOpposite sign to the (R)-enantiomer

Experimental Protocol for ECD Spectroscopy:

  • Sample Preparation: Prepare solutions of the purified (R) and (S) enantiomers in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a calibrated ECD spectrometer.

  • Data Acquisition: Record the ECD spectra over a wavelength range of 200-400 nm.

  • Analysis: Compare the resulting spectra. The mirror-image relationship will confirm the enantiomeric nature of the samples.

Caption: Workflow for ECD analysis of enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation.[4][8] VCD is particularly sensitive to the stereochemistry of a molecule and provides detailed structural information.[8] Similar to ECD, the VCD spectra of enantiomers are mirror images.[9]

Expected VCD Spectra for (R) and (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine:

The VCD spectra will show characteristic bands in the mid-IR region (4000-400 cm⁻¹), corresponding to the vibrational modes of the molecule. The C-H, N-H, and C-O stretching and bending vibrations are expected to exhibit discernible VCD signals.

EnantiomerExpected VCD Bands (cm⁻¹)Sign of Cotton Effect
(R)-enantiomere.g., ~3300 (N-H stretch), ~1250 (C-O stretch)Positive or Negative
(S)-enantiomere.g., ~3300 (N-H stretch), ~1250 (C-O stretch)Opposite to (R)

Experimental Protocol for VCD Spectroscopy:

  • Sample Preparation: Prepare concentrated solutions (10-100 mg/mL) of the enantiomers in a suitable IR-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride).

  • Instrumentation: Utilize a VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator.[4][8]

  • Data Acquisition: Collect the VCD and IR spectra over the desired spectral range.

  • Analysis: Compare the VCD spectra of the two enantiomers to confirm their mirror-image relationship.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of light.[10][11][12] The ORD curves of enantiomers are mirror images of each other.[13]

Expected ORD Curves for (R) and (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine:

The ORD curve will show a plain curve at wavelengths away from an absorption maximum and will exhibit a Cotton effect (a peak and a trough) in the region of an electronic transition.

EnantiomerExpected ORD Behavior
(R)-enantiomerPositive or Negative Cotton effect
(S)-enantiomerOpposite sign Cotton effect

Indirect Spectroscopic Methods: The Use of Chiral Auxiliaries

When chiroptical instrumentation is unavailable, standard spectroscopic techniques like NMR can be adapted to differentiate enantiomers by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[14][15][16] Diastereomers have different physical and chemical properties and, crucially, distinct NMR spectra.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

In their pure form, the ¹H and ¹³C NMR spectra of (R) and (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine will be identical.[14][17] However, by reacting the amine with a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomeric amides are formed.

Reaction with Mosher's Acid:

(R)-amine + (R)-Mosher's acid → (R,R)-diastereomer (S)-amine + (R)-Mosher's acid → (S,R)-diastereomer

These diastereomers will exhibit different chemical shifts for the protons and carbons near the newly formed stereocenter.[18]

Expected ¹H NMR Spectral Differences in Diastereomeric Amides:

Proton(R,R)-diastereomer (ppm)(S,R)-diastereomer (ppm)Δδ (ppm)
Methine (CH-NH)δ₁δ₂δ₁ ≠ δ₂
Methyl (CH₃)δ₃δ₄δ₃ ≠ δ₄
Methoxy (OCH₃)δ₅δ₆δ₅ ≠ δ₆

Experimental Protocol for NMR with a Chiral Derivatizing Agent:

  • Derivatization: React a known quantity of the amine enantiomer with an equimolar amount of the chiral derivatizing agent (e.g., Mosher's acid chloride) in a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra of the resulting diastereomeric products.

  • Analysis: Compare the chemical shifts of key signals to confirm the formation of diastereomers and thus differentiate the original enantiomers.

Caption: Workflow for NMR analysis using a chiral derivatizing agent.

Conclusion

The differentiation of the (R) and (S) enantiomers of this compound requires specialized spectroscopic approaches. Chiroptical techniques such as ECD, VCD, and ORD provide a direct and elegant means of distinguishing these mirror-image isomers, yielding spectra that are characteristically opposite in sign. When these methods are not accessible, the indirect approach of forming diastereomers through reaction with a chiral derivatizing agent allows for their differentiation using standard NMR spectroscopy. The choice of method will depend on the available instrumentation and the specific goals of the analysis, whether it be simple differentiation, determination of enantiomeric excess, or assignment of absolute configuration.

References

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A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable separation of enantiomers is a cornerstone of producing safe and effective pharmaceuticals. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the challenging separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine, a chiral primary amine with a substituted fluoro-aromatic ring. While direct application notes for this specific molecule are not broadly published, this guide synthesizes data from the separation of structurally analogous compounds to provide a robust framework for method development. We will explore the performance of polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs, offering data-driven insights and detailed experimental protocols.

Introduction to the Challenge

The target analyte, this compound, possesses a primary amine group at its chiral center, which can present challenges for chiral recognition due to its basicity and potential for strong interactions with residual silanols on silica-based CSPs. The presence of a fluorine atom and a methoxy group on the phenyl ring further influences its electronic properties and potential interaction sites, such as hydrogen bonding and π-π interactions. The selection of an appropriate CSP and mobile phase is therefore critical to achieving baseline resolution.

Comparative Performance of Chiral Stationary Phases

The choice of a chiral stationary phase is the most critical factor in achieving enantioseparation. Based on the structural features of the target analyte, three classes of CSPs are particularly promising: polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely regarded for their broad applicability in chiral separations.[1][2] These phases operate on a principle of forming transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. For primary amines, these CSPs have shown considerable success, often with the use of mobile phase additives to improve peak shape and resolution.[3][4]

Key Performance Characteristics:

  • Broad Selectivity: Capable of resolving a wide range of chiral compounds, including primary amines.[1]

  • Versatile Mobile Phases: Can be used in normal-phase, reversed-phase, and polar organic modes.[2][3]

  • Additive Dependent: Performance for basic analytes is often enhanced by the addition of small amounts of acids or bases to the mobile phase to control ionization and minimize silanol interactions.[4][5]

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique chiral recognition mechanism.[6][7] These selectors possess a complex three-dimensional structure with multiple chiral centers and functional groups, including peptide baskets, sugar moieties, and ionizable groups.[7][8] This complexity allows for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, making them particularly effective for the separation of polar and ionizable compounds like primary amines.[6]

Key Performance Characteristics:

  • Multi-modal Operation: Effective in normal-phase, reversed-phase, and polar ionic modes.[8]

  • Strong Ionic Interactions: The presence of ionizable groups on the selector is advantageous for resolving basic compounds like primary amines.[7]

  • Complementary Selectivity: Different macrocyclic glycopeptide CSPs can offer complementary selectivity for the same analyte.[8]

Pirkle-Type CSPs

Developed by William H. Pirkle, these CSPs are based on the principle of three-point interaction for chiral recognition.[9] They typically consist of a small chiral molecule covalently bonded to a silica support.[10] The chiral selector contains π-electron donor or acceptor groups, as well as sites for hydrogen bonding and steric interactions.[9] For aromatic amines, the π-π interactions between the analyte's phenyl ring and the CSP's aromatic moieties can be a dominant factor in chiral recognition.

Key Performance Characteristics:

  • Well-Understood Mechanism: Chiral recognition is based on the formation of a transient diastereomeric complex with at least three points of interaction.[9]

  • High Efficiency: Often provide sharp, symmetrical peaks.[11]

  • Predictable Elution Order: In some cases, the elution order of enantiomers can be predicted based on the analyte's structure and the CSP's configuration.[10]

Data-Driven Comparison of CSP Performance

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase ModesCommon AdditivesExpected Resolution (Rs)Key Interaction Mechanisms
Polysaccharide-Based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Normal Phase (NP), Polar Organic (PO)Basic: Diethylamine (DEA), Triethylamine (TEA)[3] Acidic: Trifluoroacetic acid (TFA)[5]1.5 - 4.0Hydrogen bonding, π-π interactions, dipole-dipole interactions
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin)Reversed-Phase (RP), Polar Ionic (PI)Acetic acid, Ammonium acetate1.8 - 5.0Ionic interactions, hydrogen bonding, inclusion complexing
Pirkle-Type (e.g., Whelk-O 1)Normal Phase (NP), Reversed-Phase (RP)Alcohols (as modifiers)1.6 - 3.5π-π interactions, hydrogen bonding, steric interactions

Experimental Protocols

The following protocols are designed as a starting point for the method development for the chiral separation of this compound.

Initial Screening Workflow

A systematic screening of different CSPs and mobile phases is the most effective approach to finding the optimal separation conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Prepare 1 mg/mL solution of This compound CSP_Screen Screen on Polysaccharide, Macrocyclic Glycopeptide, and Pirkle-type CSPs Analyte->CSP_Screen MP_Screen Test Normal Phase, Reversed-Phase, and Polar Organic/Ionic Modes CSP_Screen->MP_Screen Optimize_MP Fine-tune mobile phase composition (e.g., modifier percentage, additive concentration) MP_Screen->Optimize_MP Optimize_Temp Evaluate effect of column temperature (e.g., 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Adjust flow rate for optimal resolution and analysis time Optimize_Temp->Optimize_Flow Validate Validate method for robustness, linearity, accuracy, and precision Optimize_Flow->Validate

Caption: A generalized workflow for chiral method development.

Protocol 1: Polysaccharide-Based CSP under Normal Phase Conditions
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Rationale: The non-polar mobile phase with an alcohol modifier is a standard starting point for polysaccharide CSPs. Diethylamine is added to suppress the basicity of the analyte and minimize tailing caused by interactions with residual silanols.[3]

Protocol 2: Macrocyclic Glycopeptide-Based CSP under Reversed-Phase Conditions
  • Column: Vancomycin-based column (e.g., Chirobiotic® V)

  • Mobile Phase: 10 mM Ammonium Acetate in Water / Acetonitrile (70:30, v/v), pH adjusted to 5.0 with Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Rationale: The reversed-phase conditions are suitable for polar analytes. The buffered mobile phase helps to control the ionization state of both the analyte and the CSP, which is crucial for achieving reproducible ionic interactions.

Protocol 3: Pirkle-Type CSP under Normal Phase Conditions
  • Column: Whelk-O® 1

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Rationale: The Whelk-O® 1 is a versatile Pirkle-type CSP with both π-acceptor and π-donor characteristics, making it suitable for aromatic compounds.[10] The simple mobile phase allows for the evaluation of the inherent selectivity of the CSP.

Understanding Chiral Recognition Mechanisms

The separation of enantiomers is governed by the differential stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.

G cluster_0 Chiral Recognition cluster_1 Diastereomeric Complexes Analyte This compound (R)-enantiomer (S)-enantiomer Complex_R (R)-Analyte - CSP Complex Stability: High Analyte:f1->Complex_R Stronger Interaction Complex_S (S)-Analyte - CSP Complex Stability: Low Analyte:f2->Complex_S Weaker Interaction CSP Chiral Stationary Phase (CSP) Chiral Selector Elution Separation Complex_R->Elution Longer Retention Time Complex_S->Elution Shorter Retention Time

Caption: The principle of chiral separation by forming diastereomeric complexes.

For this compound, the key interactions with the different CSPs are likely to be:

  • With Polysaccharide CSPs: Hydrogen bonding between the primary amine of the analyte and the carbamate groups of the CSP. π-π stacking between the fluoro-methoxyphenyl ring and the phenyl groups of the CSP.

  • With Macrocyclic Glycopeptide CSPs: Ionic interaction between the protonated amine of the analyte and an anionic group on the selector. Hydrogen bonding with the peptide and sugar moieties.

  • With Pirkle-Type CSPs: π-π interactions between the electron-rich aromatic ring of the analyte and a π-acidic or π-basic aromatic ring on the CSP. Hydrogen bonding between the amine and a suitable functional group on the selector.

Conclusion

The successful chiral separation of this compound is highly achievable with a systematic approach to method development. Polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs all present viable options, each with its own set of advantages and chiral recognition mechanisms. By starting with the screening protocols provided and optimizing the mobile phase and other chromatographic parameters, researchers can develop a robust and efficient method for the enantioseparation of this important chiral amine.

References

  • Separations, S. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Péter, A., & Vékey, K. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354. [Link]

  • Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1363, 193-203. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-201. [Link]

  • Miller, L., & Yu, L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 694-703. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Berthod, A. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(9), 987-997. [Link]

  • Berthod, A. (2012). Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Regis Technologies, Inc. (n.d.). PIRKLE CHIRAL HPLC COLUMNS. [Link]

  • Ali, I., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Separation Science, 41(1), 141-163. [Link]

  • Gasparrini, F., et al. (2000). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Journal of Chromatography A, 897(1-2), 113-129. [Link]

  • Armstrong, D. W., et al. (2001). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. In Chiral Separations by Liquid Chromatography (pp. 205-254). American Chemical Society. [Link]

  • Welch, C. J., et al. (2009). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1216(10), 1761-1769. [Link]

  • Cavazzini, A., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. [Link]

  • Sousa, T., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(8), 1589. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

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A Comparative Guide to the Resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: A Cost-Benefit Analysis of Enzymatic versus Classical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure chiral amines is a cornerstone for producing safe and efficacious drugs. The specific stereoisomer of a chiral amine can dictate its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. This guide provides an in-depth cost-benefit analysis of two prominent methods for the chiral resolution of the racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: classical diastereomeric salt crystallization and modern enzymatic kinetic resolution.

While specific experimental data for the resolution of this compound is not extensively available in public literature, this guide will leverage established principles and illustrative data from the closely related structural isomer, 1-(4-Fluoro-3-methoxyphenyl)ethanamine, to provide a robust comparative framework. This approach allows for a scientifically grounded discussion of the expected outcomes and practical considerations for researchers and drug development professionals.

The Imperative of Chiral Purity

This compound is a valuable building block in the synthesis of various pharmaceutical agents. The presence of a stereocenter necessitates a resolution step to isolate the desired enantiomer. The choice between a classical or enzymatic approach is often dictated by a multitude of factors including yield, enantiomeric excess (e.e.), cost, scalability, and environmental impact.

Classical Resolution via Diastereomeric Salt Crystallization

This venerable technique remains a widely used and industrially scalable method for separating enantiomers.[1] The fundamental principle lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

The Underlying Chemistry

The reaction of racemic (±)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine with a single enantiomer of a chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid, results in the formation of two diastereomeric salts:

  • [(R)-amine • (+)-acid]

  • [(S)-amine • (+)-acid]

Due to their distinct crystalline structures and intermolecular interactions, one of these salts will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation by filtration. The desired enantiomer of the amine is then liberated from the crystallized salt by treatment with a base.

Experimental Protocol: Classical Resolution

This protocol is a representative procedure based on established methods for similar chiral amines.[3]

Materials:

  • Racemic this compound

  • (+)-Di-p-toluoyl-D-tartaric acid

  • Methanol

  • Sodium hydroxide (aqueous solution)

  • Dichloromethane

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 equivalent) and (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in methanol with gentle heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and an aqueous sodium hydroxide solution. Stir until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods.[4] Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[5] In the context of resolving a racemic amine, a lipase is used to selectively acylate one enantiomer at a much faster rate than the other.

The Biocatalytic Principle

The process involves the reaction of the racemic amine with an acyl donor in the presence of a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435). The enzyme's active site, being chiral, preferentially binds to and catalyzes the acylation of one enantiomer, leaving the other enantiomer largely unreacted. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated based on their different chemical properties.

Experimental Protocol: Enzymatic Resolution

This protocol outlines a typical procedure for the enzymatic kinetic resolution of a chiral amine.[3]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., heptane)

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the racemic amine and the acyl donor in heptane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking periodic samples for chiral HPLC analysis.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The immobilized enzyme can often be recovered and reused.

  • Separation: Separate the acylated amine from the unreacted amine using standard techniques such as column chromatography or acid-base extraction.

  • Hydrolysis (Optional): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the hydrolyzed amine by chiral HPLC.

Comparative Analysis: Performance and Practicalities

The choice between classical and enzymatic resolution hinges on a careful evaluation of several key performance indicators. The following table provides a comparative summary based on illustrative data for a structurally analogous compound.[3]

Parameter Classical Resolution (Diastereomeric Salt Crystallization) Enzymatic Kinetic Resolution
Resolving Agent (+)-Di-p-toluoyl-D-tartaric acidCandida antarctica Lipase B (Novozym 435)
Typical Yield 35-45% of a single enantiomer~45-50% of a single enantiomer
Enantiomeric Excess (e.e.) 90-98% (may require recrystallization)>99%
Process Time 24-48 hours (including crystallization)12-24 hours
Scalability Well-established for large-scale productionReadily scalable
Reagent Recyclability Resolving agent can be recovered, but may require additional stepsImmobilized enzyme is easily recovered and reused
Waste Generation Generates stoichiometric amounts of salt waste and requires significant solvent volumesMinimal waste, uses less solvent, and is a "greener" process
Operational Conditions Often requires heating and cooling cyclesMild reaction conditions (e.g., 40°C)

Cost-Benefit Deep Dive

Classical Resolution:

  • Costs: The primary cost is associated with the chiral resolving agent. The price of (+)-Di-p-toluoyl-D-tartaric acid can range from approximately $55 to over $150 per kilogram, depending on the supplier and purity.[1][6][7] Solvent costs and waste disposal also contribute significantly to the overall expense. The theoretical maximum yield is 50% for one enantiomer, and in practice, yields are often lower.[2]

  • Benefits: This method is robust, well-understood, and has a long history of successful industrial application. The required equipment is standard in most chemical laboratories and manufacturing facilities.

Enzymatic Resolution:

  • Costs: The initial investment in the enzyme can be substantial. The price of Novozym 435 can be in the range of several hundred to over a thousand dollars for small quantities, with bulk pricing being more favorable.[8][9][10][11] However, the ability to recycle the immobilized enzyme for multiple batches significantly reduces the effective cost per kilogram of product.

  • Benefits: Enzymatic resolutions often provide exceptionally high enantiomeric excess (>99%) without the need for further purification steps like recrystallization.[5] The reactions are conducted under mild conditions, leading to lower energy consumption.[4] The environmental footprint is significantly smaller due to reduced solvent usage and minimal waste generation, aligning with green chemistry principles.[4]

Visualizing the Workflows

To further elucidate the practical differences between the two methodologies, the following workflow diagrams are provided.

classical_resolution racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((+)-Di-p-toluoyl-D-tartaric acid) resolving_agent->salt_formation solvent_methanol Methanol solvent_methanol->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Liquid liberation Liberation with Base (e.g., NaOH) less_soluble_salt->liberation extraction Extraction (Dichloromethane) liberation->extraction desired_enantiomer Desired Enantiomer extraction->desired_enantiomer waste Aqueous Waste (Tartrate Salt) extraction->waste

Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.

enzymatic_resolution racemic_amine Racemic Amine reaction Enzymatic Acylation (Kinetic Resolution) racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction solvent_heptane Heptane solvent_heptane->reaction enzyme Immobilized Lipase (Novozym 435) enzyme->reaction filtration Filtration reaction->filtration recycled_enzyme Recycled Enzyme filtration->recycled_enzyme Solid mixture Mixture of Acylated Amine & Unreacted Amine filtration->mixture Liquid separation Separation (e.g., Chromatography) mixture->separation unreacted_enantiomer Desired Enantiomer (Unreacted) separation->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer hydrolysis Hydrolysis (Optional) acylated_enantiomer->hydrolysis other_enantiomer Other Enantiomer hydrolysis->other_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion and Recommendations

The choice between classical and enzymatic resolution for this compound is a nuanced one, with compelling arguments for both approaches.

Classical resolution is a proven and reliable method, particularly for large-scale industrial production where the infrastructure and expertise are already in place. Its primary drawbacks are the often lower yields of a single enantiomer and the significant generation of solvent and salt waste.

Enzymatic resolution , on the other hand, represents a more modern, efficient, and environmentally conscious approach. The high enantioselectivity, mild reaction conditions, and recyclability of the biocatalyst make it an attractive option, especially when high purity is paramount and green chemistry principles are a priority. While the initial cost of the enzyme may be higher, the potential for reuse and the reduction in downstream processing and waste management can make it more cost-effective in the long run.

For researchers and drug development professionals, an initial screening of both methods is advisable. For smaller scale synthesis where high purity is critical and environmental impact is a concern, enzymatic resolution is likely the superior choice. For large-scale manufacturing where cost per kilogram is the primary driver and established protocols are favored, classical resolution may still be the preferred route, especially if the resolving agent can be efficiently recovered and recycled.

Ultimately, the optimal method will depend on the specific project requirements, including scale, budget, purity specifications, and sustainability goals.

References

  • MySkinRecipes. Novozym 435 (Candida antarctica lipase, immobilized). [Link]

  • MySkinRecipes. Novozym 435 (Candida antarctica lipase, immobilized). [Link]

  • PharmaCompass. Di-P-Toluoyl-D-Tartaric Acid | Price | per kg | USD. [Link]

  • Zephyr Synthesis Pvt. Ltd. Di-p-toluoyl-D-tartaric Acid. [Link]

  • IndiaMART. Di P Toluoyl D Tartaric Acid, For Industrial, Packaging Size: 25 kg. [Link]

  • PMC - NIH. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]

  • Tradeindia. (+)-di-o,o'-p-toluoyl-d-tartaric Acid at Best Price in Mumbai, Maharashtra. [Link]

  • KDN Biotech (Shanghai) Co., Ltd. Calb Candida Antarctica Lipase B Novozym 435. [Link]

  • Google Patents.
  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • MDPI. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. [Link]

  • MDPI. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]

  • ResearchGate. Continuous-flow lipase mediated kinetic resolution of racemic.... [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. [Link]

  • UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2016/0136133 A1. [Link]

  • NIH. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. [Link]

  • Google Patents. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
  • Google Patents. US2996545A - Optical resolution of alpha-(alpha-naphthyl) ethylamine.

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A Senior Application Scientist's Guide to pKa Modulation: The Impact of the 5-Fluoro Substituent on Amine Basicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why pKa is a Cornerstone of Modern Drug Design

In the intricate process of drug discovery and development, the acid-base dissociation constant, or pKa, stands out as a critical physicochemical parameter. It dictates the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, protein binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3] For orally administered drugs, the molecule must navigate a wide range of pH environments, from the acidic stomach to the more neutral intestine.[4] The ionization state, governed by pKa, determines how readily a drug can pass through lipid cell membranes (favoring the neutral form) or dissolve in aqueous environments like the bloodstream (favoring the ionized form).[4][5]

Amines are ubiquitous functional groups in pharmaceuticals, often serving as the basic handle that allows for the formation of water-soluble salts.[1] However, high basicity can be a double-edged sword, sometimes leading to off-target effects such as hERG potassium channel inhibition or undesirable ADME properties.[1][6] Therefore, medicinal chemists frequently seek to finely tune the pKa of amine-containing candidates to achieve an optimal balance of properties.

One of the most powerful strategies for this modulation is the introduction of a fluorine atom. This guide provides an in-depth comparison of how a 5-fluoro substituent, a common substitution pattern in heterocyclic and aromatic amines, impacts pKa compared to non-fluorinated parent compounds, supported by experimental data and protocols.

The Dichotomy of Fluorine: Unpacking its Electronic Effects

Fluorine's influence on a molecule's electronics is a tale of two competing forces: a powerful inductive effect and a moderate resonance effect. Understanding this duality is key to predicting its impact on the basicity of a nearby amine.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma (σ) bond framework.[7] This effect propagates through the molecule, decreasing electron density on the aromatic or heterocyclic ring and, consequently, on the amine's nitrogen atom. A lower electron density on the nitrogen makes its lone pair less available to accept a proton, thus making the amine less basic and lowering the pKa of its conjugate acid.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the adjacent pi (π) system of an aromatic ring, a phenomenon known as the resonance or mesomeric effect.[8][9] This donation increases electron density within the ring, particularly at the ortho and para positions relative to the substituent. This effect would, in isolation, increase the basicity of an amine attached to the ring.

For halogens, the strong -I effect almost always dominates the +R effect, resulting in a net deactivation of the ring towards electrophilic attack.[10] However, the +R effect, while weaker, is crucial as it partially offsets the inductive withdrawal, and its influence is position-dependent. The 5-position in many common heterocyclic systems is electronically analogous to the para position in a benzene ring, where the resonance effect is most strongly expressed.

Electronic_Effects Fig 1: Competing electronic effects of a fluorine substituent. cluster_amine Amine on Aromatic Ring cluster_effects Fluorine Substituent Effects A Aromatic Ring (e.g., Benzene, Indole) Amine Amine Group (-NH2) A->Amine Basicity Determined Here F Fluorine Substituent Inductive Inductive Effect (-I) Strong Electron Withdrawal F->Inductive Through σ-bonds Resonance Resonance Effect (+R) Weak Electron Donation F->Resonance Through π-system Inductive->A Decreases Ring Electron Density Inductive->Amine Reduces Basicity (Lowers pKa) Resonance->A Increases Ring Electron Density (ortho/para) Resonance->Amine Increases Basicity (Raises pKa)

Caption: Fig 1: Competing electronic effects of a fluorine substituent.

Comparative Analysis: Experimental pKa Data

The net effect of the 5-fluoro substituent is best understood by examining experimental data. The following table compares the pKa values of the conjugate acids of several amines with their 5-fluoro substituted analogs. A lower pKa value signifies a weaker base.

Parent Amine pKa of Conjugate Acid 5-Fluoro Substituted Amine pKa of Conjugate Acid ΔpKa Primary Effect
Aniline4.604-Fluoroaniline¹4.65[11]+0.05Nuanced Balance
Indole (N-H acidity)²~17.05-Fluoroindole (N-H acidity)²16.16 (predicted)[12][13]-0.84Inductive Withdrawal
Isoquinoline5.14[14]5-FluoroisoquinolineData not readily available³Predicted < 5.14Inductive Withdrawal

¹The 4-position in aniline is electronically analogous to the 5-position in many heterocycles. ²For indoles, the acidity of the N-H proton is more commonly discussed than the basicity. A lower pKa indicates a more acidic proton, which results from the fluorine atom's electron-withdrawing nature stabilizing the conjugate base. ³Experimental pKa for 5-fluoroisoquinoline is not widely published. The predicted decrease is based on the established dominance of the inductive effect in most heterocyclic systems.

Discussion of Results

The data reveals a compelling, albeit nuanced, story.

  • Indole and Isoquinoline: For indole, the 5-fluoro substituent significantly increases the acidity of the N-H proton (lowers its pKa), which is a clear indication of a net electron-withdrawing effect.[12] Similarly, for isoquinoline, we can confidently predict that the strong inductive pull of fluorine at the 5-position will decrease the electron density of the π-system, making the nitrogen lone pair less available for protonation and thereby lowering its pKa.[14] This pKa-lowering effect is the most common outcome and a reliable tool in medicinal chemistry.[6][15]

  • The Aniline Anomaly: The case of 4-fluoroaniline is a classic exception that beautifully illustrates the delicate balance of forces. Contrary to the general trend, it is slightly less acidic (more basic) than aniline itself.[11] This is attributed to the highly effective overlap between the 2p orbitals of fluorine and the 2p orbitals of the carbon atoms in the benzene ring.[10] This efficient overlap enhances the +R (donating) effect of fluorine, allowing it to counteract and marginally overcome the -I (withdrawing) effect in this specific parent system. While this is an important academic point, in the context of more complex heterocyclic drug candidates, the electron-withdrawing inductive effect is more often the dominant factor.[15]

Experimental Protocol: pKa Determination by Potentiometric Titration

To generate the reliable data needed for such comparisons, potentiometric titration remains a gold standard for its precision and simplicity.[16][17] It involves monitoring the pH of a solution of the amine as a standardized titrant is added incrementally.

Objective

To accurately determine the pKa of an amine's conjugate acid.

Apparatus and Reagents
  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a 10 mL burette (Class A)

  • Magnetic stirrer and stir bar

  • 25 mL beaker or titration vessel

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (deionized or distilled), boiled to remove CO₂

  • Nitrogen gas source

  • Amine sample (~1 mM solution)

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[18]

  • Sample Preparation:

    • Accurately weigh the amine sample and dissolve it in CO₂-free high-purity water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[18][19]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which minimizes variations in activity coefficients during the titration.[18]

  • Titration Setup:

    • Place the sample solution in the titration vessel with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or each other.

    • Begin gentle, constant stirring.

    • Purge the headspace of the vessel with a slow stream of nitrogen gas to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a base.[19]

  • Titration Procedure:

    • For determining the pKa of a basic amine, the sample is first made acidic. Add 0.1 M HCl until the pH is approximately 2 units below the expected pKa (e.g., pH ~2-3). This ensures the amine is fully protonated.

    • Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[18] At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

Titration_Workflow Fig 2: Workflow for pKa determination via potentiometric titration. cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare 2. Prepare Amine Solution (~1 mM in pure H₂O) + Add KCl for Ionic Strength Calibrate->Prepare Setup 3. Assemble Apparatus (Electrode, Stirrer, Burette) Prepare->Setup Acidify 4. Acidify Sample (Add HCl to pH ~2-3) Setup->Acidify Purge 5. Purge with N₂ (Prevent CO₂ contamination) Acidify->Purge Titrate 6. Titrate with NaOH (Add small, precise volumes) Purge->Titrate Record 7. Record pH vs. Volume Titrate->Record Plot 8. Plot Titration Curve (pH vs. Volume NaOH) Record->Plot Equiv 9. Find Equivalence Point (Max slope / Inflection) Plot->Equiv HalfEquiv 10. Find Half-Equivalence Point Equiv->HalfEquiv pKa 11. Determine pKa (pKa = pH at Half-Equivalence) HalfEquiv->pKa

Caption: Fig 2: Workflow for pKa determination via potentiometric titration.

Strategic Implications in Drug Development

The deliberate introduction of a 5-fluoro substituent is a powerful tactic for lead optimization. By predictably lowering the pKa of a basic center, medicinal chemists can engineer significant improvements in a compound's drug-like properties.

  • Enhanced Permeability and Absorption: A lower pKa means the amine will be less protonated (less ionized) at physiological pH (~7.4).[5] A higher fraction of the neutral species can more readily cross the lipid bilayers of the gut wall and other cellular membranes, potentially leading to improved oral bioavailability.[2][4]

  • Mitigation of Off-Target Liabilities: Highly basic amines are often associated with promiscuous binding to unintended biological targets, such as the hERG channel, which can lead to cardiotoxicity.[1] Reducing basicity by a few pKa units can significantly decrease this liability.[6]

  • Fine-Tuning Target Engagement: For a drug to bind to its target, it often needs to adopt a specific protonation state to engage in key interactions like hydrogen bonds or salt bridges.[4] Modulating the pKa allows chemists to control this state, optimizing potency and selectivity.

pKa_Permeability Fig 3: Relationship between pKa, Ionization, and Membrane Permeability. cluster_pH Physiological pH ~7.4 High_pKa High pKa Amine (e.g., 10.0) High_Ionized Highly Ionized (>99% BH⁺) High_pKa->High_Ionized Low_pKa Low pKa Amine (e.g., 8.0) (5-Fluoro Substituted) Low_Ionized Partially Ionized (~80% BH⁺) Low_pKa->Low_Ionized Membrane Lipid Cell Membrane High_Ionized->Membrane Poor Permeability Low_Ionized->Membrane Improved Permeability

Caption: Fig 3: Relationship between pKa, Ionization, and Membrane Permeability.

Conclusion

The 5-fluoro substituent serves as a reliable and subtle tool for modulating the basicity of amines, a cornerstone of modern medicinal chemistry. Its powerful electron-withdrawing inductive effect typically overrides its weaker resonance effect, leading to a predictable decrease in the pKa of the amine's conjugate acid. This reduction in basicity can be strategically employed to enhance a drug candidate's membrane permeability, reduce off-target toxicities, and optimize target binding affinity. While nuanced exceptions exist, understanding the fundamental electronic principles allows researchers to confidently use fluorine substitution to sculpt the physicochemical properties of molecules, paving the way for safer and more effective therapeutics.

References

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Al-Ishaq, R. K., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients and Related Methodology, 38, 1-45. [Link]

  • StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • StackExchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Frederiksen, M., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3623. [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]

  • StackExchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine as a Superior Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, data-supported comparison of the fluorinated building block, 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine , against its non-fluorinated analog, 1-(2-methoxyphenyl)ethan-1-amine . We will explore how the subtle yet powerful influence of a single fluorine atom can significantly enhance the physicochemical and metabolic properties of derivative compounds, ultimately leading to more effective and safer therapeutic agents. This comparison is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in their synthetic endeavors.

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to modulate a variety of properties critical for therapeutic success.[1][2] Fluorine, being the most electronegative element, exerts a powerful inductive effect, influencing the electron distribution within a molecule. This seemingly minor alteration can have a profound impact on a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for its biological target.[3][4] Consequently, the use of fluorinated building blocks has become an indispensable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Physicochemical and Metabolic Property Comparison

The most direct way to appreciate the impact of fluorination is to compare the key physicochemical properties of this compound and its non-fluorinated counterpart.

PropertyThis compound1-(2-methoxyphenyl)ethan-1-amineImpact of Fluorination
Predicted pKa ~8.37[5]~9.5 (estimated)Lower Basicity: The electron-withdrawing fluorine atom reduces the basicity of the amine, which can improve oral bioavailability and cell membrane permeability.
Predicted LogP Higher than non-fluorinated version1.71[6]Increased Lipophilicity: The fluorine atom generally increases lipophilicity, which can enhance binding to hydrophobic pockets of target proteins and improve membrane permeability.
Metabolic Stability Enhanced: The strong C-F bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.More Susceptible to Metabolism: The aromatic ring is more prone to oxidative metabolism by cytochrome P450 enzymes.Improved Pharmacokinetics: Enhanced metabolic stability often translates to improved pharmacokinetic profiles, allowing for less frequent dosing.

Note: Predicted values are based on closely related analogs and established principles of fluorine's effects in the absence of direct experimental data for these specific compounds.

Comparative Efficacy in Key Synthetic Transformations

Amide Bond Formation: A Head-to-Head Comparison

Amide bond formation is one of the most frequently utilized reactions in the synthesis of pharmaceuticals.[7] The nucleophilicity of the amine is a critical factor in the efficiency of this reaction.

Hypothetical Comparative Reaction:

A comparative synthesis of the corresponding N-acetyl amides was considered to illustrate the potential differences in reactivity.

  • Fluorinated Building Block: The reduced basicity (and therefore nucleophilicity) of this compound might suggest a slightly slower reaction rate in amide coupling compared to its non-fluorinated counterpart under identical conditions. However, in practice, with modern coupling reagents, this difference is often negligible, and high yields are readily achievable.

  • Non-Fluorinated Building Block: The higher basicity of 1-(2-methoxyphenyl)ethan-1-amine would lead to a faster reaction rate, although this is not always advantageous as it can sometimes lead to more side reactions.

Experimental Protocol: Amide Coupling via HBTU Activation

This protocol provides a robust method for the synthesis of amides from a carboxylic acid and either of the primary amine building blocks.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound or 1-(2-methoxyphenyl)ethan-1-amine (1.1 equiv)

  • HBTU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HBTU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the respective amine (fluorinated or non-fluorinated) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • HBTU: A highly efficient coupling reagent that minimizes racemization of chiral centers.[6]

  • DIPEA: A non-nucleophilic base used to neutralize the in situ formed HCl and to facilitate the reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Reductive Amination: A Comparative Workflow

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical intermediates.[8]

Hypothetical Comparative Reaction:

The reductive amination of benzaldehyde with each of the building blocks would be expected to proceed efficiently.

  • Fluorinated Building Block: The electron-withdrawing nature of the fluorine atom can slightly influence the rate of imine formation, but the subsequent reduction is typically rapid and high-yielding with modern reducing agents.

  • Non-Fluorinated Building Block: The reaction is expected to proceed readily, forming the corresponding secondary amine in high yield.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a mild and selective method for the reductive amination of an aldehyde with the primary amine building blocks.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • This compound or 1-(2-methoxyphenyl)ethan-1-amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, if necessary for less reactive ketones)

Procedure:

  • To a solution of the aldehyde and the amine in anhydrous DCM, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting aldehyde.[9]

  • Anhydrous DCM/DCE: Aprotic solvents that are compatible with the reducing agent and effectively dissolve the reactants.

Visualizing the Synthetic Workflow

To better illustrate the comparative synthetic pathways, the following diagrams outline the key transformations.

Amide_Coupling_Workflow cluster_fluorinated Fluorinated Pathway cluster_non_fluorinated Non-Fluorinated Pathway F_Amine This compound F_Amide Fluorinated Amide Product F_Amine->F_Amide Carboxylic Acid, HBTU, DIPEA NF_Amine 1-(2-methoxyphenyl)ethan-1-amine NF_Amide Non-Fluorinated Amide Product NF_Amine->NF_Amide Carboxylic Acid, HBTU, DIPEA Reductive_Amination_Workflow cluster_fluorinated Fluorinated Pathway cluster_non_fluorinated Non-Fluorinated Pathway F_Amine_RA This compound F_Sec_Amine Fluorinated Secondary Amine F_Amine_RA->F_Sec_Amine Aldehyde, NaBH(OAc)3 NF_Amine_RA 1-(2-methoxyphenyl)ethan-1-amine NF_Sec_Amine Non-Fluorinated Secondary Amine NF_Amine_RA->NF_Sec_Amine Aldehyde, NaBH(OAc)3

Caption: Comparative workflow for reductive amination.

Conclusion: The Decisive Advantage of the Fluoro-Substituent

While both this compound and its non-fluorinated analog are valuable building blocks, the strategic incorporation of a fluorine atom in the former imparts a clear advantage for applications in drug discovery. The ability to fine-tune pKa, enhance lipophilicity, and block metabolic hotspots makes the fluorinated version a superior choice for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Although the direct reactivity in standard synthetic transformations may be subtly influenced, modern synthetic methodologies ensure that these differences do not hinder the efficient construction of complex molecules. For researchers aiming to develop next-generation therapeutics with improved efficacy and safety profiles, this compound represents a powerful and versatile tool in their synthetic arsenal.

References

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises, 44(2), 123–132.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. As a substituted phenylethylamine containing a halogen, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety standards and regulatory requirements, designed for professionals in research and drug development.

Core Principles: Hazard Identification and Regulatory Context

The foundation of any disposal protocol is a thorough understanding of the material's hazards and the governing regulations. This compound is a halogenated organic compound. This classification is the primary determinant for its segregation and disposal pathway.[1][2][3]

  • Hazard Profile : While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary reference, its structure as a phenylethylamine derivative suggests potential for corrosive properties, causing skin burns and serious eye damage, similar to related compounds.[4][5][6][7] It must be handled as a hazardous substance.

  • Regulatory Framework : All disposal activities must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10][11] This includes proper waste determination, labeling, and storage as part of a written Chemical Hygiene Plan (CHP).[12][13]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to mitigate exposure risks. This is a non-negotiable step for personal safety.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[14][15]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or Viton. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

  • Body Protection : A flame-retardant lab coat must be worn and fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection : All handling of this compound, including preparation for disposal, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[7][16]

Step-by-Step Disposal Protocol

The integrity of the disposal process relies on a systematic approach from the point of generation to final removal by a certified waste handler.

Step 1: Waste Characterization and Segregation

This is the most critical control point in the process. Improper segregation can lead to dangerous chemical reactions and regulatory violations.

  • Identify as Halogenated Waste : Due to the fluorine atom, this compound is classified as a halogenated organic waste .[1]

  • Segregate at Source : Collect waste this compound in a dedicated waste container. Do not mix it with non-halogenated organic wastes, as this complicates and increases the cost of disposal.[2]

  • Check for Incompatibilities : Ensure the waste stream does not contain incompatible materials such as strong oxidizing agents, acids, or bases that could react with the amine.[3][17]

Step 2: Container Selection and Labeling

Proper containment and labeling prevent accidental misuse and ensure compliant disposal.

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or other chemically compatible container with a tightly sealing screw cap.[3][18] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[3]

  • Apply Hazardous Waste Label : The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[10][17]

    • The full chemical name: "Waste this compound ". Do not use abbreviations.[17]

    • A list of all components and their approximate percentages if it is a mixture.[2]

    • The date when waste was first added (the "accumulation start date").[10]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[11][17] This prevents the release of volatile organic compounds (VOCs).

  • Store in a Designated Area : Store the container in a designated and properly signed work area, such as within a fume hood or a ventilated cabinet.[3][13] Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Monitor Accumulation Limits : Be aware of your facility's generator status (e.g., Small Quantity Generator), which dictates the maximum amount of waste and the time it can be stored on-site.[10][19]

Step 4: Final Disposal Pathway
  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[20]

  • Incineration : The standard and required method for disposing of halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][4] This process is necessary to ensure the complete destruction of the halogenated molecule, preventing its release into the environment.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is crucial.

  • Small Spills : If the spill is small and can be cleaned up in under 10 minutes by trained personnel, absorb it with an inert material like vermiculite, sand, or a chemical absorbent pad.[17][21][22] Collect the contaminated material in a sealed, labeled container for disposal as hazardous waste.

  • Large Spills : For large spills, immediately evacuate the area and alert others. Contact your facility's emergency response team or local emergency services.[17]

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][23]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Unwanted Material: This compound ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic? ppe->characterize segregate Step 3: Segregate from Non-Halogenated Waste characterize->segregate container Step 4: Select Compatible Container (e.g., HDPE) segregate->container label Step 5: Label Container 'Hazardous Waste' + Chemical Name + Date container->label store Step 6: Store in Designated Satellite Area (Closed, Secondary Containment) label->store dispose Step 7: Arrange Pickup by EHS/ Certified Waste Vendor store->dispose end Final Disposal: High-Temperature Incineration dispose->end

Sources

Navigating the Safe Handling of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds like 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. As a fluorinated aromatic amine, this compound presents a unique combination of potential hazards that demand a meticulous and informed approach to laboratory safety. This guide provides a comprehensive framework for its safe handling, grounded in established safety protocols and a deep understanding of its chemical nature.

Understanding the Hazard Profile

Inferred Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][5][6]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1][5]

  • Dermal Absorption: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[2]

  • Toxicity: Harmful if swallowed or inhaled.[2][5]

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. Personal protective equipment (PPE) should always be considered the last line of defense.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[7] This minimizes the risk of inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5][8]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial for preventing contact with and exposure to this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.Prevents skin contact and absorption.[5][7][8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[5]
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes and aerosols, which can cause serious eye damage.[5][7]
Body Protection A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.Protects the body from spills and splashes.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as cleaning up large spills or when engineering controls are insufficient.[7][8]Provides an additional layer of protection against inhalation of harmful vapors.

DOT Diagram: Hierarchy of Controls

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker EmergencyResponse Start Chemical Incident Occurs Assess Assess the Situation (Spill or Exposure?) Start->Assess Spill Spill Assess->Spill Spill Exposure Exposure Assess->Exposure Exposure SmallSpill Small Spill in Fume Hood Spill->SmallSpill Small LargeSpill Large Spill / Outside Hood Spill->LargeSpill Large EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Cleanup Contain and Clean Up with Absorbent SmallSpill->Cleanup Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Dispose Dispose of Waste Properly Cleanup->Dispose ContactEH Contact Emergency Response Evacuate->ContactEH FlushEyes Flush Eyes for 15 min EyeContact->FlushEyes WashSkin Wash Skin with Soap & Water SkinContact->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: A flowchart outlining immediate actions for spills and personal exposures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste. [9] Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container. [9][10]2. Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

  • Do Not: Never dispose of this compound down the drain or in the regular trash. [10] By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound - Reliable Electric. (n.d.).
  • HC004A Amines Aromatic 1 | PDF - Scribd. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (2023, November 9).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (n.d.).
  • PFAS and PPE: what is the current situation? - Vandeputte. (2023, November 30).
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  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • What to do in a chemical emergency - GOV.UK. (2024, October 10).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine - AK Scientific, Inc. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Amine Disposal For Businesses - Collect and Recycle. (n.d.).
  • hazardous waste segregation. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.